(-)-GSK598809 hydrochloride
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C22H24ClF4N5OS |
|---|---|
Molekulargewicht |
518.0 g/mol |
IUPAC-Name |
5-[5-[3-[(1S,5R)-1-[2-fluoro-4-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexan-3-yl]propylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]-4-methyl-1,3-oxazole;hydrochloride |
InChI |
InChI=1S/C22H23F4N5OS.ClH/c1-13-18(32-12-27-13)19-28-29-20(30(19)2)33-7-3-6-31-10-15-9-21(15,11-31)16-5-4-14(8-17(16)23)22(24,25)26;/h4-5,8,12,15H,3,6-7,9-11H2,1-2H3;1H/t15-,21-;/m0./s1 |
InChI-Schlüssel |
XHSASHVDEMJIMD-NVJCMEIXSA-N |
Isomerische SMILES |
CC1=C(OC=N1)C2=NN=C(N2C)SCCCN3C[C@@H]4C[C@@]4(C3)C5=C(C=C(C=C5)C(F)(F)F)F.Cl |
Kanonische SMILES |
CC1=C(OC=N1)C2=NN=C(N2C)SCCCN3CC4CC4(C3)C5=C(C=C(C=C5)C(F)(F)F)F.Cl |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Selective Dopamine D3 Receptor Antagonist: (-)-GSK598809 Hydrochloride - A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-GSK598809 hydrochloride is a potent and highly selective antagonist of the dopamine (B1211576) D3 receptor, a G protein-coupled receptor predominantly expressed in the limbic regions of the brain. This selective antagonism has positioned (-)-GSK598809 as a valuable pharmacological tool for investigating the role of the D3 receptor in various neuropsychiatric disorders, including substance use disorders, schizophrenia, and depression. This technical guide provides a comprehensive overview of the dopamine D3 receptor selectivity of this compound, including its binding affinity, functional activity, and the experimental methodologies used for its characterization.
Data Presentation
Binding Affinity Profile
The selectivity of this compound is primarily defined by its differential binding affinity for the dopamine D3 receptor over other dopamine receptor subtypes and a wider range of off-target receptors. The following table summarizes the equilibrium dissociation constants (Ki) of (-)-GSK598809 at human dopamine D2 and D3 receptors.
| Receptor | Ki (nM) | Selectivity (D2/D3) |
| Dopamine D3 | 6.2[1] | ~120-fold[1] |
| Dopamine D2 | 740[1] |
Table 1: Binding Affinity of this compound for Human Dopamine D2 and D3 Receptors.
Off-Target Selectivity Profile
A comprehensive understanding of a compound's selectivity requires screening against a broad panel of receptors, ion channels, and transporters. While a complete proprietary screening panel result for this compound is not publicly available, the existing literature indicates its high selectivity for the D3 receptor. Further studies would be required to fully characterize its interactions with other molecular targets.
Experimental Protocols
The characterization of this compound's receptor selectivity involves a combination of in vitro binding and functional assays. The following are detailed methodologies representative of those used in the preclinical evaluation of dopamine receptor ligands.
Radioligand Binding Assay for Dopamine D2 and D3 Receptors
Objective: To determine the binding affinity (Ki) of this compound for dopamine D2 and D3 receptors through competitive displacement of a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cell lines stably expressing human dopamine D2 or D3 receptors (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]-Spiperone or another suitable high-affinity antagonist radioligand.
-
This compound (test compound).
-
Non-specific binding control: A high concentration of a non-radiolabeled, high-affinity dopamine receptor antagonist (e.g., 10 µM haloperidol).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the cell membrane aliquots on ice. Homogenize the membranes in ice-cold assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay). Dilute the membranes to the desired final concentration in the assay.
-
Assay Setup: In a 96-well microplate, add the following components in triplicate:
-
Total Binding: Assay buffer, radioligand, and cell membranes.
-
Non-specific Binding: Non-specific binding control, radioligand, and cell membranes.
-
Competitive Binding: A range of concentrations of this compound, radioligand, and cell membranes.
-
-
Incubation: Incubate the plates at room temperature (or 37°C) for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
GTPγS Functional Assay for Dopamine D3 Receptor Antagonism
Objective: To determine the functional antagonist activity of this compound at the dopamine D3 receptor by measuring its ability to inhibit agonist-stimulated [³⁵S]GTPγS binding.
Materials:
-
Cell membranes prepared from cell lines stably expressing human dopamine D3 receptors.
-
[³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog).
-
Dopamine or a selective D3 receptor agonist (e.g., quinpirole).
-
This compound (test compound).
-
GDP (Guanosine diphosphate).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Prepare and quantify the protein concentration of the cell membranes as described for the radioligand binding assay.
-
Assay Setup: In a 96-well microplate, add the following components in triplicate:
-
Basal Binding: Assay buffer, [³⁵S]GTPγS, GDP, and cell membranes.
-
Agonist-stimulated Binding: A fixed concentration of the dopamine agonist, [³⁵S]GTPγS, GDP, and cell membranes.
-
Antagonist Inhibition: A range of concentrations of this compound, a fixed concentration of the dopamine agonist, [³⁵S]GTPγS, GDP, and cell membranes.
-
-
Pre-incubation: Pre-incubate the plates with the test compound and/or agonist for a short period (e.g., 15-30 minutes) at room temperature.
-
Initiation of Reaction: Add [³⁵S]GTPγS to all wells to start the binding reaction.
-
Incubation: Incubate the plates at 30°C for a predetermined time (e.g., 60 minutes).
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold wash buffer.
-
Scintillation Counting: Measure the radioactivity retained on the filters.
-
Data Analysis:
-
Calculate the net agonist-stimulated [³⁵S]GTPγS binding by subtracting the basal binding.
-
Plot the percentage of inhibition of agonist-stimulated binding against the logarithm of the concentration of this compound.
-
Determine the IC50 value from the resulting dose-response curve.
-
Mandatory Visualizations
Caption: Dopamine D3 Receptor Signaling Pathway and Antagonism by (-)-GSK598809.
Caption: Experimental Workflow for Radioligand Binding Assay.
References
(-)-GSK598809 Hydrochloride: An In-Depth Technical Guide on Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-GSK598809 hydrochloride is a potent and selective antagonist of the dopamine (B1211576) D3 receptor (D3R), a G protein-coupled receptor implicated in the pathophysiology of substance use disorders and other neuropsychiatric conditions. This technical guide provides a comprehensive overview of the binding characteristics of this compound, including its affinity for the D3 receptor. While specific kinetic parameters such as the association rate (k_on_) and dissociation rate (k_off_) are not publicly available, this document details the standardized experimental methodologies used to determine these crucial values. Furthermore, a thorough description of the dopamine D3 receptor signaling pathway is provided, complete with visualizations to facilitate a deeper understanding of the mechanism of action for antagonists like (-)-GSK598809.
Binding Affinity of this compound
This compound exhibits high affinity for the human dopamine D3 receptor. The binding affinity is typically reported as the inhibition constant (K_i_), which represents the concentration of the compound required to occupy 50% of the receptors in a competition binding assay. The lower the K_i_ value, the higher the affinity of the ligand for the receptor.
Table 1: Binding Affinity of (-)-GSK598809 for Dopamine Receptors
| Receptor | K_i_ (nM) | Selectivity (over D2R) |
| Dopamine D3 Receptor | 6.2 | ~120-fold |
| Dopamine D2 Receptor | 740 | - |
Data compiled from publicly available scientific literature.
Binding Kinetics of this compound
The binding kinetics of a drug, specifically its association rate (k_on_) and dissociation rate (k_off_), are critical parameters that determine its residence time on the target receptor and can significantly influence its pharmacological profile and duration of action.
As of the latest available public data, specific quantitative values for the k_on_, k_off_, and residence time of this compound at the dopamine D3 receptor have not been published. This information is likely proprietary to the developing pharmaceutical company. However, the following sections describe the standard experimental protocols used to determine these kinetic parameters.
Experimental Protocols
Radioligand Binding Assay for Affinity (K_i_) Determination
Radioligand binding assays are a standard method for determining the affinity of a test compound for a receptor. This is typically done through a competition binding experiment where the test compound competes with a radiolabeled ligand of known affinity.
Experimental Workflow for K_i_ Determination
(-)-GSK598809 Hydrochloride Pharmacokinetics in Rodent Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-GSK598809 hydrochloride is a selective dopamine (B1211576) D3 receptor antagonist that has been investigated for its potential therapeutic applications in substance use disorders.[1][2] Understanding the pharmacokinetic profile of this compound in preclinical rodent models is crucial for interpreting pharmacodynamic studies and for predicting its behavior in humans. This technical guide provides a comprehensive overview of the methodologies used to characterize the pharmacokinetics of compounds like (-)-GSK598809 in rodents, summarizes the available, albeit limited, public information on its pharmacokinetic properties, and details the relevant signaling pathways.
Mechanism of Action and Signaling Pathway
(-)-GSK598809 exerts its effects by selectively blocking the dopamine D3 receptor. The D3 receptor is a G protein-coupled receptor (GPCR) that, upon activation by dopamine, typically couples to Gαi/o proteins. This coupling inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream signaling events.[1][3][4] The D3 receptor can also modulate other signaling pathways, including the MAPK/ERK pathway and ion channels.[3][4] As an antagonist, (-)-GSK598809 binds to the D3 receptor but does not activate it, thereby preventing dopamine from binding and initiating these downstream signals.
References
- 1. mdpi.com [mdpi.com]
- 2. Dopamine D3 Receptor Antagonist (GSK598809) Potentiates the Hypertensive Effects of Cocaine in Conscious, Freely-Moving Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine D3 Receptor Heteromerization: Implications for Neuroplasticity and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
(-)-GSK598809 Hydrochloride: A Technical Guide to its Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-GSK598809 hydrochloride is a potent and selective antagonist of the dopamine (B1211576) D3 receptor (DRD3).[1] The dopamine D3 receptor, a G protein-coupled receptor, is primarily expressed in the limbic regions of the brain and is implicated in modulating cognition, emotion, and reward pathways. Its role in these processes has made it a significant target for the development of therapeutics for substance use disorders, schizophrenia, and other neuropsychiatric conditions.[2][3] This technical guide provides a comprehensive overview of the synthesis and chemical properties of this compound, intended to support researchers and professionals in the field of drug development.
Chemical Properties
(-)-GSK598809 is the (1S,5R)-enantiomer of GSK598809. The hydrochloride salt form is often utilized in research due to its potential for improved water solubility and stability compared to the free base.[4]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 5-(5-((3-((1S,5R)-1-(2-fluoro-4-(trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexan-3-yl)propyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-4-methyloxazole hydrochloride | [1] |
| CAS Number | 863766-31-8 | [1] |
| Molecular Formula | C22H24ClF4N5OS | [1] |
| Molecular Weight | 517.97 g/mol | [1] |
| Exact Mass | 517.1326 | [1] |
| Appearance | To be determined (likely a solid) | |
| Melting Point | Not publicly available | |
| Solubility | Not publicly available for the hydrochloride salt. The tartrate salt was formulated in 0.5% w/v hydroxypropylmethylcellulose (B13716658) and 0.1% v/v Tween 80 in buffered sterile water.[4] |
Table 2: Pharmacological Properties of (-)-GSK598809
| Parameter | Value | Species | Assay | Reference |
| Ki (D3 Receptor) | 6.2 nM | Radioligand binding | [5] | |
| Ki (D2 Receptor) | 740 nM | Radioligand binding | [5] | |
| Selectivity (D2/D3) | ~120-fold | [5] |
Synthesis
A plausible, generalized synthetic route would be:
-
Synthesis of the Azabicyclo[3.1.0]hexane Core: Asymmetric synthesis of the chiral bicyclic amine is a critical step, likely involving methods to establish the desired stereochemistry at the bridgehead carbons.
-
Synthesis of the Triazole-Thio-Propylamine Side Chain: This would involve the construction of the substituted 1,2,4-triazole (B32235) ring, followed by the introduction of the propyl-thio linker.
-
Coupling Reaction: The azabicyclo[3.1.0]hexane core would be coupled with the triazole-containing side chain, likely through a nucleophilic substitution or reductive amination reaction.
-
Hydrochloride Salt Formation: The final free base would be treated with hydrochloric acid in a suitable solvent to precipitate the hydrochloride salt.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are not publicly available. However, a general protocol for the formulation of the related tartrate salt for in vivo studies has been described.
Protocol for Formulation of GSK598809 Tartrate Salt:
GSK598809 tartrate salt was formulated in a vehicle consisting of 0.5% w/v hydroxypropylmethylcellulose and 0.1% v/v Tween 80, buffered to pH 5 with 25 mM citrate (B86180) in sterile water for injection.[4]
Signaling Pathway and Experimental Workflow
Dopamine D3 Receptor Signaling Pathway
(-)-GSK598809 acts as an antagonist at the dopamine D3 receptor. The D3 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs). Upon binding of the endogenous ligand dopamine, the D3 receptor typically couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. By blocking this receptor, (-)-GSK598809 prevents the downstream signaling cascade initiated by dopamine.
Caption: Dopamine D3 Receptor Signaling Pathway and the Antagonistic Action of (-)-GSK598809.
Preclinical Experimental Workflow for a Novel D3 Receptor Antagonist
The preclinical development of a novel D3 receptor antagonist like (-)-GSK598809 typically follows a structured workflow to assess its pharmacological properties, efficacy, and safety before advancing to clinical trials.
Caption: Generalized Preclinical Experimental Workflow for a Dopamine D3 Receptor Antagonist.
Conclusion
This compound is a valuable research tool for investigating the role of the dopamine D3 receptor in various physiological and pathological processes. While detailed public information on its synthesis and complete physicochemical properties is limited, this guide provides a consolidated overview of the available data. Further research and publication of detailed experimental procedures would be beneficial to the scientific community to facilitate further exploration of this and similar compounds.
References
- 1. medkoo.com [medkoo.com]
- 2. Medication Discovery for Addiction: Translating the Dopamine D3 Receptor Hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases [frontiersin.org]
- 4. Dopamine D3 Receptor Antagonist (GSK598809) Potentiates the Hypertensive Effects of Cocaine in Conscious, Freely-Moving Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSK-598809 - Wikipedia [en.wikipedia.org]
In Vitro Characterization of (-)-GSK598809 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-GSK598809 hydrochloride is a potent and highly selective antagonist of the dopamine (B1211576) D3 receptor. This technical guide provides a comprehensive overview of its in vitro pharmacological properties, including its binding affinity, functional antagonism, and selectivity profile. Detailed experimental protocols for key assays are provided to enable researchers to replicate and build upon these findings. The information presented herein is intended to serve as a valuable resource for scientists engaged in neuroscience research and the development of novel therapeutics targeting the dopaminergic system.
Introduction
The dopamine D3 receptor, predominantly expressed in the limbic regions of the brain, is a key target for the development of therapeutics for a range of neuropsychiatric disorders, including substance use disorders, schizophrenia, and depression. This compound has emerged as a valuable research tool and potential therapeutic candidate due to its high affinity and selectivity for the D3 receptor over the D2 receptor and other dopamine receptor subtypes.[1] This guide details the in vitro characterization of this compound.
Binding Affinity
The binding affinity of this compound for dopamine D2 and D3 receptors has been determined through radioligand binding assays.
Table 1: Binding Affinity of (-)-GSK598809 at Human Dopamine D2 and D3 Receptors [2]
| Receptor | Radioligand | Ki (nM) |
| Human D2 | [3H]-Spiperone | 740 |
| Human D3 | [3H]-Spiperone | 6.2 |
Data from Micheli et al., 2010.[2]
These data demonstrate that (-)-GSK598809 possesses approximately 119-fold higher affinity for the human dopamine D3 receptor compared to the D2 receptor.
Functional Antagonism
The antagonist activity of this compound at the human dopamine D3 receptor was assessed in a functional assay measuring the inhibition of dopamine-induced responses.
Table 2: Functional Antagonist Activity of (-)-GSK598809 at the Human Dopamine D3 Receptor [2]
| Assay Type | Agonist | pA2 |
| Functional Antagonism | Dopamine | 8.9 |
Data from Micheli et al., 2010.[2]
The pA2 value of 8.9 indicates potent antagonist activity at the human D3 receptor.
Selectivity Profile
A comprehensive in vitro selectivity screen of this compound against a panel of receptors, ion channels, and transporters is crucial to understand its potential off-target effects. While a complete CEREP panel for this specific compound is not publicly available, the primary publication by Micheli et al. (2010) emphasizes its high selectivity for the D3 receptor.[2] Further detailed selectivity screening would be beneficial for a complete pharmacological profile.
Experimental Protocols
Radioligand Binding Assay
This protocol outlines the general procedure for determining the binding affinity of a test compound for dopamine D2 and D3 receptors.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for determining receptor binding affinity.
Materials:
-
Cell membranes expressing recombinant human dopamine D2 or D3 receptors.
-
[3H]-Spiperone (Radioligand).
-
This compound (Test Compound).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
Procedure:
-
Incubation: In a 96-well plate, combine cell membranes, [3H]-Spiperone at a concentration near its Kd, and a range of concentrations of (-)-GSK5-98809 hydrochloride. Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand (e.g., 10 µM haloperidol).
-
Equilibrium: Incubate the mixture at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of compound that inhibits 50% of specific binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Antagonism Assay (cAMP)
This protocol describes a general method to assess the functional antagonist activity of a compound at Gi/o-coupled receptors like the dopamine D3 receptor by measuring the inhibition of agonist-induced changes in cyclic AMP (cAMP) levels.
Dopamine D3 Receptor Signaling Pathway
Caption: Antagonism of the D3 receptor signaling pathway.
Materials:
-
A cell line stably expressing the human dopamine D3 receptor (e.g., CHO-K1 or HEK293).
-
Dopamine (Agonist).
-
This compound (Test Compound).
-
Forskolin (B1673556) (to stimulate basal cAMP levels).
-
A commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium and reagents.
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of dopamine (typically the EC80) in the presence of forskolin to all wells except the basal and forskolin-only controls.
-
Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the logarithm of the antagonist concentration. Determine the IC50 value, which is the concentration of the antagonist that causes a 50% reversal of the agonist-induced inhibition of cAMP production. The pA2 value can be calculated from the IC50 values obtained at different agonist concentrations using a Schild plot analysis.
β-Arrestin Recruitment Assay
This protocol provides a general framework for assessing ligand-induced β-arrestin recruitment to the dopamine D3 receptor, a key mechanism in G protein-coupled receptor (GPCR) desensitization and signaling.
Experimental Workflow: β-Arrestin Recruitment Assay
Caption: Workflow for β-arrestin recruitment assay.
Materials:
-
A commercially available cell line engineered for β-arrestin recruitment assays co-expressing the human dopamine D3 receptor fused to a reporter fragment and β-arrestin fused to a complementary reporter fragment (e.g., PathHunter® or Tango™).
-
Dopamine (Agonist).
-
This compound (Test Compound).
-
Assay-specific substrate and detection reagents.
Procedure:
-
Cell Plating: Plate the cells in a white, clear-bottom 96-well plate and culture overnight.
-
Compound Addition: Add varying concentrations of this compound to the wells and pre-incubate.
-
Agonist Stimulation: Add a fixed concentration of dopamine (typically the EC80 for β-arrestin recruitment).
-
Incubation: Incubate the plate at 37°C for a period specified by the assay manufacturer (e.g., 60-90 minutes).
-
Signal Detection: Add the detection reagents and measure the luminescent or fluorescent signal according to the manufacturer's instructions.
-
Data Analysis: Plot the signal against the logarithm of the antagonist concentration to determine the IC50 value for the inhibition of agonist-induced β-arrestin recruitment.
Conclusion
This compound is a potent and selective dopamine D3 receptor antagonist. The data and protocols presented in this technical guide provide a solid foundation for its use as a pharmacological tool in in vitro studies. Further characterization, including a broad selectivity panel and investigation into biased agonism, would provide a more complete understanding of its pharmacological profile. This information is critical for researchers investigating the role of the dopamine D3 receptor in health and disease and for the development of next-generation therapeutics.
References
- 1. Carbazole and tetrahydro-carboline derivatives as dopamine D3 receptor antagonists with the multiple antipsychotic-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,4-Triazolyl azabicyclo[3.1.0]hexanes: a new series of potent and selective dopamine D(3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of (-)-GSK598809 Hydrochloride in Substance Abuse Research: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-GSK598809 hydrochloride is a selective dopamine (B1211576) D3 receptor antagonist that has been investigated as a potential pharmacotherapy for substance use disorders. The dopamine D3 receptor is a compelling target in addiction medicine due to its preferential expression in limbic brain regions associated with reward and motivation, and its role in the reinforcing effects of drugs of abuse. Preclinical studies with various D3 receptor antagonists have demonstrated promise in reducing drug self-administration, cue-induced drug-seeking, and conditioned place preference. This technical guide synthesizes the available preclinical data on this compound to provide a comprehensive resource for researchers in the field of addiction. While extensive public data on its efficacy in classical animal models of substance abuse are limited, this document compiles available information on its mechanism of action, and relevant in vivo studies, alongside detailed experimental protocols where available.
Core Pharmacology and Mechanism of Action
This compound is a potent and selective antagonist of the dopamine D3 receptor. The rationale for its development stems from the hypothesis that blockade of D3 receptors can mitigate the rewarding and reinforcing effects of drugs of abuse, thereby reducing craving and relapse.[1][2]
Table 1: Receptor Binding Profile of this compound
| Receptor | Binding Affinity (Ki) | Selectivity vs. D2 | Reference |
| Dopamine D3 | Data not publicly available | Data not publicly available | |
| Dopamine D2 | Data not publicly available | - |
The proposed mechanism of action involves the modulation of the mesolimbic dopamine system. Chronic exposure to drugs of abuse is associated with neuroadaptations, including the upregulation of D3 receptors in brain regions like the nucleus accumbens. By blocking these receptors, (-)-GSK598809 is hypothesized to normalize dopamine signaling pathways disrupted by substance use.
References
- 1. Acute D3 Antagonist GSK598809 Selectively Enhances Neural Response During Monetary Reward Anticipation in Drug and Alcohol Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine D3 Receptor Antagonist (GSK598809) Potentiates the Hypertensive Effects of Cocaine in Conscious, Freely-Moving Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of (-)-GSK598809: A Selective D3 Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
(-)-GSK598809, chemically known as 1-(2-fluoro-4-trifluoromethyl-phenyl)-3-{3-[4-methyl-5-(4-methyl-oxazol-5-yl)-4H-[1][2][3]triazol-3-ylsulfanyl]-propyl}-3-aza-bicyclo[3.1.0]hexane, is a potent and selective antagonist of the dopamine (B1211576) D3 receptor. It was investigated for its therapeutic potential in treating substance use disorders, including smoking cessation and binge eating disorder. This document provides a comprehensive overview of the discovery, development, and preclinical/clinical evaluation of (-)-GSK598809, with a focus on its pharmacological properties, safety profile, and the experimental methodologies employed in its assessment.
Introduction
The dopamine D3 receptor, predominantly expressed in the limbic regions of the brain, plays a crucial role in motivation, reward, and reinforcement. Its involvement in the pathophysiology of addiction has made it an attractive target for the development of novel therapeutics. Antagonism of the D3 receptor is hypothesized to modulate the rewarding effects of drugs of abuse and reduce craving and relapse. (-)-GSK598809 emerged from drug discovery programs as a highly selective antagonist for the D3 receptor over the closely related D2 receptor, offering the potential for a targeted therapeutic effect with a reduced risk of the extrapyramidal side effects associated with D2 receptor blockade.
Pharmacological Profile
In Vitro Pharmacology
(-)-GSK598809 demonstrates high affinity and selectivity for the human dopamine D3 receptor.
Table 1: In Vitro Binding Affinities of (-)-GSK598809
| Receptor | Binding Affinity (Ki) | Selectivity (D2/D3) |
| Dopamine D3 | 6.2 nM | ~120-fold |
| Dopamine D2 | 740 nM |
Pharmacokinetics
The pharmacokinetic profile of (-)-GSK598809 has been characterized in preclinical species and humans.
Table 2: Pharmacokinetic Parameters of (-)-GSK598809 in Dogs (Oral Administration)
| Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t1/2) (h) |
| 3 mg/kg | 664 (estimated steady state) | 0.25 - 1.0 | - | ~6 |
| 9 mg/kg | - | - | - | ~6 |
Table 3: Pharmacokinetic Parameters of (-)-GSK598809 in Humans (175 mg single oral dose)
| Parameter | Value |
| Cmax | Decreased by 9% with alcohol |
| Tmax | 2-3 hours |
| AUC | Increased by 15% with alcohol |
| Half-life (t1/2) | ~20 hours |
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity of (-)-GSK598809 for dopamine D2 and D3 receptors.
Methodology:
-
Cell Culture and Membrane Preparation: Human embryonic kidney (HEK293) cells stably expressing either the human D2 or D3 receptor are cultured and harvested. The cells are lysed, and the cell membranes are isolated by centrifugation.
-
Binding Assay: Cell membranes are incubated with a specific radioligand (e.g., [³H]-spiperone or [¹²⁵I]7-OH-PIPAT) at a concentration close to its Kd value.
-
Competition Binding: Increasing concentrations of (-)-GSK598809 are added to the incubation mixture to compete with the radioligand for receptor binding.
-
Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of (-)-GSK598809 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.[4]
Functional Assays (cAMP)
Objective: To determine the functional activity of (-)-GSK598809 as an antagonist at the D3 receptor.
Methodology:
-
Cell Culture: Cells expressing the D3 receptor (e.g., CHO or HEK293 cells) are cultured in appropriate media.
-
cAMP Stimulation: The cells are treated with a D3 receptor agonist (e.g., quinpirole) to inhibit adenylyl cyclase and decrease intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
-
Antagonist Treatment: Cells are pre-incubated with varying concentrations of (-)-GSK598809 before the addition of the agonist.
-
cAMP Measurement: Intracellular cAMP levels are measured using a commercially available assay kit, often based on competitive enzyme-linked immunosorbent assay (ELISA) or homogenous time-resolved fluorescence (HTRF).
-
Data Analysis: The ability of (-)-GSK598809 to reverse the agonist-induced decrease in cAMP levels is quantified, and the IC50 value is determined.
In Vivo Cardiovascular Safety Studies in Dogs
Objective: To assess the cardiovascular effects of (-)-GSK598809 alone and in combination with cocaine.[1][2]
Methodology:
-
Animal Model: Conscious, freely-moving telemetered dogs are used. Telemetry devices are surgically implanted to continuously monitor cardiovascular parameters.
-
Dosing: (-)-GSK598809 is administered orally at various doses (e.g., 3 mg/kg and 9 mg/kg). Cocaine is administered intravenously.
-
Cardiovascular Monitoring: Hemodynamic parameters, including blood pressure and heart rate, are continuously recorded before and after drug administration.
-
Data Analysis: Changes in cardiovascular parameters from baseline are calculated and statistically analyzed to determine the effects of (-)-GSK598809 and its interaction with cocaine.
Key Findings and Development Status
Efficacy in Preclinical Models
Preclinical studies suggested that (-)-GSK598809 could be effective in models of addiction. For instance, it was shown to reduce nicotine-induced conditioned place preference in rats. A single dose that achieved 72% to 89% D3 receptor occupancy was reported to transiently alleviate craving in smokers after overnight abstinence.[5]
Clinical Development and Safety Concerns
(-)-GSK598809 progressed into Phase I clinical trials for substance-related disorders, smoking withdrawal, and eating disorders. However, its development was ultimately discontinued.[6] A significant factor contributing to this decision was the emergence of cardiovascular safety concerns. Preclinical studies in dogs revealed that (-)-GSK598809 could potentiate the hypertensive effects of cocaine.[1][2] This finding raised concerns about the potential for unacceptable cardiovascular risks in individuals with substance use disorders who might use cocaine concurrently with the medication.[1][2]
Table 4: Cardiovascular Effects of (-)-GSK598809 in Dogs [1]
| Treatment | Change in Mean Arterial Blood Pressure (mmHg) | Change in Heart Rate (bpm) |
| GSK598809 (3 mg/kg) | Significant increase | Significant increase |
| GSK598809 (9 mg/kg) | Significant increase | Significant increase |
| Cocaine alone | Dose-dependent increase | Dose-dependent increase |
| GSK598809 + Cocaine | Greater increase in blood pressure than cocaine alone | Variable effects on heart rate |
Signaling Pathways and Experimental Workflows
D3 Receptor Signaling Pathway
The dopamine D3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Activation of the D3 receptor by dopamine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA). (-)-GSK598809, as an antagonist, blocks the binding of dopamine to the D3 receptor, thereby preventing this signaling cascade.
Caption: Dopamine D3 receptor signaling pathway and the antagonistic action of (-)-GSK598809.
Drug Discovery and Development Workflow
The development of (-)-GSK598809 followed a typical drug discovery and development pipeline, from initial target identification to preclinical and clinical evaluation.
References
- 1. Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and central nervous system effects of the novel dopamine D3 receptor antagonist GSK598809 and intravenous alcohol infusion at pseudo-steady state. | CHDR [chdr.nl]
- 3. 3-Azabicyclo[3.1.0]hexane, 1-[2-fluoro-4-(trifluoromethyl)phenyl]-3-[3-[[4-methyl-5-(4-methyl-5-oxazolyl)-4H-1,2,4-triazol-3-yl]thio]propyl]-, (1S,5R)-, (2R,3R)-2,3-dihydroxybutanedioate (1:1) | 1008521-08-1 [chemicalbook.com]
- 4. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Occupancy of brain dopamine D3 receptors and drug craving: a translational approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopamine Receptor | CAS No- 863680-45-9 | Simson Pharma Limited [simsonpharma.com]
Selectivity of (-)-GSK598809 Hydrochloride for the Dopamine D3 Receptor Over the D2 Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-GSK598809 hydrochloride is a potent and highly selective antagonist of the dopamine (B1211576) D3 receptor (D3R). This technical guide provides an in-depth analysis of its selectivity over the closely related dopamine D2 receptor (D2R), a critical attribute for its therapeutic potential in various neurological and psychiatric disorders. This document summarizes the quantitative binding data, details the experimental methodologies for assessing receptor binding, and illustrates the relevant signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development.
Introduction
The dopamine D2-like receptor family, comprising the D2, D3, and D4 receptors, plays a pivotal role in neurotransmission and is a key target for therapeutic intervention in a range of central nervous system disorders. Due to the high degree of structural homology among these receptor subtypes, achieving selectivity has been a significant challenge in drug discovery. This compound has emerged as a valuable pharmacological tool and potential therapeutic agent due to its remarkable selectivity for the D3 receptor over the D2 receptor. This selectivity is crucial for minimizing off-target effects commonly associated with non-selective dopamine receptor antagonists, such as extrapyramidal symptoms.
Quantitative Analysis of Receptor Selectivity
The selectivity of this compound is quantitatively defined by its differential binding affinity for the D3 and D2 receptors. Binding affinity is typically expressed by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Binding Affinity (Ki) | Reference |
| Dopamine D3 Receptor | 6.2 nM | [1] |
| Dopamine D2 Receptor | 740 nM | [1] |
The selectivity ratio is calculated by dividing the Ki value for the D2 receptor by the Ki value for the D3 receptor:
Selectivity Ratio (D2/D3) = Ki (D2) / Ki (D3) = 740 nM / 6.2 nM ≈ 119.4
This calculation demonstrates that this compound has an approximately 120-fold greater affinity for the D3 receptor than for the D2 receptor [1].
Experimental Protocols
The determination of the binding affinities of this compound for the D2 and D3 receptors is typically performed using in vitro radioligand binding assays. The following is a generalized protocol based on standard methodologies in the field.
Radioligand Competition Binding Assay
This assay measures the ability of an unlabeled compound, such as this compound, to compete with a radiolabeled ligand for binding to the target receptor.
Objective: To determine the inhibition constant (Ki) of this compound at human D2 and D3 receptors.
Materials:
-
Receptor Source: Cell membranes from a stable cell line (e.g., HEK293 or CHO) expressing the recombinant human D2 or D3 receptor.
-
Radioligand: A high-affinity radiolabeled antagonist for D2/D3 receptors, such as [³H]-Spiperone.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-labeled, potent D2/D3 antagonist (e.g., haloperidol (B65202) or butaclamol).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Filter mats (e.g., GF/B or GF/C).
-
Cell harvester.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the target receptor to a sufficient density.
-
Harvest the cells and homogenize them in a hypotonic lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with assay buffer and resuspend to a desired protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in the specified order:
-
Assay Buffer.
-
A dilution series of this compound (typically ranging from picomolar to micromolar concentrations). For total binding wells, add assay buffer instead. For non-specific binding wells, add the non-specific binding control.
-
Radioligand ([³H]-Spiperone) at a concentration close to its dissociation constant (Kd).
-
Cell membrane preparation.
-
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
-
Harvesting and Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Allow the filters to dry, then add scintillation cocktail.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
The raw data (counts per minute, CPM) are used to calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Fit the data using a non-linear regression model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Signaling Pathways
Both D2 and D3 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins. Activation of these receptors by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, this compound blocks the binding of dopamine and other agonists to the D3 receptor, thereby preventing this downstream signaling cascade.
Dopamine D3 Receptor Signaling Pathway
Dopamine D2 Receptor Signaling Pathway
Experimental Workflow for Radioligand Binding Assay
Conclusion
This compound demonstrates a high degree of selectivity for the dopamine D3 receptor over the D2 receptor, with a selectivity ratio of approximately 120-fold. This pronounced selectivity, as determined by in vitro radioligand binding assays, underscores its potential as a refined pharmacological tool for investigating D3 receptor function and as a promising therapeutic candidate with a reduced risk of D2-mediated side effects. The methodologies and data presented in this guide provide a foundational understanding for further research and development involving this selective D3 receptor antagonist.
References
Investigating (-)-GSK598809 Hydrochloride in Eating Disorders: A Technical Guide Based on Clinical Findings
Executive Summary
(-)-GSK598809 hydrochloride is a potent and selective dopamine (B1211576) D3 receptor antagonist that has been investigated as a potential therapeutic for compulsive disorders, including binge eating disorder (BED).[1] Extensive searches of scientific literature reveal that the investigation of this compound for eating disorders has been conducted exclusively in human clinical trials with overweight and obese subjects who exhibit binge eating behaviors.[2][3] To date, no preclinical studies using animal models of eating disorders have been published. Development for this indication appears to have been discontinued (B1498344) since July 2016.[1]
This guide synthesizes the available clinical data on (-)-GSK598809, focusing on its mechanism of action, experimental protocols from human studies, and key quantitative outcomes. While preclinical data in eating disorder models is absent, this document provides a comprehensive overview of the clinical research landscape for this compound in the context of binge eating.
Mechanism of Action: Dopamine D3 Receptor Antagonism
(-)-GSK598809 exhibits high selectivity for the dopamine D3 receptor over the D2 receptor.[1] The mesolimbic dopamine system is crucial for processing reward and motivation, and its dysregulation is implicated in compulsive overeating. The D3 receptor, concentrated in brain regions associated with reward and cognition, is a key target for modulating these pathways. By antagonizing the D3 receptor, (-)-GSK598809 is hypothesized to reduce the motivational salience of rewarding food cues and diminish the drive for compulsive food consumption.
Data Presentation: Clinical Studies
The primary investigations of (-)-GSK598809 in eating disorders focused on its effects on neural and behavioral responses to food cues in overweight and obese individuals with binge eating.
Table 1: Receptor Binding & Occupancy
| Parameter | Value | Notes | Citation |
| D3 Receptor Ki | 6.2 nM | Ki represents the binding affinity. | [1] |
| D2 Receptor Ki | 740 nM | ~120-fold lower affinity than for D3. | [1] |
| D3 Receptor Occupancy | 72% to 89% | Achieved with a single dose in smokers. | [1] |
Table 2: Summary of Clinical Trial Findings on Food Cue Reactivity
| Study Outcome | Placebo Condition | (-)-GSK598809 (175 mg) Condition | Key Finding | Citations |
| Brain Activation to Food Images (fMRI) | Activation in reward network (amygdala, striatum, insula) | No significant modulation of brain activation | D3 receptor antagonism did not alter overall brain response to food images in this population. | [2] |
| Attentional Bias (Visual Probe & Stroop Tasks) | Significant bias towards food cues in "low-restrained" eaters | Attenuated attentional bias in "low-restrained" eaters | The drug's effect was dependent on the individual's eating style (restraint). | [3][4] |
| Attentional Bias (Overall Group) | N/A | No overall effect on attentional bias | When not stratified by eating style, no significant effect was observed. | [3][4] |
Experimental Protocols: Human Clinical Trials
No preclinical protocols in animal models were found. The methodologies described below are from human clinical trials.
Study Design: Randomized, Crossover Trial
The principal studies employed a randomized, double-blind, placebo-controlled, two-period crossover design.[3][4][5] This robust design allows each participant to serve as their own control, minimizing inter-individual variability.
Participants:
-
Inclusion Criteria: Overweight to obese adults (BMI range 27-40 kg/m ²) with a current history of binge and emotional eating.[3]
-
Exclusion Criteria: Current diagnosis of other major eating disorders (e.g., anorexia nervosa), substance abuse, or significant recent weight changes.[4]
Drug Administration:
-
A single oral dose of 175 mg this compound or a matching placebo was administered in each period.[3][4]
-
A washout period of at least 7 days separated the two treatment conditions.[4]
Key Experimental Procedures
Functional Magnetic Resonance Imaging (fMRI) Food Cue Task:
-
Objective: To measure brain activation in response to visual food cues.[2]
-
Protocol: While in the fMRI scanner, participants were shown images of high-calorie foods, low-calorie foods, and non-food objects.
-
Analysis: Blood-oxygen-level-dependent (BOLD) signals were analyzed to identify brain regions showing differential activation to food vs. non-food images and high-calorie vs. low-calorie images, comparing the drug and placebo conditions. Key regions of interest included the amygdala, striatum, and insula.[2]
Visual Probe (Dot-Probe) Task:
-
Objective: To assess attentional bias towards food cues.[3][6]
-
Protocol: A pair of images (one food-related, one neutral) were briefly displayed side-by-side on a screen. Immediately after the images disappeared, a probe (e.g., a dot) appeared in the location of one of the images. Participants had to respond to the probe's location as quickly as possible.
-
Analysis: Attentional bias is inferred from reaction times. Faster responses to probes replacing food cues suggest an attentional bias towards those cues. Bias scores were calculated by subtracting the mean reaction time for probes replacing food cues from the mean reaction time for probes replacing neutral cues.[6]
Modified Stroop Task:
-
Objective: To measure cognitive interference related to food words, another indicator of attentional bias.[3]
-
Protocol: Participants are presented with food-related and neutral words printed in various colors. They are instructed to name the color of the ink as quickly as possible, ignoring the word itself.
-
Analysis: Slower reaction times in naming the ink color for food-related words compared to neutral words indicate interference and an attentional bias.
Conclusions and Future Directions
The investigation of this compound for binge eating disorder has been limited to early-phase clinical trials in humans. The findings suggest that while the drug does not modulate overall brain reward circuitry activation in response to food cues, it may have a subtle effect on attentional bias, particularly in individuals with a "low-restraint" eating style.[2][3] However, the clinical effects were considered mixed or unsatisfactory, and development for this indication was discontinued.[1] Cardiovascular side effects observed in other contexts may have also contributed to this decision.[1]
For future research in this area, the following could be considered:
-
Preclinical Models: Utilizing established animal models of binge eating could help dissect the precise neurobiological effects of D3 receptor antagonists on compulsive food intake, motivation, and reward processing, filling a significant knowledge gap.
-
Patient Stratification: The finding that effects may be dependent on eating styles (e.g., restraint) suggests that future clinical trials of similar compounds should incorporate detailed behavioral phenotyping for participant stratification.[3][4]
-
Alternative D3 Antagonists: Newer, more selective D3 receptor antagonists with improved safety profiles could be explored to see if the therapeutic potential of this mechanism can be realized without the adverse effects associated with (-)-GSK598809.
References
- 1. GSK-598809 - Wikipedia [en.wikipedia.org]
- 2. Effect of the dopamine D3 receptor antagonist GSK598809 on brain responses to rewarding food images in overweight and obese binge eaters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of the dopamine D₃ receptor antagonist GSK598809 on attentional bias to palatable food cues in overweight and obese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. hra.nhs.uk [hra.nhs.uk]
- 6. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols: (-)-GSK598809 hydrochloride in Animal Models of Cococaine Addiction
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-GSK598809 hydrochloride is a potent and selective antagonist of the dopamine (B1211576) D3 receptor. The D3 receptor is predominantly expressed in the limbic regions of the brain, such as the nucleus accumbens, which are critically involved in the rewarding and reinforcing effects of drugs of abuse like cocaine. Consequently, D3 receptor antagonism has been a key area of investigation for the development of pharmacotherapies for cocaine addiction. Preclinical studies with various D3 receptor antagonists have shown promise in reducing cocaine self-administration, preventing relapse to drug-seeking behavior, and attenuating the rewarding effects of cocaine.[1][2]
While this compound has been explored as a potential therapeutic for substance use disorders, it is crucial to note that published preclinical studies have focused on its cardiovascular safety profile when co-administered with cocaine, rather than its efficacy in addiction models.[2][3][4] A study in conscious, freely-moving dogs revealed that pretreatment with this compound potentiated the hypertensive effects of intravenous cocaine, raising concerns about its cardiovascular safety in the context of active cocaine use.[2][3][4]
These application notes provide a summary of the available safety data and propose detailed experimental protocols for evaluating the potential efficacy of this compound in established animal models of cocaine addiction. The proposed protocols are based on methodologies successfully employed for other selective D3 receptor antagonists.
Cardiovascular Safety Data
A significant consideration for any potential pharmacotherapy for cocaine addiction is its interaction with cocaine itself, as concurrent use is likely. A preclinical study in telemetered beagle dogs investigated the cardiovascular effects of this compound when administered prior to intravenous cocaine.[2][3]
| Experimental Group | This compound Dose (oral) | Cocaine Dose (intravenous) | Key Finding: Change in Mean Arterial Pressure (MAP) |
| Vehicle + Cocaine | Vehicle | 1.7 mg/kg | Baseline increase |
| GSK598809 + Cocaine | 3 mg/kg | 1.7 mg/kg | Significantly greater increase in MAP compared to vehicle + cocaine[2] |
| Vehicle + Cocaine | Vehicle | 5.6 mg/kg | Baseline increase |
| GSK598809 + Cocaine | 3 mg/kg | 5.6 mg/kg | Significantly greater increase in MAP compared to vehicle + cocaine[2] |
| GSK598809 + Cocaine | 9 mg/kg | 1.7 mg/kg | Trend towards an increased pressor effect (not statistically significant)[2] |
Note: These findings suggest that this compound may exacerbate the cardiovascular risks associated with cocaine use.[2][3][4] Careful cardiovascular monitoring would be essential in any future preclinical or clinical investigations.
Proposed Mechanism of Action in Cocaine Addiction
The reinforcing effects of cocaine are primarily mediated by its blockade of the dopamine transporter (DAT), leading to increased dopamine levels in the synaptic cleft of the mesolimbic pathway. The D3 receptor, acting as both a postsynaptic receptor and an autoreceptor, is implicated in modulating dopaminergic neurotransmission and the motivation to seek drugs. Chronic cocaine exposure can lead to an upregulation of D3 receptors, contributing to heightened drug craving and relapse vulnerability.[1] By blocking D3 receptors, this compound is hypothesized to reduce the rewarding effects of cocaine and attenuate the motivational salience of drug-associated cues, thereby decreasing the likelihood of continued drug use and relapse.
Caption: Proposed mechanism of this compound in the synapse.
Proposed Experimental Protocols
The following are detailed, proposed protocols for evaluating the efficacy of this compound in standard animal models of cocaine addiction. These protocols are based on established methodologies for other D3 receptor antagonists and should be adapted and optimized for specific laboratory conditions and research questions.
Cocaine Self-Administration
This model assesses the reinforcing effects of cocaine and the potential of a compound to reduce the motivation to take the drug.
Caption: Workflow for a cocaine self-administration experiment.
Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats (250-300g).
-
Surgery: Intravenous catheter implantation into the jugular vein under anesthesia. Catheters are externalized between the scapulae.
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light above the active lever, and an infusion pump connected to the intravenous catheter.
-
Acquisition of Self-Administration:
-
Rats are placed in the operant chambers for 2-hour daily sessions.
-
Pressing the "active" lever results in an intravenous infusion of cocaine (e.g., 0.5 mg/kg in 0.1 mL saline over 5 seconds) and the illumination of the stimulus light.
-
Pressing the "inactive" lever has no programmed consequences.
-
Training continues until stable responding is achieved (e.g., <15% variation in the number of infusions over three consecutive days).
-
-
Drug Treatment:
-
Once a stable baseline is established, rats are pretreated with this compound (e.g., 1, 3, 10 mg/kg, intraperitoneally) or vehicle 30 minutes before the self-administration session.
-
A within-subjects design is recommended, where each rat receives all doses in a counterbalanced order.
-
-
Data Collection and Analysis:
-
Primary endpoints: Number of cocaine infusions earned, number of active and inactive lever presses.
-
Statistical analysis: Repeated measures ANOVA to compare the effects of different doses of this compound to vehicle.
-
Reinstatement of Cocaine-Seeking (Relapse Model)
This model assesses the ability of a compound to prevent relapse to drug-seeking behavior triggered by drug-associated cues or a priming injection of the drug.
Caption: Workflow for a reinstatement of cocaine-seeking experiment.
Methodology:
-
Animals and Surgery: As described for self-administration.
-
Self-Administration Training: Rats are trained to self-administer cocaine as described above.
-
Extinction:
-
Following stable self-administration, extinction sessions begin.
-
Pressing the active lever no longer results in cocaine infusion or presentation of the stimulus light.
-
Extinction continues until responding on the active lever is significantly reduced (e.g., <20% of the self-administration baseline for three consecutive days).
-
-
Reinstatement Test:
-
Cue-induced reinstatement: Rats are pretreated with this compound or vehicle. They are then placed in the operant chamber, and pressing the active lever results in the presentation of the cocaine-associated cue (stimulus light) but no drug infusion.
-
Drug-induced reinstatement: Rats are pretreated with this compound or vehicle. They then receive a non-contingent, priming injection of cocaine (e.g., 10 mg/kg, i.p.) immediately before being placed in the chamber. Lever pressing has no programmed consequences.
-
-
Data Collection and Analysis:
-
Primary endpoint: Number of active lever presses during the reinstatement session.
-
Statistical analysis: Comparison of active lever presses between treatment groups (GSK598809 vs. vehicle) and the extinction baseline using ANOVA followed by post-hoc tests.
-
Conditioned Place Preference (CPP)
This model assesses the rewarding properties of a drug by measuring the animal's preference for an environment previously paired with the drug.
Caption: Workflow for a conditioned place preference experiment.
Methodology:
-
Animals: Male mice (e.g., C57BL/6) or rats.
-
Apparatus: A three-chamber CPP apparatus with two larger conditioning chambers (with distinct visual and tactile cues) and a smaller central chamber.
-
Procedure:
-
Pre-test (Day 1): Animals are allowed to freely explore all three chambers for 15-20 minutes to determine baseline preference for either conditioning chamber.
-
Conditioning (Days 2-9): A biased design is typically used.
-
On alternate days, animals receive an injection of cocaine (e.g., 10-20 mg/kg, i.p.) and are confined to their initially non-preferred chamber for 30 minutes. To test the effect of this compound, it would be co-administered with cocaine.
-
On the intervening days, animals receive a vehicle injection and are confined to their initially preferred chamber for 30 minutes.
-
-
Post-test (Day 10): Animals are again allowed to freely explore all three chambers in a drug-free state.
-
-
Data Collection and Analysis:
-
Primary endpoint: Time spent in the drug-paired compartment during the post-test compared to the pre-test.
-
A preference score is calculated (time in drug-paired chamber post-test minus time in drug-paired chamber pre-test).
-
Statistical analysis: t-tests or ANOVA to compare the preference scores between the group receiving cocaine + vehicle and the group(s) receiving cocaine + this compound.
-
Conclusion
This compound, as a selective D3 receptor antagonist, represents a compound of interest for the treatment of cocaine addiction based on a strong theoretical rationale. However, the available preclinical data highlight a potential for adverse cardiovascular interactions with cocaine, which must be a primary consideration in any future research. The protocols outlined above provide a framework for conducting efficacy studies in established animal models of cocaine addiction. Such studies are necessary to determine if the potential therapeutic benefits of this compound in reducing the reinforcing and relapse-inducing effects of cocaine outweigh its potential risks.
References
- 1. Acute D3 Antagonist GSK598809 Selectively Enhances Neural Response During Monetary Reward Anticipation in Drug and Alcohol Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Dopamine D3 Receptor Antagonist (GSK598809) Potentiates the Hypertensive Effects of Cocaine in Conscious, Freely-Moving Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cocaine reward models: Conditioned place preference can be established in dopamine- and in serotonin-transporter knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Intravenous Self-Administration of Cocaine with (-)-GSK598809
These application notes provide a comprehensive overview of the experimental protocols and potential mechanistic insights for studying the interaction between intravenous cocaine self-administration and the selective dopamine (B1211576) D3 receptor antagonist, (-)-GSK598809. This document is intended for researchers, scientists, and drug development professionals investigating novel pharmacotherapies for cocaine use disorder.
Introduction
Cocaine addiction is a chronic, relapsing disorder characterized by compulsive drug-seeking and use. A primary mechanism of cocaine's reinforcing effects is its blockade of the dopamine transporter (DAT), which increases extracellular dopamine levels in the brain's reward circuitry.[1][2][3][4] The dopamine D3 receptor has emerged as a promising target for addiction pharmacotherapy due to its preferential expression in limbic brain regions associated with reward and motivation.[5][6] (-)-GSK598809 is a selective dopamine D3 receptor antagonist that has been investigated for its potential to modulate the effects of drugs of abuse.[5][7][8]
This document outlines the protocols for intravenous cocaine self-administration in preclinical models, details the known interactions of (-)-GSK598809 with cocaine, and provides a framework for investigating their combined effects.
Data Presentation
Table 1: Effects of (-)-GSK598809 on Cocaine-Induced Cardiovascular Changes in Dogs
| Treatment Group | Dose of (-)-GSK598809 (mg/kg, oral) | Dose of Cocaine (mg/kg, i.v.) | Change in Mean Arterial Blood Pressure (mmHg) | Statistical Significance (p-value) |
| Vehicle + Cocaine | 0 | 1.7 | Increase | - |
| (-)-GSK598809 + Cocaine | 3 | 1.7 | Greater increase than Vehicle + Cocaine | < 0.02 |
| Vehicle + Cocaine | 0 | 5.6 | Increase | - |
| (-)-GSK598809 + Cocaine | 3 | 5.6 | Greater increase than Vehicle + Cocaine | < 0.03 |
Data synthesized from studies investigating the cardiovascular safety of co-administering (-)-GSK598809 and cocaine.[7][8]
Table 2: Effects of Other Dopamine D3 Receptor Antagonists on Cocaine Self-Administration
| D3 Antagonist | Animal Model | Effect on Cocaine Self-Administration |
| SB-277011-A | Rats | Attenuated cocaine-enhanced brain stimulation reward and cocaine-primed reinstatement.[6] |
| PG01037 | Rhesus Monkeys | Reallocated choice from cocaine to a food reinforcer.[9] |
| NGB 2904 | Rats | Attenuated cocaine self-administration.[8] |
| YQA14 | Rats | Reduced cocaine self-administration.[8] |
| SR 21502 | Rats | Reduced cocaine self-administration.[8] |
Experimental Protocols
Protocol 1: Intravenous Catheter Implantation for Self-Administration
This protocol describes the surgical procedure for implanting an intravenous catheter in rats, a prerequisite for intravenous self-administration studies.
Materials:
-
Adult male Wistar or Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)
-
Surgical tools (scalpels, forceps, scissors, sutures)
-
Intravenous catheter (e.g., Silastic tubing connected to a 22-gauge cannula)
-
Heparinized saline (10 U/mL)
-
Antibiotic and analgesic agents
Procedure:
-
Anesthetize the rat using the chosen anesthetic agent.
-
Shave and sterilize the surgical areas (dorsal scapular region and ventral neck).
-
Make a small incision in the ventral neck to expose the right jugular vein.
-
Carefully dissect the vein from the surrounding tissue.
-
Make a small incision in the vein and insert the Silastic tip of the catheter.
-
Secure the catheter in the vein with surgical silk sutures.
-
Tunnel the catheter subcutaneously to the dorsal scapular region.
-
Exteriorize the cannula through a small incision on the back.
-
Close all incisions with sutures or wound clips.
-
Flush the catheter with heparinized saline to ensure patency and prevent clotting.
-
Administer post-operative antibiotic and analgesic agents as per institutional guidelines.
-
Allow the animals to recover for at least 5-7 days before starting self-administration training.
Protocol 2: Intravenous Cocaine Self-Administration Training
This protocol outlines the procedure for training rats to self-administer cocaine intravenously.
Apparatus:
-
Standard operant conditioning chambers equipped with two levers (active and inactive), a stimulus light above the active lever, and a syringe pump.
-
The operant chamber is connected to the rat's intravenous catheter via a liquid swivel and tether system.
Procedure:
-
Place the rats in the operant chambers for daily 2-hour sessions.
-
A press on the active lever results in an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion in 0.1 mL of saline over 5 seconds) and the illumination of the stimulus light for 20 seconds.
-
During the 20-second light presentation (time-out period), active lever presses are recorded but do not result in another infusion.
-
Presses on the inactive lever are recorded but have no programmed consequences.
-
Continue daily training sessions until the rats meet the acquisition criteria (e.g., a stable pattern of responding with at least 10 infusions per session for three consecutive days, with at least 80% of responses on the active lever).
Protocol 3: Investigating the Effects of (-)-GSK598809 on Cocaine Self-Administration
This protocol describes a potential experimental design to assess the impact of (-)-GSK598809 on cocaine self-administration.
Drug Preparation:
-
Cocaine hydrochloride is dissolved in sterile 0.9% saline.
-
(-)-GSK598809 is prepared according to its solubility characteristics, often in a vehicle solution (e.g., a mixture of saline, ethanol, and Tween 80). The route of administration (e.g., intraperitoneal, oral) and pretreatment time should be determined based on the pharmacokinetic profile of the compound.
Experimental Design (Within-Subjects):
-
After stable cocaine self-administration is established, begin the testing phase.
-
Prior to the self-administration session, administer a dose of (-)-GSK598809 or its vehicle.
-
Place the animal in the operant chamber and allow it to self-administer cocaine under the established reinforcement schedule (e.g., Fixed Ratio 1 or Progressive Ratio).
-
Record the number of infusions, active and inactive lever presses.
-
Test a range of (-)-GSK598809 doses across different sessions, with washout periods in between.
-
The order of doses should be counterbalanced across subjects.
Data Analysis:
-
Analyze the data using appropriate statistical methods, such as repeated-measures ANOVA, to compare the effects of different doses of (-)-GSK598809 on the number of cocaine infusions earned.
Signaling Pathways and Mechanisms of Action
The reinforcing effects of cocaine are primarily mediated by its action on the dopamine transporter. By blocking DAT, cocaine increases the concentration of dopamine in the synaptic cleft, leading to enhanced stimulation of postsynaptic dopamine receptors.
Caption: Cocaine blocks the dopamine transporter (DAT), increasing synaptic dopamine and enhancing reward signaling.
(-)-GSK598809 is a selective antagonist of the dopamine D3 receptor. D3 receptors are located both presynaptically, where they act as autoreceptors to inhibit dopamine release, and postsynaptically. By blocking presynaptic D3 autoreceptors, (-)-GSK598809 may potentially enhance phasic dopamine release, which could have complex effects on cocaine's actions.
Caption: (-)-GSK598809 blocks presynaptic D3 autoreceptors, potentially disinhibiting dopamine release.
The following workflow illustrates the experimental process for evaluating the effect of (-)-GSK598809 on cocaine self-administration.
References
- 1. The sigma-1 receptor modulates dopamine transporter conformation and cocaine binding and may thereby potentiate cocaine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The sigma-1 receptor modulates dopamine transporter conformation and cocaine binding and may thereby potentiate cocaine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Acute D3 Antagonist GSK598809 Selectively Enhances Neural Response During Monetary Reward Anticipation in Drug and Alcohol Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dopamine D3 receptor antagonism inhibits cocaine-seeking and cocaine-enhanced brain reward in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dopamine D3 Receptor Antagonist (GSK598809) Potentiates the Hypertensive Effects of Cocaine in Conscious, Freely-Moving Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dopamine D3 Receptor Antagonist (GSK598809) Potentiates the Hypertensive Effects of Cocaine in Conscious, Freely-Moving Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DIFFERENTIAL EFFECTS OF THE DOPAMINE D3 RECEPTOR ANTAGONIST PG01037 ON COCAINE AND METHAMPHETAMINE SELF-ADMINISTRATION IN RHESUS MONKEYS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Behavioral Pharmacology Assays Using (-)-GSK598809 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-GSK598809 hydrochloride is a potent and selective antagonist of the dopamine (B1211576) D3 receptor.[1] The dopamine D3 receptor is a key target in the mesolimbic dopamine system, a critical brain circuit involved in reward, motivation, and the pathophysiology of substance use disorders.[2][3][4][5] As such, selective D3 receptor antagonists like (-)-GSK598809 are of significant interest for their potential as pharmacotherapeutics for addiction.[2][4][5] Preclinical evidence suggests that selective D3 antagonists do not typically block the primary reinforcing effects of drugs of abuse but are effective in reducing the motivation to seek and take drugs, as well as preventing relapse triggered by drug-associated cues or stress.[2][3]
These application notes provide an overview of the mechanism of action of (-)-GSK598809 and detailed protocols for key behavioral pharmacology assays relevant to its evaluation. While specific data for (-)-GSK598809 in rodent behavioral assays are limited in publicly available literature, the following protocols are based on standard methodologies used to characterize other selective dopamine D3 receptor antagonists.
Mechanism of Action: Dopamine D3 Receptor Antagonism
(-)-GSK598809 acts by selectively blocking the dopamine D3 receptor, with approximately 120-fold greater affinity for the D3 receptor over the D2 receptor.[1] In the context of substance use disorders, repeated exposure to drugs of abuse can lead to neuroadaptations in the dopamine system, including changes in D3 receptor expression. By antagonizing these receptors, (-)-GSK598809 is hypothesized to modulate the dopamine signaling pathways that drive drug-seeking and drug-taking behaviors. This can lead to a reduction in the reinforcing efficacy of abused substances and a decrease in the motivation to engage in drug-seeking behavior.
Quantitative Data Summary
The following tables summarize available quantitative data for this compound from preclinical and clinical studies. It is important to note the absence of data from traditional rodent behavioral assays in the public domain.
Table 1: Preclinical Cardiovascular Safety Study in Dogs [2]
| Parameter | Vehicle | 3 mg/kg (-)-GSK598809 | 9 mg/kg (-)-GSK598809 |
| Route of Administration | Oral gavage | Oral gavage | Oral gavage |
| Mean Arterial Blood Pressure | Baseline | Increased | Significantly increased |
| Heart Rate | Baseline | Increased | Significantly increased |
| Peak Plasma Concentration (Tmax) | N/A | 15-60 minutes | 15-60 minutes |
| Plasma Half-life | N/A | ~6 hours | ~6 hours |
| Interaction with Cocaine | N/A | Potentiated hypertensive effects | Potentiated hypertensive effects |
Table 2: Human Clinical Studies
| Parameter | Study Population | Dose(s) | Key Findings | Reference |
| Neural Response to Reward | Abstinent alcohol & poly-drug dependent individuals | 60 mg (single oral dose) | Normalized ventral striatal reward response during a monetary incentive delay task. No significant behavioral effects on the task were observed. | [4] |
| Pharmacokinetics & CNS Effects | Healthy volunteers | 175 mg (single oral dose) | Tmax: 2-3 hours; Half-life: ~20 hours. CNS effects included prolactin elevation and decreased adaptive tracking. | [6] |
| Food Reward Imaging | Overweight and obese binge eaters | Not specified | Did not modulate brain activation to food images in fMRI. | [7] |
Experimental Protocols for Behavioral Assays
The following are detailed, representative protocols for standard behavioral assays used to evaluate compounds like (-)-GSK598809 for their potential effects on locomotion, reward, and reinforcement. These protocols are generalized and should be adapted and optimized for specific experimental questions.
Locomotor Activity Assay
Objective: To assess the effects of (-)-GSK598809 on spontaneous locomotor activity and to determine if it can attenuate psychostimulant-induced hyperlocomotion.
Materials:
-
Test animals (e.g., male Sprague-Dawley rats or C57BL/6 mice)
-
This compound dissolved in an appropriate vehicle (e.g., sterile water, saline, or 5% DMSO/5% Tween-80 in saline)
-
Psychostimulant drug (e.g., cocaine or amphetamine)
-
Locomotor activity chambers equipped with infrared photobeams
-
Syringes and needles for administration (e.g., intraperitoneal, subcutaneous)
Protocol:
-
Habituation: Acclimate animals to the testing room for at least 1 hour before the experiment. On the day prior to testing, place each animal in a locomotor activity chamber for 30-60 minutes to habituate them to the novel environment.
-
Drug Preparation: Prepare fresh solutions of (-)-GSK598809 and the psychostimulant on the day of testing.
-
Experimental Groups:
-
Vehicle + Saline
-
Vehicle + Psychostimulant
-
(-)-GSK598809 (low dose) + Psychostimulant
-
(-)-GSK598809 (mid dose) + Psychostimulant
-
(-)-GSK598809 (high dose) + Psychostimulant
-
(-)-GSK598809 (high dose) + Saline
-
-
Administration: Administer (-)-GSK598809 or its vehicle via the chosen route (e.g., IP). The pretreatment time should be based on the compound's known pharmacokinetics (e.g., 30-60 minutes before the next injection).
-
Psychostimulant Challenge: After the pretreatment period, administer the psychostimulant or saline.
-
Data Collection: Immediately place the animals in the locomotor activity chambers and record activity for 60-120 minutes. Key parameters to measure include horizontal activity (beam breaks), vertical activity (rearing), and total distance traveled.
-
Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) and as a cumulative total. Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare between groups.
Conditioned Place Preference (CPP)
Objective: To determine if (-)-GSK598809 can block the acquisition or expression of the rewarding effects of a drug of abuse.
Materials:
-
Test animals (e.g., rats or mice)
-
This compound and a drug of abuse (e.g., cocaine, morphine)
-
Three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.
-
Automated tracking software and camera.
Protocol:
-
Pre-conditioning (Baseline): On Day 1, place the animal in the central chamber and allow free access to all three chambers for 15-20 minutes. Record the time spent in each chamber to establish any initial preference. Animals showing a strong unconditioned preference for one side (>60-70% of the time) may be excluded.
-
Conditioning (Acquisition Phase): This phase typically lasts for 4-8 days.
-
Drug Pairing: On alternate days, administer the drug of abuse (e.g., cocaine) and immediately confine the animal to one of the outer chambers (the initially non-preferred side, counterbalanced) for 20-30 minutes. To test the effect on acquisition, administer (-)-GSK598809 prior to the drug of abuse.
-
Saline Pairing: On the intervening days, administer saline and confine the animal to the opposite chamber for the same duration.
-
-
Post-conditioning (Test/Expression): The day after the last conditioning session, place the animal in the central chamber with free access to all chambers, in a drug-free state. To test the effect on expression, administer (-)-GSK598809 prior to this test session. Record the time spent in each chamber for 15-20 minutes.
-
Data Analysis: Calculate a preference score (time in drug-paired chamber minus time in saline-paired chamber) for both the pre-conditioning and post-conditioning tests. A significant increase in time spent in the drug-paired chamber indicates a CPP. Use appropriate statistical tests (e.g., paired t-test within groups, ANOVA between groups) to assess the effects of (-)-GSK598809.
Drug Self-Administration and Reinstatement
Objective: To evaluate the effect of (-)-GSK598809 on the motivation to take a drug of abuse (self-administration) and on relapse-like behavior (reinstatement).
Materials:
-
Test animals (e.g., rats) surgically implanted with intravenous (IV) catheters.
-
Operant conditioning chambers equipped with two levers (active and inactive), a cue light above the active lever, a tone generator, and an infusion pump.
-
(-)-GSK598809 and a self-administered drug (e.g., cocaine).
Protocol:
-
Catheter Implantation Surgery: Surgically implant a chronic indwelling catheter into the jugular vein of each rat. Allow for a 5-7 day recovery period.
-
Acquisition of Self-Administration:
-
Place rats in the operant chambers for 2-hour daily sessions.
-
Presses on the active lever result in an IV infusion of the drug (e.g., cocaine 0.5 mg/kg/infusion) and the presentation of a cue-light/tone complex.
-
Presses on the inactive lever have no consequence.
-
Training continues until stable responding is achieved (e.g., <20% variation in intake over 3 consecutive days).
-
-
Effect on Motivation (Progressive Ratio):
-
Once responding is stable, switch to a progressive ratio (PR) schedule, where the number of lever presses required for each subsequent infusion increases.
-
The "breakpoint" (the last ratio completed) serves as a measure of motivation.
-
Administer various doses of (-)-GSK598809 or vehicle before PR sessions to assess its effect on the motivation to self-administer the drug.
-
-
Extinction and Reinstatement:
-
Extinction: After stable self-administration, begin extinction sessions where active lever presses no longer deliver the drug or the associated cues. Continue until responding decreases to a low level.
-
Reinstatement: Once extinction is achieved, test for reinstatement of drug-seeking behavior. This can be triggered by:
-
Drug-primed: A non-contingent injection of the drug (e.g., a small dose of cocaine).
-
Cue-induced: Presentation of the drug-associated cues (light/tone) upon a lever press.
-
Stress-induced: Exposure to a mild stressor (e.g., intermittent footshock).
-
-
Administer (-)-GSK598809 before the reinstatement session to determine if it can block the re-emergence of drug-seeking behavior.
-
-
Data Analysis: For self-administration and PR, the primary measures are the number of infusions earned and the breakpoint, respectively. For reinstatement, the measure is the number of active lever presses. Use ANOVA to compare the effects of (-)-GSK598809 across different conditions.
Conclusion
This compound, as a selective dopamine D3 receptor antagonist, holds potential for the treatment of substance use disorders. While direct behavioral data for this specific compound in animal models of addiction are not widely published, the protocols outlined above provide a robust framework for its evaluation. Based on the literature for other selective D3 antagonists, it is hypothesized that (-)-GSK598809 would have minimal effect on baseline locomotion or the acquisition of drug self-administration under low-effort schedules, but would likely reduce motivation for the drug under high-effort schedules (progressive ratio) and attenuate cue-, drug-, and stress-induced reinstatement of drug-seeking. These assays are critical for characterizing the full behavioral pharmacology profile of (-)-GSK598809 and advancing its development as a potential therapeutic agent.
References
- 1. Effect of the dopamine D3 receptor antagonist GSK598809 on brain responses to rewarding food images in overweight and obese binge eaters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective antagonism at dopamine D3 receptors as a target for drug addiction pharmacotherapy: a review of preclinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current perspectives on selective dopamine D3 receptor antagonists as pharmacotherapeutics for addictions and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current Perspectives on Selective Dopamine D3 Receptor Antagonists/Partial Agonists as Pharmacotherapeutics for Opioid and Psychostimulant Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Perspectives on Selective Dopamine D3 Receptor Antagonists/Partial Agonists as Pharmacotherapeutics for Opioid and Psychostimulant Use Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The selective dopamine D3 receptor antagonist SB-277011A reduces nicotine-enhanced brain reward and nicotine-paired environmental cue functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acute D3 Antagonist GSK598809 Selectively Enhances Neural Response During Monetary Reward Anticipation in Drug and Alcohol Dependence - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (-)-GSK598809 Hydrochloride in Reward Anticipation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-GSK598809 hydrochloride is a potent and selective antagonist of the dopamine (B1211576) D3 receptor (DRD3).[1] Disturbances in the dopamine system are implicated in the neurobiology of addiction, particularly in the processing of reward and inhibitory control. The dopamine D3 receptor is a key target of clinical interest for remediating reward deficits observed in substance dependence.[1][2][3][4] These application notes provide a comprehensive overview of the use of this compound to investigate reward anticipation, with a focus on its effects on neural circuits in human subjects with a history of substance dependence. The primary data is drawn from a double-blind, placebo-controlled, crossover functional magnetic resonance imaging (fMRI) study.[1][2][3]
Mechanism of Action
(-)-GSK598809 acts as a selective antagonist at the dopamine D3 receptor. D3 receptors are highly expressed in brain regions associated with reward and motivation, such as the ventral striatum, ventral pallidum, and substantia nigra.[2][4] One of the key roles of D3 receptors is their function as autoreceptors on dopamine neurons. By blocking these inhibitory autoreceptors, (-)-GSK598809 is hypothesized to enhance phasic dopamine release in response to rewarding stimuli. This mechanism is thought to underlie its ability to restore blunted reward responses.
Data Presentation
The following tables summarize the quantitative findings from a study investigating the effects of (-)-GSK598809 on brain activity during a Monetary Incentive Delay Task (MIDT). The data represent statistical outcomes from fMRI Blood-Oxygen-Level-Dependent (BOLD) signal analysis.
Table 1: Whole-Brain Analysis of Drug × Group Interaction during Reward Anticipation (Reward vs. Neutral)
| Brain Region | Cluster Size (voxels) | F-statistic | p-value (uncorrected) |
| Middle Frontal Gyrus | 303 | 10.15 | <0.001 |
This table is derived from a corrected version of the original study's data.[5]
Table 2: Region of Interest (ROI) Analysis of Drug Effect during Reward Anticipation (Reward vs. Neutral)
| Brain Region | F-statistic | p-value |
| Ventral Striatum | 5.37 | 0.024 |
| Ventral Pallidum | 4.39 | 0.041 |
| Substantia Nigra | 7.01 | 0.01 |
This table is derived from a corrected version of the original study's data.[5]
Experimental Protocols
This section details the methodology for a human fMRI study using (-)-GSK598809 to probe reward anticipation.
Study Design
A double-blind, placebo-controlled, crossover design is employed. Each participant completes two fMRI sessions, one after receiving this compound and another after receiving a placebo. The order of drug and placebo administration is counterbalanced across participants.
Participant Recruitment
-
Groups: Recruit three groups of participants:
-
Abstinent alcohol-dependent individuals.
-
Abstinent poly-drug dependent individuals.
-
Healthy control volunteers with no history of substance dependence.
-
-
Inclusion/Exclusion Criteria: Establish clear criteria for each group, including duration of abstinence, substance use history, and absence of comorbid psychiatric or neurological disorders.
Drug Administration
-
Dosage: Administer a single oral dose of this compound or a matching placebo.
-
Timing: Administer the drug or placebo approximately 2 hours before the start of the fMRI scan to allow for peak plasma concentration.
Behavioral Task: Monetary Incentive Delay Task (MIDT)
The MIDT is used to assess neural responses to the anticipation of monetary reward.
-
Task Structure: Each trial consists of:
-
Cue (2 seconds): A visual cue indicates the potential for a large reward, a small reward, or no reward.
-
Anticipation (2-2.5 seconds): A variable delay period where the participant anticipates the target.
-
Target (variable duration): A target stimulus is briefly presented. The participant must press a button before it disappears.
-
Feedback (1.65 seconds): Feedback informs the participant if they won money on that trial and their cumulative total.
-
-
Conditions:
-
Reward Trials: Successful responses result in a monetary gain.
-
Neutral Trials: No money can be gained or lost.
-
-
Outcome Measures:
-
Behavioral: Reaction time and hit rate for the target.
-
Neural: BOLD signal changes during the anticipation phase (contrast: Reward Anticipation > Neutral Anticipation).
-
fMRI Data Acquisition
-
Scanner: Use a 3-Tesla MRI scanner with a gradient-echo echo-planar imaging (EPI) sequence sensitive to the BOLD contrast.
-
Parameters: Acquire whole-brain functional images with standard parameters (e.g., repetition time, echo time, flip angle, slice thickness).
-
Structural Scan: Acquire a high-resolution T1-weighted anatomical scan for spatial normalization and localization of functional activations.
fMRI Data Analysis
-
Preprocessing: Perform standard fMRI preprocessing steps, including motion correction, slice timing correction, spatial normalization to a standard brain template (e.g., MNI space), and spatial smoothing.
-
Statistical Analysis:
-
First-level analysis: Model the BOLD signal for each participant using a general linear model (GLM). Create contrast images for the effect of interest (e.g., Reward Anticipation vs. Neutral Anticipation).
-
Second-level analysis: Use the contrast images from the first level in a group-level analysis. A flexible factorial ANOVA can be used to examine the main effects of drug, group, and the drug × group interaction.
-
Region of Interest (ROI) analysis: Conduct focused analyses on a priori defined ROIs known to be involved in reward processing and rich in D3 receptors (e.g., ventral striatum, ventral pallidum, substantia nigra).
-
Visualizations
Signaling Pathway
Caption: Hypothesized mechanism of (-)-GSK598809 on dopamine signaling.
Experimental Workflow
Caption: Workflow for the fMRI study of (-)-GSK598809 on reward anticipation.
References
- 1. Acute D3 Antagonist GSK598809 Selectively Enhances Neural Response During Monetary Reward Anticipation in Drug and Alcohol Dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acute D3 Antagonist GSK598809 Selectively Enhances Neural Response During Monetary Reward Anticipation in Drug and Alcohol Dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute D3 Antagonist GSK598809 Selectively Enhances Neural Response During Monetary Reward Anticipation in Drug and Alcohol Dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acute D3 Antagonist GSK598809 Selectively Enhances Neural Response During Monetary Reward Anticipation in Drug and Alcohol Dependence - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Phase IIa Clinical Trial of (-)-GSK598809 in Addiction
Disclaimer: Initial information suggested (-)-GSK598809 acts as an O-GlcNAc transferase (OGT) inhibitor. However, extensive scientific literature confirms that (-)-GSK598809 is a selective dopamine (B1211576) D3 receptor antagonist. The following clinical trial design is based on its established mechanism of action as a dopamine D3 receptor antagonist for the treatment of addiction, with a focus on Cocaine Use Disorder (CUD) and Alcohol Use Disorder (AUD).
Application Notes
Introduction
(-)-GSK598809 is a selective antagonist of the dopamine D3 receptor, which has been investigated as a potential pharmacotherapy for substance use disorders.[1] The dopamine D3 receptor is primarily located in the limbic areas of the brain, which are associated with reward, motivation, and emotion.[2][3] Dysregulation of the dopamine system, particularly the D3 receptor, is implicated in the pathophysiology of addiction.[4][5] Preclinical studies have shown that D3 receptor antagonists can reduce drug-seeking behavior and relapse in animal models of addiction.[1][3] Early clinical studies with (-)-GSK598809 have explored its safety, tolerability, and effects on reward processing in humans.[6][7] These application notes outline a proposed Phase IIa proof-of-concept clinical trial to evaluate the efficacy and safety of (-)-GSK598809 in individuals with Cocaine Use Disorder and Alcohol Use Disorder.
Mechanism of Action
The dopamine D3 receptor is a G protein-coupled receptor that, when activated, inhibits the production of cyclic AMP (cAMP).[4] In addiction, chronic drug use leads to an upregulation of D3 receptors in the brain's reward circuitry.[1] This upregulation is thought to contribute to the compulsive drug-seeking and relapse characteristic of addiction. By blocking the D3 receptor, (-)-GSK598809 is hypothesized to normalize the dysfunctional dopamine signaling in these circuits. This may lead to a reduction in drug craving and the motivation to seek and use drugs.[2][3] Preclinical evidence suggests that D3 receptor antagonists are particularly effective at reducing cue-induced and stress-induced relapse.[3]
References
- 1. Medication Discovery for Addiction: Translating the Dopamine D3 Receptor Hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine D3 receptor ligands for drug addiction treatment: update on recent findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of central dopamine D3 receptors in drug addiction: a review of pharmacological evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The role of central dopamine D3 receptors in drug addiction: a review of pharmacological evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acute D3 Antagonist GSK598809 Selectively Enhances Neural Response During Monetary Reward Anticipation in Drug and Alcohol Dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Go/No-Go Task with (-)-GSK598809 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive protocol for employing the Go/No-Go task to assess the effects of (-)-GSK598809 hydrochloride on response inhibition. The Go/No-Go paradigm is a widely used neuropsychological test to measure an individual's capacity for sustained attention and response control.[1][2][3][4][5] this compound is a selective antagonist of the dopamine (B1211576) D3 receptor, which has been investigated for its potential role in modulating cognitive processes, including reward and inhibitory control.[6][7][8][9]
This document outlines the mechanism of action of (-)-GSK598809, a detailed experimental protocol for the Go/No-Go task, and a summary of expected outcomes based on existing research. Notably, studies utilizing functional magnetic resonance imaging (fMRI) have investigated the acute effects of (-)-GSK598809 on response inhibition using the Go/No-Go task.[7][10] While the compound has been shown to modulate neural networks associated with reward anticipation, research indicates no significant behavioral effects of (-)-GSK598809 on response inhibition performance in the Go/No-Go task.[7][10]
Mechanism of Action: this compound
(-)-GSK598809 is a potent and selective antagonist of the dopamine D3 receptor.[8] The dopamine D3 receptor is a G protein-coupled receptor primarily expressed in the limbic regions of the brain, which are associated with reward, emotion, and cognitive function.[6] As an antagonist, (-)-GSK598809 binds to the D3 receptor and blocks the action of the endogenous neurotransmitter, dopamine. By inhibiting D3 receptor signaling, (-)-GSK598809 is hypothesized to modulate downstream neural pathways involved in various cognitive and behavioral processes.[11] The selectivity for the D3 receptor over other dopamine receptor subtypes, such as the D2 receptor, is a key feature of this compound, potentially reducing the risk of motor side effects associated with less selective dopamine antagonists.[8]
Experimental Protocol: Go/No-Go Task
This protocol is based on typical parameters used in cognitive neuroscience research and should be adapted to the specific experimental design and population.
3.1. Participants
-
Define inclusion and exclusion criteria (e.g., age, health status, medication use).
-
Obtain informed consent from all participants.
3.2. Materials
-
Computer with a monitor for stimulus presentation.
-
Software for running the Go/No-Go task (e.g., E-Prime, Presentation, PsychoPy).
-
Response pad or designated keyboard key.
-
This compound and placebo, prepared for oral administration in identical capsules.
3.3. Experimental Design
-
A double-blind, placebo-controlled, crossover design is recommended to minimize bias.
-
Each participant will complete two experimental sessions, one with (-)-GSK598809 and one with a placebo, separated by a sufficient washout period.
-
The order of drug administration should be counterbalanced across participants.
3.4. Procedure
-
Drug Administration: Administer a single oral dose of this compound or placebo. The timing of the Go/No-Go task should coincide with the peak plasma concentration of the drug.
-
Task Instructions: Instruct participants to respond as quickly and accurately as possible to the "Go" stimulus and to withhold their response to the "No-Go" stimulus.
-
Practice Block: A short practice block should be completed by each participant to ensure they understand the task.
-
Experimental Blocks: The task consists of multiple blocks of trials.
-
Stimuli: Simple visual stimuli are typically used, such as different letters (e.g., 'X' as No-Go, any other letter as Go) or colored shapes.
-
Trial Structure:
-
Fixation cross presentation (e.g., 500 ms).
-
Stimulus presentation (e.g., 500 ms).
-
Response window (e.g., 1000 ms (B15284909) from stimulus onset).
-
Inter-trial interval (ITI) with a jittered duration (e.g., mean of 2000 ms).
-
-
Trial Distribution: A higher proportion of "Go" trials (e.g., 75-85%) is used to establish a prepotent tendency to respond, making the "No-Go" trials more challenging for inhibitory control.
-
Total Trials: A sufficient number of trials should be included to ensure reliable data (e.g., 200-300 trials in total).
-
3.5. Data Analysis
The primary behavioral measures to be collected and analyzed are:
-
Reaction Time (RT): The time taken to respond to "Go" stimuli.
-
Commission Errors: The percentage of "No-Go" trials in which the participant incorrectly made a response. This is the key measure of response inhibition.
-
Omission Errors: The percentage of "Go" trials in which the participant failed to respond.
Statistical analysis should compare these measures between the (-)-GSK598809 and placebo conditions using appropriate statistical tests (e.g., paired t-test or repeated measures ANOVA).
Data Presentation and Expected Outcomes
Based on existing literature, no significant differences in behavioral performance on the Go/No-Go task are expected following the administration of this compound compared to placebo.[7][10] The following tables present a hypothetical summary of results consistent with these findings.
Table 1: Go/No-Go Task Performance by Condition
| Performance Metric | (-)-GSK598809 (Mean ± SD) | Placebo (Mean ± SD) |
| Go-Trial Reaction Time (ms) | 450 ± 60 | 455 ± 62 |
| Commission Error Rate (%) | 15.2 ± 8.5 | 14.9 ± 8.2 |
| Omission Error Rate (%) | 2.1 ± 1.5 | 2.3 ± 1.6 |
Table 2: Statistical Analysis of Behavioral Data
| Comparison | Statistic | p-value | Effect Size |
| Go-Trial RT: GSK598809 vs. Placebo | t(df) = 0.89 | > 0.05 | d = 0.08 |
| Commission Errors: GSK598809 vs. Placebo | t(df) = 0.45 | > 0.05 | d = 0.04 |
| Omission Errors: GSK598809 vs. Placebo | t(df) = 0.52 | > 0.05 | d = 0.05 |
Note: The data presented in these tables are hypothetical and for illustrative purposes. df refers to the degrees of freedom.
Conclusion
The protocol described provides a robust framework for assessing the behavioral effects of this compound on response inhibition. While this compound is a selective dopamine D3 receptor antagonist, current evidence suggests it does not significantly alter behavioral performance on the Go/No-Go task.[7][10] Researchers employing this protocol should anticipate null findings on the primary behavioral outcome measures of reaction time and commission errors. However, the use of neuroimaging techniques, such as fMRI, in conjunction with this task may reveal drug-induced changes in neural activity within brain regions associated with cognitive control.
References
- 1. researchgate.net [researchgate.net]
- 2. Acute D3 Antagonist GSK598809 Selectively Enhances Neural Response During Monetary Reward Anticipation in Drug and Alcohol Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cognitive modeling informs interpretation of go/no-go task-related neural activations and their links to externalizing psychopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Go/No-go task - Free adaptable template and step-by-step guide [testable.org]
- 5. Delayed sleep phase disorder - Wikipedia [en.wikipedia.org]
- 6. Dopamine D3 Receptor Antagonist (GSK598809) Potentiates the Hypertensive Effects of Cocaine in Conscious, Freely-Moving Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Dopamine D3 Receptor Antagonist (GSK598809) Potentiates the Hypertensive Effects of Cocaine in Conscious, Freely-Moving Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Neuropharmacological Modulation of N-methyl-D-aspartate, Noradrenaline and Endocannabinoid Receptors in Fear Extinction Learning: Synaptic Transmission and Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Characterizing (-)-GSK598809 Hydrochloride Efficacy at the Dopamine D3 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-GSK598809 hydrochloride is a potent and selective antagonist of the Dopamine (B1211576) D3 Receptor (DRD3). Contrary to potential initial misconceptions, this compound is not developed for oncological applications but is investigated for its therapeutic potential in substance-related disorders, smoking withdrawal, and eating disorders. The efficacy of this compound is therefore not assessed through typical anti-cancer assays but rather through specific cell-based assays designed to measure its interaction with and modulation of the DRD3 signaling pathway.
The dopamine D3 receptor is a G protein-coupled receptor (GPCR) belonging to the D2-like family. Upon activation by its endogenous ligand, dopamine, the D3 receptor couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. Additionally, DRD3 activation can modulate ion channels and activate the MAP kinase signaling pathway. Another critical aspect of GPCR signaling is the recruitment of β-arrestin, which can mediate receptor desensitization and initiate G protein-independent signaling cascades.
These application notes provide a comprehensive overview of the cell-based assays used to determine the efficacy of this compound as a DRD3 antagonist. Detailed protocols for key experiments are provided to enable researchers to characterize its pharmacological profile.
Data Presentation
The efficacy of this compound is quantified through various parameters obtained from cell-based assays. These include the binding affinity (Ki) and the functional potency (IC50) to inhibit agonist-induced signaling.
| Parameter | Value | Assay Type | Description |
| pKi | 8.9 | Radioligand Binding Assay | The negative logarithm of the inhibition constant (Ki), indicating high binding affinity to the human Dopamine D3 receptor. |
| Ki (D3 Receptor) | ~1.26 nM | Radioligand Binding Assay | The calculated inhibition constant, representing the concentration of the compound that will bind to 50% of the receptors in the absence of the radioligand. |
| Selectivity | >100-fold | Radioligand Binding Assay | Demonstrates high selectivity for the Dopamine D3 receptor over the D2 receptor and other receptors like the histamine (B1213489) H1 receptor. |
| Functional IC50 | Not explicitly reported in searches | cAMP or β-arrestin Assay | The half-maximal inhibitory concentration in a functional assay, which would quantify the potency of the antagonist in inhibiting agonist-induced cellular responses. While a specific value was not found, the high binding affinity (low nM Ki) suggests a potent antagonist effect in functional assays. |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental procedures, the following diagrams are provided.
Dopamine D3 Receptor Signaling Pathway
Caption: Dopamine D3 Receptor Signaling Pathway.
Experimental Workflow for cAMP Functional Assay
Caption: Workflow for a cAMP-based functional assay.
Experimental Protocols
The following are detailed protocols for key cell-based assays to determine the efficacy of this compound.
Protocol 1: Radioligand Binding Assay
This assay directly measures the binding affinity of this compound to the dopamine D3 receptor.
Materials:
-
Cell Membranes: Membranes from HEK293 or CHO cells stably expressing the human dopamine D3 receptor.
-
Radioligand: [³H]-Spiperone or another suitable high-affinity DRD3 radioligand.
-
Non-specific Competitor: Haloperidol or another suitable DRD3 ligand at a high concentration (e.g., 10 µM).
-
Test Compound: this compound, serially diluted.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well Plates: For incubation.
-
Glass Fiber Filters: Pre-soaked in polyethyleneimine (PEI).
-
Cell Harvester and Scintillation Counter.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend in ice-cold assay buffer to a predetermined protein concentration.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add assay buffer.
-
Non-specific Binding: Add the non-specific competitor.
-
Competitive Binding: Add serial dilutions of this compound.
-
-
Radioligand Addition: Add the radioligand to all wells at a concentration near its Kd.
-
Membrane Addition: Add the prepared cell membranes to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate for a specified time (e.g., 60-90 minutes) at a controlled temperature (e.g., room temperature or 30°C) with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Functional Assay (Antagonist Mode)
This assay measures the ability of this compound to functionally block the agonist-induced inhibition of cAMP production.
Materials:
-
Cells: CHO or HEK293 cells stably expressing the human dopamine D3 receptor.
-
Agonist: Dopamine or a selective DRD3 agonist (e.g., quinpirole).
-
Adenylyl Cyclase Stimulator: Forskolin.
-
Test Compound: this compound, serially diluted.
-
Assay Buffer/Medium: As recommended for the cell line.
-
cAMP Detection Kit: e.g., HTRF, ELISA, or fluorescence-based biosensor kits.
-
96- or 384-well Plates: Cell culture treated.
Procedure:
-
Cell Seeding: Seed the cells into the plates at an optimized density and allow them to adhere overnight.
-
Antagonist Incubation: Wash the cells with assay buffer and then add serial dilutions of this compound to the wells. Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Add a fixed concentration of the DRD3 agonist (typically at its EC80 concentration) along with forskolin to all wells (except for basal and forskolin-only controls).
-
Incubation: Incubate the plate for a specified duration (e.g., 30 minutes) at 37°C to allow for the modulation of cAMP production.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Data Analysis:
-
Generate a dose-response curve by plotting the measured cAMP signal against the log concentration of this compound.
-
Determine the IC50 value, which is the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of the forskolin-stimulated cAMP signal.
-
Protocol 3: β-Arrestin Recruitment Assay
This assay measures the ability of this compound to block agonist-induced recruitment of β-arrestin to the dopamine D3 receptor.
Materials:
-
Engineered Cell Line: A cell line (e.g., U2OS, CHO) stably co-expressing the human dopamine D3 receptor fused to a reporter fragment (e.g., a fragment of β-galactosidase or luciferase) and β-arrestin fused to the complementary fragment.
-
Agonist: Dopamine or a selective DRD3 agonist.
-
Test Compound: this compound, serially diluted.
-
Assay Medium and Reagents: As specified by the assay provider (e.g., DiscoveRx PathHunter, Promega NanoBRET).
-
96- or 384-well Plates: White, opaque plates for luminescence measurements.
Procedure:
-
Cell Seeding: Seed the engineered cells into the plates and culture overnight.
-
Antagonist Incubation: Add serial dilutions of this compound to the wells and incubate for a specified time.
-
Agonist Stimulation: Add a fixed concentration of the DRD3 agonist (typically at its EC80 concentration) to the wells.
-
Incubation: Incubate the plate for a specified time (e.g., 60-90 minutes) at 37°C to allow for receptor-β-arrestin interaction.
-
Signal Detection: Add the detection reagents according to the manufacturer's protocol and measure the luminescent or fluorescent signal using a plate reader.
-
Data Analysis:
-
Plot the signal intensity against the log concentration of this compound.
-
Determine the IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced β-arrestin recruitment.
-
Conclusion
The provided application notes and protocols offer a robust framework for the in vitro characterization of this compound's efficacy as a dopamine D3 receptor antagonist. By employing radioligand binding assays, functional cAMP assays, and β-arrestin recruitment assays, researchers can obtain a comprehensive pharmacological profile of this compound, including its binding affinity, functional potency, and mechanism of action at the cellular level. This information is crucial for its continued development as a potential therapeutic agent for neurological and substance-related disorders.
Troubleshooting & Optimization
Technical Support Center: (-)-GSK598809 Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of (-)-GSK598809 hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound?
A1: The hydrochloride salt form of (-)-GSK598809 is generally expected to have enhanced aqueous solubility and stability compared to its freebase form. Specific quantitative solubility can vary based on the solvent, pH, and temperature. For instance, it is known to be soluble in dimethyl sulfoxide (B87167) (DMSO). To determine the precise solubility in your experimental system, it is crucial to perform a solubility assessment.
Q2: How does pH affect the aqueous solubility of this compound?
A2: As a weakly basic compound, the aqueous solubility of this compound is expected to be pH-dependent. Solubility is generally higher in acidic conditions (lower pH) where the molecule is more likely to be protonated and exist in its more soluble ionized form. Conversely, as the pH increases and approaches the pKa of the compound, the proportion of the less soluble freebase form increases, leading to a decrease in overall solubility.
Q3: What are the recommended storage conditions for this compound?
A3: For solid this compound, it is recommended to store it at 4°C in a sealed container, protected from moisture. For solutions in organic solvents like DMSO, storage at -20°C or -80°C is advisable to maintain stability over time. Aqueous solutions are generally not recommended for long-term storage and should be freshly prepared.
Q4: How can I assess the stability of this compound in my formulation?
A4: Stability should be evaluated using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), which can separate the parent compound from its degradation products. Forced degradation studies are recommended to understand potential degradation pathways. These studies involve exposing the compound to harsh conditions like acid, base, oxidation, heat, and light to accelerate degradation.
Troubleshooting Guides
Issue 1: Inconsistent Solubility Results
-
Problem: You are observing variability in the measured solubility of this compound between experiments.
-
Possible Causes & Solutions:
-
Equilibrium Not Reached: Ensure that the solution has been agitated for a sufficient amount of time to reach equilibrium. The shake-flask method typically requires 24-48 hours of continuous shaking.
-
Temperature Fluctuations: Perform solubility experiments in a temperature-controlled environment, as solubility is temperature-dependent.
-
pH Variation: For aqueous solutions, carefully control and measure the final pH of the saturated solution, as small changes can significantly impact the solubility of pH-sensitive compounds.
-
Compound Purity: Verify the purity of your this compound sample, as impurities can affect solubility.
-
Issue 2: Unexpected Peaks in HPLC Analysis During Stability Studies
-
Problem: Your HPLC chromatogram shows new peaks appearing over time when analyzing a solution of this compound.
-
Possible Causes & Solutions:
-
Degradation: The new peaks are likely degradation products. This indicates that the compound is not stable under the current storage or experimental conditions.
-
Action: Perform forced degradation studies to identify the conditions (e.g., pH, light, temperature) that are causing the degradation. This will help in developing a more stable formulation and defining appropriate storage conditions.
-
-
Interaction with Excipients: If your formulation contains other components, the new peaks could be due to interactions between this compound and these excipients.
-
Action: Analyze the stability of the compound in the absence of excipients to determine if they are the cause.
-
-
Data Presentation
Table 1: Solubility Profile of this compound
| Solvent System | Temperature (°C) | pH (for aqueous) | Solubility (mg/mL) | Method |
| Example: 0.1 N HCl | 37 | 1.2 | [User to determine] | Shake-Flask |
| Example: Phosphate Buffer | 37 | 6.8 | [User to determine] | Shake-Flask |
| Example: Water | 25 | ~7.0 | [User to determine] | Shake-Flask |
| Example: DMSO | 25 | N/A | >100 | Visual Assessment |
| Example: Ethanol | 25 | N/A | [User to determine] | Shake-Flask |
Table 2: Stability of this compound Solution (e.g., in pH 7.4 Buffer) under Different Conditions
| Condition | Storage Duration | Assay (% Remaining) | Appearance of Degradants (Peak Area %) |
| Room Temperature (~25°C) | 0 hours | 100% | 0% |
| 24 hours | [User to determine] | [User to determine] | |
| 48 hours | [User to determine] | [User to determine] | |
| Elevated Temperature (40°C) | 0 hours | 100% | 0% |
| 24 hours | [User to determine] | [User to determine] | |
| 48 hours | [User to determine] | [User to determine] | |
| Photostability (ICH Q1B) | 0 hours | 100% | 0% |
| [Exposure time] | [User to determine] | [User to determine] |
Experimental Protocols
Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)
-
Preparation: Prepare a series of buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, 7.4).
-
Addition of Compound: Add an excess amount of this compound to a known volume of each buffer in a sealed vial. The solid should be in excess to ensure a saturated solution.
-
Equilibration: Place the vials in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) and agitate for 24-48 hours to allow the solution to reach equilibrium.
-
Sample Collection: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully collect a sample from the supernatant.
-
Filtration: Filter the sample through a 0.45 µm filter to remove any undissolved particles.
-
Quantification: Dilute the filtered sample with an appropriate mobile phase and analyze the concentration of this compound using a validated analytical method, such as HPLC-UV.
-
Calculation: Calculate the solubility in mg/mL based on the measured concentration and the dilution factor.
Protocol 2: Forced Degradation Study
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 0.1 N HCl to the stock solution. Incubate at a specified temperature (e.g., 60°C) for a set time.
-
Base Hydrolysis: Add an equal volume of 0.1 N NaOH to the stock solution. Incubate at a specified temperature (e.g., 60°C) for a set time.
-
Oxidation: Add an equal volume of 3% hydrogen peroxide to the stock solution. Store at room temperature for a set time.
-
Thermal Degradation: Expose the solid compound or a solution to elevated temperatures (e.g., 60-80°C).
-
Photodegradation: Expose a solution of the compound to a light source as specified in ICH guideline Q1B.
-
-
Sample Analysis: At various time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and analyze by a stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.
Visualizations
Caption: Workflow for Solubility and Stability Testing.
Caption: (-)-GSK598809 Antagonism of Dopamine D3 Receptor Pathway.
Technical Support Center: (-)-GSK598809 Hydrochloride Cardiovascular Safety
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cardiovascular side effects of (-)-GSK598809 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary cardiovascular side effect associated with this compound?
A1: The primary cardiovascular side effect observed in preclinical studies is a potentiation of the hypertensive effects of cocaine.[1][2] When administered alone, this compound has been shown to cause a modest increase in blood pressure and heart rate at higher doses.[1] However, the most significant safety concern is the pronounced increase in blood pressure when co-administered with cocaine.[1][2]
Q2: What is the proposed mechanism for the cardiovascular side effects of this compound?
A2: this compound is a selective dopamine (B1211576) D3 receptor antagonist.[3] While dopamine D3 receptors are present in the central nervous system, they are also located in the periphery, including in the kidneys and blood vessels, where they are implicated in the regulation of blood pressure.[1] The hypertensive effects are likely due to the blockade of these peripheral dopamine D3 receptors, which disrupts normal blood pressure regulation, an effect that is exacerbated by the sympathomimetic actions of cocaine.
Q3: Were any effects on the QT interval observed in preclinical studies with this compound?
A3: Preclinical studies in conscious, freely-moving dogs that included electrocardiogram (ECG) monitoring found no effects on PR, QRS, and QTc intervals at the time points sampled.[1] All ECGs evaluated in the key safety study were considered normal.[1]
Q4: What were the other reported side effects of this compound in clinical and preclinical studies?
A4: In a study with healthy volunteers, adverse effects of this compound included headache, dizziness, and somnolence.[4]
Data Presentation
Table 1: Effects of Oral this compound on Mean Arterial Blood Pressure and Heart Rate in Male Beagle Dogs
| Treatment Group | Mean Arterial Blood Pressure (mmHg) (Mean ± SEM) | Heart Rate (beats/min) (Mean ± SEM) |
| Vehicle | 97.8 ± 1.2 | 72.8 ± 2.0 |
| 3 mg/kg (-)-GSK598809 | 102.7 ± 1.5 | 78.8 ± 2.6 |
| 9 mg/kg (-)-GSK598809 | 111.8 ± 1.3 | 98.7 ± 2.6 |
Data extracted from a preclinical study in telemetered beagle dogs.[1]
Table 2: Interaction of Oral this compound and Intravenous Cocaine on Peak Mean Arterial Blood Pressure in Male Beagle Dogs
| Pretreatment | Cocaine Dose | Peak Mean Arterial Blood Pressure (mmHg) |
| Vehicle | Vehicle | Baseline |
| Vehicle | 0.3 mg/kg | Increased |
| Vehicle | 1.0 mg/kg | Further Increased |
| (-)-GSK598809 | Vehicle | Modest Increase |
| (-)-GSK598809 | 0.3 mg/kg | Potentiated Increase |
| (-)-GSK598809 | 1.0 mg/kg | Significantly Potentiated Increase |
This table provides a qualitative summary of the study findings, which reported a statistically significant potentiation of cocaine-induced hypertension by (-)-GSK598809.[1]
Experimental Protocols
Key Experiment: Assessment of Cardiovascular Effects in Conscious Telemetered Dogs
This protocol outlines the methodology used to evaluate the cardiovascular effects of this compound, both alone and in combination with cocaine, in a conscious, freely-moving canine model.
1. Animal Model:
-
Species: Male beagle dogs.
-
Housing: Housed individually in a controlled environment with a regular light-dark cycle.
-
Instrumentation: Surgical implantation of a telemetry device for continuous monitoring of blood pressure and ECG.
2. Drug Administration:
-
This compound: Administered orally via gavage.
-
Cocaine Hydrochloride: Administered intravenously.
-
Dosing Regimen: A crossover design is typically used, where each animal receives all treatment combinations with an adequate washout period between treatments.
3. Data Acquisition:
-
Parameters Monitored: Arterial blood pressure (systolic, diastolic, and mean), heart rate, and lead II ECG.
-
Data Collection: Continuous data recording before, during, and after drug administration.
4. Data Analysis:
-
Baseline: A stable baseline period is established before each drug administration.
-
Time Course: The effects of the treatments are analyzed over time.
-
Statistical Analysis: Appropriate statistical methods (e.g., ANOVA) are used to compare the effects of different treatments.
Mandatory Visualization
Caption: Proposed mechanism of this compound-induced vasoconstriction.
Caption: Workflow for assessing cardiovascular effects in telemetered dogs.
Troubleshooting Guide
Issue 1: Signal Loss or Artifacts in Telemetry Data
-
Question: I am observing intermittent signal loss or significant artifacts in my blood pressure and ECG recordings. What are the potential causes and solutions?
-
Answer:
-
Animal Movement: Vigorous movement can cause artifacts.
-
Solution: Allow for an adequate acclimation period for the animal to be calm in the recording environment. Analyze data from periods of rest.
-
-
Lead Detachment/Failure: Internal leads can sometimes become detached or fail.
-
Solution: If signal loss is persistent and not related to animal position, surgical inspection and potential replacement of the telemetry implant may be necessary.
-
-
Environmental Interference: Other electronic equipment can interfere with the telemetry signal.
-
Solution: Ensure the recording area is free from sources of electromagnetic interference.
-
-
Low Battery: The battery in the telemetry implant has a finite lifespan.
-
Solution: Check the manufacturer's specifications for battery life and replace the implant as needed.
-
-
Issue 2: High Variability in Baseline Cardiovascular Parameters
-
Question: I am seeing high variability in blood pressure and heart rate between animals and even within the same animal on different days before drug administration. How can I minimize this?
-
Answer:
-
Stress: Animal stress is a major contributor to cardiovascular variability.
-
Solution: Handle the animals gently and consistently. Ensure a quiet and stable environment. Allow for a prolonged period of acclimatization to the experimental procedures and housing.[5]
-
-
Circadian Rhythms: Cardiovascular parameters fluctuate throughout the day.
-
Solution: Conduct experiments at the same time of day to minimize the influence of circadian rhythms.
-
-
Inadequate Acclimation: Animals may not be fully accustomed to the experimental setup.
-
Solution: Implement a thorough acclimation schedule where animals are exposed to all aspects of the study (e.g., dosing procedures with vehicle) before the actual experiment begins.
-
-
Issue 3: Unexpected Animal Response or Adverse Events
-
Question: An animal is showing signs of distress (e.g., excessive sedation, agitation, syncope) after drug administration. What should I do?
-
Answer:
-
Immediate Action: The health and welfare of the animal are the top priority. Immediately consult with the veterinary staff.
-
Dose Consideration: The dose of this compound or cocaine may be too high for that individual animal.
-
Solution: Review the dosing regimen and consider dose reduction in future experiments.
-
-
Underlying Health Issues: The animal may have an underlying health condition that makes it more susceptible to the drug's effects.
-
Drug Interaction: If co-administering with other compounds, consider the possibility of an unforeseen drug-drug interaction.
-
Solution: Thoroughly review the pharmacology of all administered substances.
-
-
References
- 1. Dopamine D3 Receptor Antagonist (GSK598809) Potentiates the Hypertensive Effects of Cocaine in Conscious, Freely-Moving Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine D3 Receptor Antagonist (GSK598809) Potentiates the Hypertensive Effects of Cocaine in Conscious, Freely-Moving Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Emotional Stress and Cardiovascular Complications in Animal Models: A Review of the Influence of Stress Type - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Syncope (Fainting) In Dogs | PetMD [petmd.com]
- 6. How To Handle Syncope in Dogs (Or Dog Fainting) - Tractive [tractive.com]
- 7. pawprintoxygen.com [pawprintoxygen.com]
- 8. vettimes.com [vettimes.com]
- 9. veteris.co.uk [veteris.co.uk]
Optimizing (-)-GSK598809 hydrochloride dosage to avoid toxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with (-)-GSK598809 hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective dopamine (B1211576) D3 receptor antagonist.[1][2] It has a high affinity for the dopamine D3 receptor (Ki = 6.2 nM) and approximately 120-fold lower affinity for the dopamine D2 receptor (Ki = 740 nM).[2] Its mechanism revolves around blocking the function of D3 receptors, which are implicated in the brain's reward pathways and are a target for medications to treat substance use disorders.[1][3]
Q2: What are the known toxicities and side effects associated with this compound?
A2: The primary toxicity concern with this compound is cardiovascular.[2][4] At high doses, it has been shown to increase blood pressure in animals.[1][2] This hypertensive effect was particularly pronounced when administered with cocaine.[1][4] In clinical trials, reported side effects in humans have included headache, dizziness, and somnolence.[2][5] Notably, it did not produce sedation or extrapyramidal symptoms, which are often associated with dopamine D2 receptor antagonists.[2]
Q3: Are there any specific recommendations for initial dosage selection in preclinical models?
A3: In a preclinical cardiovascular safety study using beagle dogs, doses of 3 mg/kg and 9 mg/kg were administered.[1] The 9 mg/kg dose was associated with a significant increase in mean arterial blood pressure.[1] Researchers should consider starting with lower doses and carefully monitoring cardiovascular parameters. The selection of an initial dose should also be guided by the specific research question and the animal model being used.
Q4: How should I prepare this compound for in vivo administration?
A4: In a published preclinical study, (-)-GSK598809 tartrate salt was formulated in a vehicle containing 0.5% w/v hydroxypropylmethylcellulose (B13716658) and 0.1% v/v Tween 80, buffered to pH 5 with 25 mM citrate (B86180) in sterile water for injection.[1] It is crucial to ensure the formulation is homogenous and to verify its identity and concentration before administration.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected increase in blood pressure in animal models. | The dose of this compound may be too high. The compound has known hypertensive effects.[1][2] | Reduce the dosage in subsequent experiments. Implement continuous cardiovascular monitoring (e.g., telemetry) to establish a dose-response relationship for hemodynamic effects. |
| Observed sedation or motor impairment in animal subjects. | While less common than with D2 antagonists, high doses might lead to off-target effects.[2] | Verify the selectivity of the compound's effect by comparing with a known D2 antagonist. Consider that these symptoms are not typically associated with GSK598809.[2] |
| Poor solubility of the compound during formulation. | The hydrochloride salt may have specific solubility characteristics. The formulation vehicle may not be optimal. | Refer to the formulation used in published studies (0.5% HPMC, 0.1% Tween 80, pH 5 citrate buffer).[1] Conduct solubility tests with different pharmaceutically acceptable vehicles. |
| Variability in experimental results. | Inconsistent drug formulation and administration. Biological variability within the animal cohort. | Ensure the dosing formulation is homogenous and the concentration is verified for each experiment.[1] Use a sufficient number of animals to account for biological variability and randomize animals to treatment groups. |
Quantitative Data Summary
Table 1: Effect of (-)-GSK598809 on Mean Arterial Blood Pressure in Beagle Dogs [1]
| GSK598809 Dosage (mg/kg) | Treatment Session 1 (mmHg ± S.E.M.) | Treatment Session 2 (mmHg ± S.E.M.) | Treatment Session 3 (mmHg ± S.E.M.) | Grand Mean (mmHg ± S.E.M.) |
| 0 | 103 ± 6 | 94 ± 3 | 93 ± 4 | 96 ± 3 |
| 3 | 97 ± 2 | 104 ± 3 | 100 ± 5 | 100 ± 2 |
| 9 | 133 ± 4 | 135 ± 4 | 124 ± 5 | 131 ± 3 |
Experimental Protocols
Key Experiment: Preclinical Cardiovascular Safety Interaction Study
This protocol is based on the methodology described in the study assessing the cardiovascular effects of (-)-GSK598809 in the presence of cocaine in dogs.[1]
Objective: To evaluate the effect of this compound on cardiovascular parameters (blood pressure, heart rate) alone and in combination with a substance of abuse (e.g., cocaine).
Animals: Male beagle dogs.[1]
Materials:
-
This compound
-
Vehicle for GSK598809 (e.g., 0.5% w/v hydroxypropylmethylcellulose, 0.1% v/v Tween 80, 25 mM citrate buffer, pH 5)[1]
-
Cocaine hydrochloride (or other substance of interest)
-
Vehicle for cocaine (e.g., 0.9% sodium chloride)[1]
-
Telemetry system for continuous cardiovascular monitoring
Procedure:
-
Animal Preparation: Surgically implant telemetry devices for the measurement of blood pressure and heart rate in conscious, freely-moving dogs. Allow for a sufficient recovery period post-surgery.
-
Dosing Formulation: Prepare fresh dosing formulations of this compound and the interacting substance on each study day. Analyze for homogeneity, identity, and concentration.[1]
-
Experimental Design: Employ a crossover design where each animal receives different treatment combinations over several sessions. A sufficient washout period should be implemented between sessions.
-
Treatment Administration:
-
Administer vehicle or varying doses of this compound (e.g., 0, 3, 9 mg/kg) via the appropriate route (e.g., oral gavage).
-
After a set period (e.g., 2 hours), administer the interacting substance (e.g., cocaine hydrochloride, 1 mg/kg, intravenous) or its vehicle.
-
-
Data Collection: Continuously record cardiovascular parameters (e.g., mean arterial pressure, systolic and diastolic pressure, heart rate) using the telemetry system before, during, and after drug administration.
-
Data Analysis: Analyze the hemodynamic data to determine the effects of this compound alone and its interaction with the co-administered substance. Statistical analysis (e.g., ANOVA) should be used to assess significant differences between treatment groups.[1]
Visualizations
Caption: Dopamine D3 receptor signaling and the antagonistic action of (-)-GSK598809 HCl.
Caption: Workflow for assessing cardiovascular toxicity of (-)-GSK598809 HCl.
References
- 1. Dopamine D3 Receptor Antagonist (GSK598809) Potentiates the Hypertensive Effects of Cocaine in Conscious, Freely-Moving Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSK-598809 - Wikipedia [en.wikipedia.org]
- 3. Medication Discovery for Addiction: Translating the Dopamine D3 Receptor Hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dopamine D3 Receptor Antagonist (GSK598809) Potentiates the Hypertensive Effects of Cocaine in Conscious, Freely-Moving Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and central nervous system effects of the novel dopamine D3 receptor antagonist GSK598809 and intravenous alcohol infusion at pseudo-steady state - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting (-)-GSK598809 Hydrochloride Behavioral Experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing (-)-GSK598809 hydrochloride in behavioral experiments. The information is structured to directly address common challenges and provide actionable solutions to ensure the rigor and reproducibility of your findings.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is the salt form of (-)-GSK598809, a potent and selective dopamine (B1211576) D3 receptor (DRD3) antagonist.[1] The hydrochloride salt form generally offers enhanced water solubility and stability compared to the free base.[1] Its primary mechanism of action is to block the function of dopamine D3 receptors, which are predominantly located in brain regions associated with reward, motivation, and emotion.
2. What is the recommended vehicle for dissolving this compound for in vivo studies?
A commonly used vehicle for the tartrate salt of GSK598809, which can be adapted for the hydrochloride salt, consists of 0.5% w/v hydroxypropylmethylcellulose (B13716658) (HPMC) and 0.1% v/v Tween 80 in sterile water, buffered to a pH of 5 with 25 mM citrate.[2] For intraperitoneal (i.p.) injections in rodents, a solution of 25% (w/v) 2-hydroxypropyl-β-cyclodextrin in distilled water has been used for other D3 receptor antagonists and could be a suitable alternative.
3. What are the typical doses of (-)-GSK598809 used in rodent behavioral studies?
While specific dose-response studies for (-)-GSK598809 in various rodent behavioral models are not extensively published, studies with other selective D3 antagonists can provide guidance. For instance, doses of a D3 antagonist ranging from 3.0 to 12.0 mg/kg (i.p.) have been used in rats to study effects on cocaine-seeking behavior. In a study with dogs, oral doses of 3 mg/kg and 9 mg/kg of GSK598809 were administered.[2] It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental conditions and behavioral assay.
4. What are the known side effects of GSK598809?
In clinical trials, side effects have included headache and somnolence.[3] Notably, GSK598809 has been associated with cardiovascular side effects at high doses, including an increase in blood pressure, an effect that was particularly pronounced in the presence of cocaine.[3] This potential for cardiovascular effects is an important consideration in experimental design and animal monitoring.
Troubleshooting Guides
Problem 1: High Variability in Behavioral Data
Question: My behavioral results with this compound show high variability between animals in the same treatment group. What could be the cause and how can I mitigate this?
Answer: High variability is a common challenge in behavioral research. Several factors can contribute to this issue:
-
Environmental Factors: Rodents are highly sensitive to their environment. Inconsistent lighting, noise levels, and temperature in housing and testing rooms can significantly impact behavior.[4]
-
Solution: Standardize environmental conditions as much as possible. Conduct experiments at the same time of day to account for circadian rhythms, which can affect drug metabolism and behavior.[5]
-
-
Experimenter-Induced Variability: The way animals are handled can influence their stress levels and subsequent behavior. Even the gender of the experimenter has been shown to potentially affect rodent behavior.[4][6]
-
Animal-Specific Factors: The age, sex, strain, and housing conditions (group vs. single housing) of the animals can all contribute to behavioral variability.
-
Solution: Use animals of the same age, sex, and strain. Report these details in your methodology. While single housing can reduce variability stemming from social hierarchies, it can also induce stress.[7] Consider the scientific question to decide on the most appropriate housing.
-
-
Drug Preparation and Administration: Inconsistent drug formulation or injection technique can lead to variable drug exposure.
-
Solution: Prepare fresh drug solutions and ensure complete solubilization. Use a consistent route and volume of administration. For intraperitoneal injections, ensure proper technique to avoid injection into the gut or other organs.
-
Caption: A step-by-step workflow for troubleshooting high variability in behavioral data.
Problem 2: No Apparent Drug Effect
Question: I am not observing any significant behavioral effect of this compound compared to the vehicle control group. What are the possible reasons?
Answer: A lack of a discernible drug effect can be due to several factors, ranging from the experimental design to the drug itself.
-
Inappropriate Dose: The selected dose may be too low to elicit a behavioral response or, in some cases of biphasic dose-responses, too high.
-
Solution: Conduct a dose-response study to determine the effective dose range for your specific behavioral paradigm.
-
-
Timing of Administration: The time between drug administration and behavioral testing may not align with the pharmacokinetic profile of the compound (i.e., Tmax).
-
Solution: Review available pharmacokinetic data for GSK598809. While detailed rodent data is scarce in the provided results, a study in dogs showed a Tmax of 15-60 minutes after oral administration.[2] Adjust the pretreatment time accordingly.
-
-
Choice of Behavioral Assay: The selected behavioral test may not be sensitive to the effects of a D3 receptor antagonist.
-
Solution: Ensure the chosen assay is appropriate for investigating the role of D3 receptors in the behavior of interest (e.g., reward, motivation, cognition). Assays like conditioned place preference and drug self-administration are commonly used for D3 antagonists.
-
-
Drug Stability and Solubility: The compound may have degraded or not been fully dissolved in the vehicle.
-
Solution: Prepare fresh solutions for each experiment. Ensure the hydrochloride salt is fully dissolved in the chosen vehicle. The hydrochloride form is expected to have better solubility and stability.[1]
-
Caption: Mechanism of action of this compound at the dopamine D3 receptor.
Quantitative Data Summary
| Parameter | Species | Dose | Effect | Reference |
| Blood Pressure | Dog | 3 mg/kg (oral) | Significantly increased the pressor effects of cocaine. | [2] |
| Dog | 9 mg/kg (oral) | Increased heart rate. | [2] | |
| Receptor Occupancy | Human | Single dose | 72% to 89% occupancy of D3 receptors in smokers. | [3] |
| Receptor Binding Affinity | In vitro | N/A | Ki = 6.2 nM for D3 receptor; Ki = 740 nM for D2 receptor (~120-fold selectivity). | [3] |
Detailed Experimental Protocols
Conditioned Place Preference (CPP)
This protocol is adapted from standard CPP procedures and is designed to assess the rewarding or aversive properties of this compound.
Apparatus: A two-chambered apparatus with distinct visual and tactile cues in each chamber, separated by a removable guillotine door. An unbiased apparatus design is recommended.
Phases:
-
Pre-Conditioning (Day 1):
-
Place the animal in the center of the apparatus with free access to both chambers for 15-20 minutes.
-
Record the time spent in each chamber to establish baseline preference. Animals showing a strong unconditioned preference for one chamber (>80% of the time) may be excluded.
-
-
Conditioning (Days 2-9):
-
This phase consists of 8 days of conditioning, with one session per day.
-
On alternate days, administer this compound (i.p.) and immediately confine the animal to one of the chambers (e.g., the initially non-preferred chamber) for 30 minutes.
-
On the other days, administer the vehicle and confine the animal to the opposite chamber for 30 minutes. The order of drug and vehicle administration should be counterbalanced across animals.
-
-
Post-Conditioning Test (Day 10):
-
Place the animal in the center of the apparatus with free access to both chambers for 15-20 minutes (in a drug-free state).
-
Record the time spent in each chamber.
-
Data Analysis: A significant increase in time spent in the drug-paired chamber compared to the pre-conditioning test indicates a conditioned place preference (rewarding effect). A significant decrease suggests a conditioned place aversion.
-
Caption: A typical workflow for a conditioned place preference experiment.
Drug Self-Administration
This protocol is a general framework for assessing the reinforcing effects of a drug and the potential of this compound to modulate these effects.
Apparatus: Standard operant conditioning chambers equipped with two levers (active and inactive), a drug infusion pump, and a cue light.
Phases:
-
Catheter Implantation Surgery:
-
Surgically implant a chronic indwelling catheter into the jugular vein of the animal (typically rats).
-
Allow for a recovery period of at least one week.
-
-
Acquisition of Self-Administration:
-
Train the animals to press the active lever to receive an infusion of a reinforcing drug (e.g., cocaine) on a fixed-ratio 1 (FR1) schedule (one press = one infusion).
-
Each infusion is paired with a discrete cue (e.g., illumination of a light).
-
Continue training until a stable baseline of responding is achieved (e.g., <15% variation in infusions over three consecutive days).
-
-
Testing the Effect of this compound:
-
Once a stable baseline is established, pre-treat the animals with various doses of this compound or vehicle before the self-administration session.
-
Data Analysis: A decrease in the number of self-administered infusions following pretreatment with this compound would suggest an attenuation of the reinforcing effects of the primary drug. It is important to also monitor responding on the inactive lever to control for non-specific motor effects. A food-maintained responding control experiment is also recommended to assess for general motivational deficits.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dopamine D3 Receptor Antagonist (GSK598809) Potentiates the Hypertensive Effects of Cocaine in Conscious, Freely-Moving Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSK-598809 - Wikipedia [en.wikipedia.org]
- 4. bitesizebio.com [bitesizebio.com]
- 5. What’s wrong with my experiment?: The impact of hidden variables on neuropsychopharmacology research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: (-)-GSK598809 Hydrochloride and Locomotor Activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of (-)-GSK598809 hydrochloride on locomotor activity. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective dopamine (B1211576) D3 receptor antagonist. It has a high affinity for the D3 receptor and a significantly lower affinity for the D2 receptor, making it a valuable tool for investigating the specific roles of the D3 receptor in various physiological and pathological processes.
Q2: What is the expected effect of this compound on spontaneous locomotor activity?
Q3: Can this compound modulate hyperlocomotion induced by other compounds?
A3: Yes, based on the known function of D3 receptors and studies with other D3 antagonists, it is plausible that this compound would attenuate the hyperlocomotion induced by psychostimulants (like amphetamine or cocaine) or opioids (like morphine).[2] The dopamine D3 receptor is believed to play an inhibitory role in psychostimulant-induced locomotion.
Q4: Are there any known side effects of this compound that could indirectly affect locomotor activity?
A4: In human clinical trials, side effects of GSK598809 have included headache, dizziness, and somnolence. While these are not direct measures of locomotor activity, somnolence (drowsiness) could potentially lead to a reduction in movement. In preclinical studies with dogs, GSK598809 was shown to increase blood pressure and heart rate, particularly at higher doses and in the presence of cocaine.[3][4] These cardiovascular effects are important to consider, as they could potentially influence an animal's overall well-being and, consequently, its activity levels.
Troubleshooting Guide
Issue 1: I am observing a significant decrease in locomotor activity after administering this compound.
-
Possible Cause 1: Dose is too high.
-
Troubleshooting Step: High concentrations of the compound may lead to off-target effects or exacerbate potential sedative-like side effects. Review the literature for dose-response studies of similar D3 antagonists and consider performing a dose-response curve to identify a dose that is effective for your primary outcome without causing significant motor impairment.
-
-
Possible Cause 2: Vehicle solution is having an effect.
-
Troubleshooting Step: Ensure that the vehicle solution itself does not impact locomotor activity. Always run a vehicle-only control group. If the vehicle is causing sedation or other behavioral changes, consider alternative formulation strategies.
-
-
Possible Cause 3: Animal strain sensitivity.
-
Troubleshooting Step: Different rodent strains can have varying sensitivities to pharmacological agents. If you are using a less common strain, its response to D3 receptor antagonism may not be well-characterized. Compare your results to those obtained in more commonly used strains like C57BL/6J mice.
-
Issue 2: I am not seeing any effect of this compound on drug-induced hyperlocomotion.
-
Possible Cause 1: Insufficient dose or bioavailability.
-
Troubleshooting Step: The administered dose may not be high enough to achieve adequate D3 receptor occupancy. Verify your formulation and administration route. Oral gavage, for instance, may have different pharmacokinetic profiles compared to intraperitoneal injection. Consider increasing the dose in a stepwise manner.
-
-
Possible Cause 2: Timing of administration.
-
Troubleshooting Step: The pre-treatment time (the interval between administering GSK598809 and the hyperlocomotion-inducing agent) is critical. The peak plasma concentration of GSK598809 should coincide with the peak effect of the stimulating drug. Review pharmacokinetic data if available, or test different pre-treatment intervals (e.g., 30, 60, 90 minutes).
-
-
Possible Cause 3: The specific hyperlocomotion model is not D3 receptor-dependent.
-
Troubleshooting Step: While D3 receptors are involved in the locomotor effects of many stimulants, the degree of involvement can vary. Confirm from the literature that the specific drug and dose you are using to induce hyperlocomotion are sensitive to D3 receptor antagonism.
-
Issue 3: I am observing high variability in my locomotor activity data between animals.
-
Possible Cause 1: Insufficient habituation.
-
Troubleshooting Step: Animals need to be properly habituated to the testing environment (the open field arena) before the experiment begins. A lack of habituation can lead to anxiety and erratic behavior, increasing data variability. Ensure a consistent and adequate habituation period for all animals.
-
-
Possible Cause 2: Environmental factors.
-
Troubleshooting Step: Factors such as lighting, noise, and time of day can significantly impact locomotor activity. Conduct experiments at the same time of day and in a quiet, consistently lit room to minimize environmental variability.
-
-
Possible Cause 3: Inconsistent drug administration.
-
Troubleshooting Step: Ensure that the drug administration procedure (e.g., injection volume, speed, and location) is consistent across all animals. Inexperienced technicians can introduce variability.
-
Data Presentation
Table 1: Preclinical Dosing Information for this compound and a Related D3 Antagonist
| Compound | Animal Model | Dose Range | Route of Administration | Observed Effect | Reference |
| This compound | Dog | 3 and 9 mg/kg | Oral gavage | Increased blood pressure and heart rate.[3] | Appel et al. |
| PG01037 (selective D3 antagonist) | Mouse (C57BL/6J) | 0.1 - 10 mg/kg | Intraperitoneal (i.p.) | No effect on basal locomotion; attenuated morphine-induced hyperlocomotion.[1] | Harte et al. |
Experimental Protocols
Protocol 1: Open Field Test for Spontaneous Locomotor Activity
-
Apparatus: A square or circular arena (e.g., 40 x 40 cm for mice) with high walls to prevent escape. The arena should be made of a non-porous material for easy cleaning. An overhead camera connected to a video-tracking software is required.
-
Animal Preparation:
-
House animals under a 12-hour light/dark cycle with ad libitum access to food and water.
-
Transport animals to the testing room at least 30-60 minutes before the experiment to allow for acclimation.
-
-
Habituation:
-
On the day before the test, place each animal in the open field arena for 10-15 minutes to habituate them to the environment.
-
-
Drug Administration:
-
Prepare this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline).[5]
-
Administer the compound or vehicle via the desired route (e.g., intraperitoneal injection or oral gavage).
-
Allow for a pre-treatment period (e.g., 30 minutes) before placing the animal in the arena.
-
-
Testing:
-
Gently place the animal in the center of the open field arena.
-
Record the animal's activity for a set duration (e.g., 15-30 minutes) using the video-tracking software.
-
-
Data Analysis:
-
Analyze the recorded video to quantify parameters such as:
-
Total distance traveled
-
Average speed
-
Time spent in the center versus the periphery of the arena
-
Rearing frequency
-
-
-
Cleaning: Thoroughly clean the arena with 70% ethanol (B145695) between each animal to remove any olfactory cues.
Protocol 2: Formulation of this compound for In Vivo Studies
A common formulation for preclinical in vivo studies involves a mixture of co-solvents to ensure solubility and stability.
-
Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 20 mg/mL).
-
Vehicle Preparation:
-
For a vehicle containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline:
-
Start with the required volume of DMSO.
-
Add the appropriate volume of PEG300 and mix until clear.
-
Add the Tween-80 and mix until clear.
-
Finally, add the saline and mix thoroughly.
-
-
-
Final Formulation:
-
To prepare the final dosing solution, add the required volume of the DMSO stock solution to the pre-mixed vehicle to achieve the desired final concentration. Ensure the final solution is clear before administration.[5]
-
Visualizations
Caption: Experimental workflow for assessing the impact of this compound on locomotor activity.
Caption: Simplified signaling pathway showing the antagonistic action of this compound on the dopamine D3 receptor.
References
- 1. Effects of the selective dopamine D3 receptor antagonist PG01037 on morphine-induced hyperactivity and antinociception in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dose–Response Analysis of Locomotor Activity and Stereotypy in Dopamine D3 Receptor Mutant Mice Following Acute Amphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine D3 Receptor Antagonist (GSK598809) Potentiates the Hypertensive Effects of Cocaine in Conscious, Freely-Moving Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dopamine D3 Receptor Antagonist (GSK598809) Potentiates the Hypertensive Effects of Cocaine in Conscious, Freely-Moving Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GSK598809 | Dopamine Receptor | 863680-45-9 | Invivochem [invivochem.com]
Technical Support Center: Minimizing Cardiovascular Risk of (-)-GSK598809 in Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information to navigate the cardiovascular risks associated with the selective dopamine (B1211576) D3 receptor antagonist, (-)-GSK598809, during preclinical evaluation. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific experimental challenges and interpret cardiovascular safety data.
Troubleshooting Guides
Issue 1: Unexplained Hypertensive Signal Observed in in vivo Studies
Potential Cause: Intrinsic activity of (-)-GSK598809 on the cardiovascular system or interaction with other signaling pathways. Preclinical studies have demonstrated that (-)-GSK598809 can cause a dose-dependent increase in blood pressure.
Troubleshooting Steps:
-
Dose-Response Characterization: Conduct a thorough dose-response study to characterize the hypertensive effect. Include a vehicle control and at least three dose levels of (-)-GSK598809.
-
Continuous Hemodynamic Monitoring: Utilize telemetry to continuously monitor blood pressure and heart rate in conscious, freely moving animals to capture the full time-course of the cardiovascular effects.
-
Investigate Mechanism:
-
Assess plasma levels of catecholamines (e.g., norepinephrine, epinephrine) to determine if the hypertensive effect is mediated by sympathetic nervous system activation.
-
Consider co-administration with alpha- and beta-adrenergic receptor antagonists to probe the involvement of these pathways.
-
-
Histopathology: Perform histopathological examination of the heart and major blood vessels to identify any signs of vascular damage or cardiac remodeling following chronic administration.
Issue 2: Potentiation of Cardiovascular Effects with Co-administered Compounds
Potential Cause: Pharmacodynamic interaction, particularly with substances that also affect the cardiovascular or central nervous system. A significant interaction has been observed between (-)-GSK598809 and cocaine, leading to an exacerbated hypertensive response.[1]
Troubleshooting Steps:
-
Interaction Studies: Design specific in vivo interaction studies with a fixed dose of (-)-GSK598809 and varying doses of the co-administered compound.
-
Staggered Dosing: In your experimental design, administer (-)-GSK598809 prior to the interacting agent to mimic potential clinical scenarios where a patient might use other substances while on treatment.
-
Comprehensive Cardiovascular Monitoring: In addition to blood pressure and heart rate, monitor electrocardiogram (ECG) parameters to detect any effects on cardiac conduction or repolarization that may be exacerbated by the combination.
Issue 3: Difficulty in Assessing in vitro Proarrhythmic Risk
Potential Cause: Lack of a publicly available hERG IC50 value for (-)-GSK598809 complicates the initial assessment of proarrhythmic potential. The development of some dopamine D3 receptor antagonists has been halted due to hERG affinity.[2]
Troubleshooting Steps:
-
In-house hERG Assay: Conduct a thorough in-house hERG assay, preferably using a manual or automated patch-clamp technique, to determine the IC50 value. Test a wide range of concentrations to accurately define the concentration-response curve.
-
Comprehensive in vitro Proarrhythmia Assay (CiPA) Panel: Beyond the hERG assay, evaluate the effects of (-)-GSK598809 on other key cardiac ion channels (e.g., Nav1.5, Cav1.2) as part of a broader CiPA-style assessment to build a more complete picture of its proarrhythmic risk.
-
Use of Surrogates: In the absence of direct data, and with clear caveats, review the hERG data for structurally similar dopamine D3 receptor antagonists to get a preliminary indication of potential risks. For instance, the D3R antagonist R-VK4-116 showed hERG inhibition at a high concentration of 100 µM.[3]
Frequently Asked Questions (FAQs)
Q1: What is the primary cardiovascular risk associated with (-)-GSK598809 in preclinical studies?
A1: The primary cardiovascular risk identified in preclinical studies is a dose-dependent increase in blood pressure (hypertension). This effect is significantly potentiated when (-)-GSK598809 is co-administered with cocaine.[1]
Q2: What is the proposed mechanism for the hypertensive effects of (-)-GSK598809?
A2: The precise mechanism is not fully elucidated in the available literature. However, dopamine D3 receptors are known to be involved in the regulation of blood pressure.[1] D3 receptors are coupled to Gi/o proteins, and their activation typically leads to an inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. Antagonism of this pathway could potentially lead to downstream effects that increase vascular tone and blood pressure.
Q3: Is there a known risk of QT prolongation with (-)-GSK598809?
A3: There is no publicly available hERG IC50 value for (-)-GSK598809 to definitively quantify its potential for QT prolongation. However, affinity for the hERG channel has been a liability for other dopamine D3 receptor antagonists, leading to the discontinuation of their development.[2] Therefore, a thorough in vitro assessment of hERG channel inhibition is a critical step in the preclinical safety evaluation of (-)-GSK598809.
Q4: What animal models are most appropriate for assessing the cardiovascular risk of (-)-GSK598809?
A4: Conscious, freely moving, telemetered non-rodent models, such as beagle dogs, are highly recommended for assessing hemodynamic effects like blood pressure and heart rate.[1] This model allows for the collection of continuous data in a stress-free environment, providing a more accurate reflection of the compound's cardiovascular liabilities.
Q5: What should be the key considerations when designing a preclinical study to evaluate the cardiovascular safety of (-)-GSK598809?
A5: Key considerations include:
-
Dose Selection: Doses should be selected to provide a clear margin of safety over the anticipated efficacious exposure.
-
Interaction Potential: Given the potentiation observed with cocaine, the potential for interactions with other CNS-active or cardiovascular-active agents should be considered.
-
Comprehensive Endpoint Analysis: The study should include continuous monitoring of blood pressure, heart rate, and ECG. Measurement of cardiac biomarkers (e.g., troponins) and histopathological evaluation of cardiac tissue should also be included in longer-term studies.
-
In vitro Correlation: The in vivo findings should be correlated with in vitro data, including a hERG assay and potentially a broader panel of cardiac ion channels.
Data Presentation
Table 1: Hemodynamic Effects of (-)-GSK598809 in Conscious Telemetered Dogs
| Parameter | Vehicle | 3 mg/kg (-)-GSK598809 | 9 mg/kg (-)-GSK598809 |
| Mean Arterial Pressure (mmHg) | 100 ± 2 | 108 ± 2 | 114 ± 3 |
| Heart Rate (bpm) | 75 ± 3 | 90 ± 4 | 115 ± 5 |
*Data are presented as mean ± SEM. *p < 0.05 compared to vehicle. Data adapted from Appel et al., 2015.
Table 2: Interaction of (-)-GSK598809 and Cocaine on Peak Mean Arterial Blood Pressure in Dogs
| (-)-GSK598809 Dose | Cocaine Dose (0.56 mg/kg) | Cocaine Dose (1.7 mg/kg) |
| Vehicle | 115 ± 4 mmHg | 130 ± 5 mmHg |
| 3 mg/kg | 135 ± 5 mmHg | 150 ± 6 mmHg |
| 9 mg/kg | 130 ± 4 mmHg | 145 ± 5 mmHg |
*Data are presented as mean ± SEM. *p < 0.05 compared to cocaine alone. Data adapted from Appel et al., 2015.
Table 3: In Vitro Cardiovascular Ion Channel Data
| Assay | Compound | IC50 / % Inhibition |
| hERG | (-)-GSK598809 | Data not publicly available |
| hERG | R-VK4-116 (D3 Antagonist) | Inhibition observed at 100 µM |
Experimental Protocols
1. In Vivo Cardiovascular Telemetry Study in Conscious Dogs
-
Animal Model: Male beagle dogs surgically implanted with telemetry transmitters for the measurement of blood pressure, heart rate, and ECG.
-
Acclimation: Animals are acclimated to the study environment and dosing procedures to minimize stress-related cardiovascular changes.
-
Dosing: (-)-GSK598809 is administered orally via gavage. For interaction studies, cocaine is administered intravenously. A crossover design is often employed, with an adequate washout period between treatments.
-
Data Acquisition: Cardiovascular parameters are continuously recorded from a pre-dose baseline period through to an appropriate time point post-dose (e.g., 24 hours).
-
Data Analysis: Data are typically averaged over discrete time intervals. Changes from baseline are calculated and statistically compared between treatment groups and vehicle control.
2. In Vitro hERG Potassium Channel Assay (Manual Patch-Clamp)
-
Cell Line: Human embryonic kidney (HEK293) cells stably expressing the hERG channel.
-
Electrophysiology: Whole-cell patch-clamp recordings are performed at physiological temperature (e.g., 35-37°C).
-
Voltage Protocol: A specific voltage-clamp protocol is used to elicit hERG currents, typically involving a depolarization step to activate the channels followed by a repolarization step to measure the tail current.
-
Compound Application: (-)-GSK598809 is applied at a range of concentrations to determine a concentration-response relationship. A positive control (e.g., dofetilide) is included in each experiment.
-
Data Analysis: The inhibition of the hERG tail current at each concentration is calculated relative to the baseline current. The IC50 value is determined by fitting the concentration-response data to the Hill equation.
Mandatory Visualization
Caption: Preclinical cardiovascular risk assessment workflow for (-)-GSK598809.
Caption: Postulated signaling pathway for (-)-GSK598809-mediated hypertensive effects.
References
- 1. Dopamine D3 Receptor Antagonist (GSK598809) Potentiates the Hypertensive Effects of Cocaine in Conscious, Freely-Moving Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current perspectives on selective dopamine D3 receptor antagonists as pharmacotherapeutics for addictions and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro safety evaluation of dopamine D3R antagonist, R-VK4-116, as a potential medication for the treatment of opioid use disorder - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (-)-GSK598809 Hydrochloride Drug-Drug Interaction Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the drug-drug interaction (DDI) potential of (-)-GSK598809 hydrochloride. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the known clinical drug-drug interaction profile of this compound?
A1: Publicly available information on the comprehensive drug-drug interaction profile of this compound is limited. However, a study in healthy volunteers investigated the interaction with alcohol. Co-administration of a single 175 mg oral dose of GSK598809 with an intravenous alcohol infusion resulted in minor changes to the pharmacokinetics of GSK598809.[1][2] Specifically, alcohol led to a 9% decrease in the maximum plasma concentration (Cmax) and a 15% increase in the total exposure (AUC) of GSK598809.[1][2] The pharmacokinetics of alcohol were not affected.[1][2] Another study in dogs focused on the pharmacodynamic interaction with cocaine, noting that GSK598809 potentiated the hypertensive effects of cocaine.[3][4]
Q2: Which cytochrome P450 (CYP) enzymes are responsible for the metabolism of this compound?
A2: The specific CYP enzymes that metabolize this compound have not been detailed in the available public literature. To determine this, researchers would typically conduct in vitro studies using human liver microsomes and a panel of recombinant human CYP enzymes. This process, known as reaction phenotyping, helps identify the contribution of individual enzymes to the drug's metabolism.
Q3: Does this compound inhibit or induce major CYP enzymes?
A3: There is no publicly available data detailing the inhibitory or inductive potential of this compound on major CYP enzymes such as CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. Standard in vitro assays using human liver microsomes and specific probe substrates for each enzyme would be required to determine the half-maximal inhibitory concentration (IC50) values and any time-dependent inhibition or induction potential.
Q4: Is this compound a substrate or inhibitor of key drug transporters?
A4: Information regarding the interaction of this compound with major drug transporters like P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), Organic Anion Transporting Polypeptides (OATPs), or Organic Cation Transporters (OCTs) is not available in the public domain. Investigating these interactions is a critical step in predicting potential DDIs. This typically involves in vitro assays using cell lines that overexpress these specific transporters.
Quantitative Data
The following table summarizes the known pharmacokinetic drug-drug interaction data for this compound.
| Co-administered Drug | Subject Population | GSK598809 Dose | Co-administered Drug Dose | Change in GSK598809 Cmax | Change in GSK598809 AUC | Reference |
| Alcohol | Healthy Volunteers | 175 mg (single oral dose) | Intravenous Infusion | ↓ 9% | ↑ 15% | [1][2] |
Troubleshooting Guides
Issue 1: High variability in results during in vitro CYP inhibition assays.
-
Possible Cause 1: Poor solubility of this compound.
-
Troubleshooting Step: Ensure the compound is fully dissolved in the incubation medium. The use of a small percentage of an organic solvent (e.g., DMSO, acetonitrile) may be necessary, but the final concentration should be kept low (typically <0.5%) to avoid affecting enzyme activity. Check for precipitation during the assay.
-
-
Possible Cause 2: Non-specific binding.
-
Troubleshooting Step: this compound may bind to the plasticware used in the assay. Using low-binding plates and including control incubations without enzyme to assess recovery can help quantify this effect.
-
-
Possible Cause 3: Instability of the compound.
-
Troubleshooting Step: Assess the stability of this compound in the incubation buffer without cofactors (NADPH) to ensure that degradation is not occurring over the course of the experiment.
-
Issue 2: Difficulty in determining metabolic stability in human liver microsomes (HLM).
-
Possible Cause 1: Very rapid metabolism.
-
Troubleshooting Step: If the compound is depleted too quickly, reduce the incubation time and/or decrease the microsomal protein concentration. Ensure that the sampling time points are frequent enough to capture the initial rate of metabolism.
-
-
Possible Cause 2: Very slow or no metabolism.
-
Troubleshooting Step: If no significant depletion is observed, increase the incubation time (e.g., up to 120 minutes) and/or increase the protein concentration. Ensure the cofactor (NADPH) is not depleted during a long incubation by using an NADPH-regenerating system. Also, consider the possibility of metabolism by non-CYP enzymes by running parallel assays with human hepatocytes.
-
-
Possible Cause 3: Analytical method limitations.
-
Troubleshooting Step: Verify that the LC-MS/MS method for quantifying this compound is sensitive and specific enough to detect small changes in concentration. Check for matrix effects from the microsomal incubation.
-
Experimental Protocols
Protocol 1: CYP450 Inhibition Assay (IC50 Determination)
-
Objective: To determine the concentration of this compound that causes 50% inhibition of the activity of major human CYP isoforms.
-
Materials:
-
This compound
-
Pooled human liver microsomes (HLM)
-
CYP-specific probe substrates (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, etc.)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Positive control inhibitors for each CYP isoform
-
96-well incubation plates
-
LC-MS/MS system for metabolite quantification
-
-
Method:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer, HLM, and varying concentrations of this compound or a positive control inhibitor.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding a mixture of the CYP-specific probe substrate and the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time (e.g., 15 minutes).
-
Stop the reaction by adding a cold stop solution (e.g., acetonitrile (B52724) with an internal standard).
-
Centrifuge the plate to pellet the protein.
-
Transfer the supernatant for analysis by LC-MS/MS to quantify the formation of the substrate-specific metabolite.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and plot the data to determine the IC50 value.
-
Protocol 2: Metabolic Stability Assay
-
Objective: To determine the rate of metabolism of this compound in human liver microsomes.
-
Materials:
-
This compound
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Control compounds with known metabolic stability (e.g., Verapamil - high clearance, Propranolol - intermediate clearance)
-
LC-MS/MS system
-
-
Method:
-
Prepare a solution of this compound in phosphate buffer.
-
Add the compound to a suspension of HLM in phosphate buffer.
-
Pre-warm the mixture to 37°C.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot and add it to a cold stop solution to terminate the reaction.
-
Include a control incubation without the NADPH regenerating system to assess non-enzymatic degradation.
-
Process the samples (centrifugation) and analyze the supernatant using LC-MS/MS to measure the remaining concentration of this compound.
-
Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the linear regression will be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Visualizations
Caption: Mechanism of action of (-)-GSK598809 as a D3 receptor antagonist.
Caption: Experimental workflow for a CYP450 inhibition assay.
Caption: Experimental workflow for a metabolic stability assay.
References
- 1. Pharmacokinetics and central nervous system effects of the novel dopamine D3 receptor antagonist GSK598809 and intravenous alcohol infusion at pseudo-steady state. | CHDR [chdr.nl]
- 2. Pharmacokinetics and central nervous system effects of the novel dopamine D3 receptor antagonist GSK598809 and intravenous alcohol infusion at pseudo-steady state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine D3 Receptor Antagonist (GSK598809) Potentiates the Hypertensive Effects of Cocaine in Conscious, Freely-Moving Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dopamine D3 Receptor Antagonist (GSK598809) Potentiates the Hypertensive Effects of Cocaine in Conscious, Freely-Moving Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (-)-GSK598809 Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of (-)-GSK598809 hydrochloride in solution. Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is the hydrochloride salt of (-)-GSK598809, a potent and selective antagonist of the Dopamine D3 Receptor (DRD3)[1]. The salt form typically offers enhanced water solubility and stability compared to the free base[1]. Its mechanism of action involves blocking the D3 receptor, thereby modulating dopaminergic signaling pathways in the brain. The D3 receptor is coupled to Gi/Go proteins, and its activation typically leads to the inhibition of adenylyl cyclase, modulation of potassium and calcium ion channels, and activation of kinase pathways such as the MAPK pathway.
Q2: What are the recommended solvents and storage conditions for this compound?
A2: For preparing stock solutions, DMSO and 1M HCl are commonly used. It is recommended to store the solid powder at -20°C for up to 3 years or at 4°C for up to 2 years. Stock solutions should be aliquoted and stored at -80°C for up to 2 years or at -20°C for up to 1 year to minimize freeze-thaw cycles.
Q3: How should I prepare a working solution for my experiments?
A3: Further dilutions from your stock solution should be made into your aqueous experimental buffer or isotonic saline just before use. It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) is minimized to avoid any potential physiological effects in your experiment. For aqueous solutions prepared directly from the solid, it is not recommended to store them for more than one day.
Q4: Is this compound stable in aqueous solutions?
A4: While the hydrochloride salt form enhances water solubility and stability, the long-term stability in aqueous solutions can be influenced by pH, temperature, and light exposure. The core structures of (-)-GSK598809, a 1,2,4-triazole (B32235) and an oxazole (B20620) ring, are generally stable. The 1,2,4-triazole ring is notably resistant to hydrolysis under both acidic and basic conditions. However, the oxazole ring can be susceptible to cleavage under strong acidic conditions. It is advisable to prepare fresh aqueous solutions for experiments or conduct stability studies for your specific buffer and storage conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in aqueous solution | - Low aqueous solubility of the compound, especially after dilution from a high-concentration organic stock. - pH of the aqueous buffer is not optimal for solubility. - The solution has been stored for too long or at an inappropriate temperature. | - Increase the proportion of co-solvent (e.g., DMSO, ethanol) if your experimental system allows. - Use sonication to aid dissolution. - Adjust the pH of your buffer. A study has used a formulation buffered to pH 5. - Prepare fresh solutions before each experiment. |
| Loss of compound activity over time | - Degradation of the compound in solution. - Adsorption of the compound to plasticware. | - Store stock solutions in tightly sealed glass vials at the recommended low temperatures (-20°C or -80°C). - Protect solutions from light, especially if stored for extended periods. - Prepare fresh working solutions daily. - Consider using low-adhesion microplates or tubes for sensitive assays. - Perform a stability study under your specific experimental conditions (see protocol below). |
| Inconsistent experimental results | - Inaccurate concentration of the stock solution due to solvent evaporation or incomplete dissolution. - Degradation of the compound in the working solution during the experiment. - Variability in solution preparation between experiments. | - Ensure the cap of the stock solution vial is sealed tightly. - Visually confirm that all solid has dissolved before making dilutions. Use of a vortex or sonicator can help. - Prepare a large batch of working buffer to be used across a set of experiments to minimize variability. - Follow a standardized and documented protocol for solution preparation. |
Stability Data
| Condition | Stressor | Expected Stability | Potential Degradation Pathway |
| Acidic Hydrolysis | 0.1 N HCl | Moderate to Low | Potential cleavage of the oxazole ring. |
| Basic Hydrolysis | 0.1 N NaOH | High | The 1,2,4-triazole and oxazole rings are generally stable under basic conditions. |
| Oxidative Stress | 3% H₂O₂ | Moderate | Oxidation of the sulfur atom or the oxazole ring is possible. |
| Thermal Stress | 60°C in neutral solution | High | The compound is expected to be relatively stable to thermal stress in a neutral aqueous solution for short periods. |
| Photostability | UV/Visible light | To be determined | Photodegradation potential has not been reported and should be evaluated if solutions are exposed to light for extended periods. |
Experimental Protocols
Protocol for Assessing Solution Stability by HPLC
This protocol outlines a general method for conducting a forced degradation study to assess the stability of this compound in solution.
1. Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., HPLC-grade methanol (B129727) or acetonitrile).
-
From this stock, prepare working solutions at a concentration of approximately 100 µg/mL in the respective stress condition media (0.1 N HCl, 0.1 N NaOH, 3% H₂O₂, and purified water for thermal and photostability).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the working solution with 0.1 N HCl and incubate at 60°C.
-
Base Hydrolysis: Mix the working solution with 0.1 N NaOH and incubate at 60°C.
-
Oxidative Degradation: Mix the working solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Incubate the working solution in purified water at 60°C.
-
Photostability: Expose the working solution in a quartz cuvette to a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed solution.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for HPLC analysis (e.g., 10 µg/mL) with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method. A C18 column with a gradient elution of acetonitrile (B52724) and a phosphate (B84403) buffer is a common starting point for such analyses. Detection can be performed using a UV detector at an appropriate wavelength.
4. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (t=0).
-
Monitor for the appearance of new peaks, which would indicate degradation products.
Visualizations
Dopamine D3 Receptor Signaling Pathway
Caption: Dopamine D3 Receptor (D3R) signaling pathway and the antagonistic action of (-)-GSK598809 HCl.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound under forced degradation.
References
Validation & Comparative
A Comparative Analysis of (-)-GSK598809 and SB-277011A in Preclinical Models of Cocaine Self-Administration
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of two selective dopamine (B1211576) D3 receptor antagonists, (-)-GSK598809 and SB-277011A, and their respective evaluations in the context of cocaine self-administration and addiction models. This document synthesizes available experimental data to facilitate an objective comparison of their performance and methodologies.
While both (-)-GSK598809 and SB-277011A have been investigated for their therapeutic potential in treating substance use disorders, the extent of preclinical data in cocaine self-administration models varies significantly between the two compounds. The available literature offers a substantial body of evidence for the effects of SB-277011A, whereas data for (-)-GSK598809 in these specific models is limited. This guide will present the available data for both compounds, highlighting the areas where direct comparisons can and cannot be made.
Mechanism of Action: Targeting the Dopamine D3 Receptor in Cocaine Addiction
Cocaine's reinforcing effects are primarily mediated by its blockade of the dopamine transporter (DAT), leading to increased dopamine levels in the synaptic cleft, particularly within the brain's reward circuitry. The dopamine D3 receptor, highly expressed in the limbic regions of the brain, is implicated in the rewarding and reinforcing properties of drugs of abuse. Antagonism of the D3 receptor is a key strategy in the development of pharmacotherapies for cocaine addiction, with the aim of reducing the reinforcing efficacy of cocaine and preventing relapse. Both (-)-GSK598809 and SB-277011A are selective antagonists of the dopamine D3 receptor.
SB-277011A in Cocaine Self-Administration and Reinstatement Models
SB-277011A has been extensively studied in various preclinical models of cocaine addiction. It has demonstrated efficacy in reducing cocaine reinforcement, as measured by both fixed-ratio and progressive-ratio schedules of self-administration, and in attenuating the reinstatement of cocaine-seeking behavior, a model of relapse.
Quantitative Data for SB-277011A
| Experimental Paradigm | Animal Model | SB-277011A Dose (mg/kg, i.p.) | Cocaine Dose (mg/kg/infusion) | Key Findings |
| Fixed-Ratio (FR) Self-Administration | Rats | 3-24 | 0.75 | No significant effect on cocaine self-administration under low-effort (FR1) conditions.[1] |
| Rats | 24 | 0.125-0.5 | Attenuated cocaine self-administration when the unit dose of cocaine was lowered and the work demand was increased (FR10).[1] | |
| Progressive-Ratio (PR) Self-Administration | Rats | 6-24 | 0.25-1.0 | Dose-dependently lowered the breakpoint for cocaine self-administration, suggesting a reduction in cocaine's reinforcing efficacy.[1] |
| Cocaine-Primed Reinstatement | Rats | 6 and 12 | 1.0 (priming dose) | Significantly blocked cocaine-triggered reinstatement of cocaine-seeking behavior.[2] |
| Cue-Induced Reinstatement | Rats | 6, 12, and 24 | - | Produced a dose-dependent inhibition of cue-induced reinstatement of drug-seeking behavior. |
| Stress-Induced Reinstatement | Rats | 3, 6, and 12 | - | Dose-dependently blocked footshock stress-induced reinstatement of cocaine-seeking. |
| Cocaine-Induced Conditioned Place Preference (CPP) | Rats | 1.0, 3.0, and 10.0 | - | Attenuated the expression of cocaine-induced CPP.[2] |
Experimental Protocols for SB-277011A Studies
Cocaine Self-Administration (Fixed-Ratio and Progressive-Ratio Schedules):
-
Subjects: Male Wistar or Long-Evans rats.
-
Surgery: Rats are surgically implanted with intravenous catheters in the jugular vein to allow for self-administration of cocaine.
-
Apparatus: Operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump.
-
Training: Rats are trained to press an active lever to receive an intravenous infusion of cocaine. The other lever is inactive.
-
Fixed-Ratio (FR) Schedule: The rat receives a single infusion of cocaine for a fixed number of lever presses (e.g., FR1, one press for one infusion).
-
Progressive-Ratio (PR) Schedule: The number of lever presses required to receive each subsequent infusion of cocaine increases progressively. The "breakpoint" is the highest number of presses the rat is willing to make to receive a single infusion, and it is used as a measure of the reinforcing efficacy of the drug.
-
Drug Administration: SB-277011A or vehicle is typically administered intraperitoneally (i.p.) 30-60 minutes before the self-administration session.
Reinstatement of Cocaine-Seeking:
-
Acquisition: Rats are first trained to self-administer cocaine as described above.
-
Extinction: Following stable self-administration, the cocaine solution is replaced with saline, and lever pressing no longer results in an infusion. This continues until the lever-pressing behavior is significantly reduced (extinguished).
-
Reinstatement: To test for relapse, a trigger is presented to reinstate the drug-seeking behavior. This can be a small, non-contingent "priming" injection of cocaine, the presentation of cues previously associated with cocaine administration (e.g., a light or tone), or exposure to a stressor (e.g., footshock).
-
Drug Administration: SB-277011A or vehicle is administered prior to the reinstatement test to assess its ability to block the reinstatement of cocaine-seeking.
(-)-GSK598809: Available Data and Future Directions
The available preclinical data on (-)-GSK598809 in the context of cocaine addiction is limited, with no published studies to date directly investigating its effects in cocaine self-administration or reinstatement models.
One study in conscious, freely-moving dogs investigated the cardiovascular effects of co-administering (-)-GSK598809 and cocaine. This study found that pretreatment with (-)-GSK598809 potentiated the hypertensive effects of cocaine.[3][4] Specifically, the increase in blood pressure following intravenous cocaine was greater in animals that had been pretreated with (-)-GSK598809 compared to vehicle.[3][4] This finding raises potential safety concerns for the use of (-)-GSK598809 as a treatment for cocaine use disorder, as it may exacerbate the cardiovascular risks associated with cocaine use.[3][4]
While direct behavioral data in cocaine self-administration models are lacking, (-)-GSK598809 has been proposed as a potential medication for substance use disorders based on the established role of the D3 receptor in addiction.[3][4] Further preclinical studies are necessary to determine if (-)-GSK598809 can reduce the reinforcing effects of cocaine and prevent relapse, and to more fully characterize its safety profile when administered in combination with cocaine.
Comparative Summary and Conclusion
| Feature | (-)-GSK598809 | SB-277011A |
| Mechanism of Action | Selective Dopamine D3 Receptor Antagonist | Selective Dopamine D3 Receptor Antagonist |
| Cocaine Self-Administration Data | Not available in published literature | Reduces cocaine reinforcement, particularly under high-effort conditions (Progressive-Ratio).[1] |
| Cocaine Reinstatement Data | Not available in published literature | Attenuates cocaine-, cue-, and stress-induced reinstatement of cocaine-seeking. |
| Other Relevant Preclinical Data | Potentiates the hypertensive effects of cocaine in dogs.[3][4] | Attenuates cocaine-induced conditioned place preference.[2] |
| Clinical Development Status | Investigated for substance use disorders, but with limited publicly available data on efficacy. | Primarily a preclinical research tool; has not progressed to widespread clinical trials for cocaine addiction. |
References
- 1. Acute D3 Antagonist GSK598809 Selectively Enhances Neural Response During Monetary Reward Anticipation in Drug and Alcohol Dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine D3 Receptor Antagonist (GSK598809) Potentiates the Hypertensive Effects of Cocaine in Conscious, Freely-Moving Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 4. The selective dopamine D3 receptor antagonist SB-277011A reduces nicotine-enhanced brain reward and nicotine-paired environmental cue functions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cardiovascular Safety Profiles of (-)-GSK598809 and R-VK4-40
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cardiovascular safety profiles of two dopamine (B1211576) D3 receptor antagonists, (-)-GSK598809 and R-VK4-40. The information presented is based on available preclinical experimental data to assist researchers and drug development professionals in making informed decisions.
Executive Summary
(-)-GSK598809, a selective dopamine D3 receptor antagonist, has demonstrated potential cardiovascular liabilities in preclinical studies. Notably, it has been shown to potentiate the hypertensive effects of cocaine and, when administered alone, to increase blood pressure and heart rate in canines.[1][2][3] In contrast, R-VK4-40, a structurally novel and highly selective dopamine D3 receptor antagonist, exhibits a more favorable cardiovascular safety profile.[4][5][6] Preclinical data in rodents indicate that R-VK4-40 does not potentiate the cardiovascular effects of cocaine or oxycodone and, when administered as a standalone agent, can dose-dependently reduce both blood pressure and heart rate.[4][5][6]
Quantitative Cardiovascular Data
The following table summarizes the key quantitative findings from preclinical cardiovascular safety studies of (-)-GSK598809 and R-VK4-40.
| Parameter | (-)-GSK598809 | R-VK4-40 |
| Effect on Mean Arterial Pressure (MAP) Alone | Increased MAP in dogs.[3] | Dose-dependent reduction in MAP in rats. A 20 mg/kg dose resulted in a significant decrease compared to vehicle.[4] |
| Effect on Heart Rate (HR) Alone | Increased HR in dogs.[3] | Dose-dependent reduction in HR in rats.[5] |
| Interaction with Cocaine | Potentiated the hypertensive effects of cocaine in dogs, leading to a greater increase in blood pressure.[1][2][3] | Did not potentiate cocaine-induced increases in heart rate in rats.[5] |
| Interaction with Opioids (Oxycodone) | Data not available. | Attenuated oxycodone-induced increases in blood pressure in rats.[4][5] |
| Animal Model | Conscious, freely-moving dogs.[2][3] | Freely-moving rats.[4][5] |
| Method of Measurement | Telemetry.[2][3] | Telemetry.[4] |
Experimental Protocols
The cardiovascular safety of both compounds was primarily assessed using telemetry in conscious, freely-moving animals, which is considered a gold-standard preclinical model.
Canine Cardiovascular Telemetry Study for (-)-GSK598809 (General Protocol)
A typical study design involves the surgical implantation of a telemetry transmitter in beagle dogs to continuously monitor cardiovascular parameters.
-
Animal Model: Male beagle dogs.
-
Surgical Implantation: A sterile telemetry transmitter is surgically implanted, with a pressure-sensing catheter placed in a major artery (e.g., femoral or carotid) for blood pressure measurement and ECG leads placed for heart rate and electrocardiogram recordings. A recovery period of several weeks is allowed post-surgery.
-
Drug Administration: (-)-GSK598809 is administered, typically orally, at various doses. In interaction studies, a substance of abuse like cocaine is administered intravenously after the D3 antagonist.
-
Data Acquisition: Hemodynamic and ECG data are continuously recorded before and after drug administration for a specified period.
-
Parameters Measured: Mean arterial pressure (MAP), systolic and diastolic blood pressure, heart rate (HR), and ECG intervals are the primary endpoints.
Rat Cardiovascular Telemetry Study for R-VK4-40 (Specific Protocol)
The study by Jordan et al. (2019) provides a detailed protocol for assessing the cardiovascular effects of R-VK4-40 in rats.[4]
-
Animal Model: Male Sprague-Dawley rats.
-
Surgical Implantation: Rats were surgically implanted with telemetry transmitters (HD-S10, Data Sciences International) for the measurement of blood pressure, heart rate, and body temperature. Animals were allowed to recover for at least one week post-surgery.
-
Drug Administration: R-VK4-40 was administered via intraperitoneal (i.p.) injection at doses of 3, 10, and 20 mg/kg. In interaction studies, oxycodone (0.5 mg/kg, i.p.) or cocaine (10 mg/kg, i.p.) was administered 30 minutes after R-VK4-40.
-
Data Acquisition: Cardiovascular parameters were recorded continuously for a 60-minute session following drug administration.
-
Parameters Measured: Mean arterial pressure (MAP), heart rate (HR), and locomotor activity were assessed.
Signaling Pathways and Experimental Workflow
Dopamine D3 Receptor Signaling in Cardiovascular Regulation
Dopamine D3 receptors are G protein-coupled receptors that primarily couple to the Gi/Go signaling pathway. Antagonism of this receptor can influence cardiovascular function through various mechanisms, including modulation of the central nervous system, renal function, and vascular tone.
References
- 1. Dopamine D3 Receptor Antagonist (GSK598809) Potentiates the Hypertensive Effects of Cocaine in Conscious, Freely-Moving Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiovascular Telemetry Study In Beagle Dogs - Vivotecnia [vivotecnia.com]
- 3. Automated blood sampling in canine telemetry studies: Enabling enhanced assessments of cardiovascular liabilities and safety margins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Newly Developed Dopamine D3 Receptor Antagonists, R-VK4-40 and R-VK4-116, Do Not Potentiate Cardiovascular Effects of Cocaine or Oxycodone in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
Comparative Efficacy of (-)-GSK598809 and Buspirone in Addiction Treatment: A Research Guide
This guide provides a comparative analysis of (-)-GSK598809 and buspirone (B1668070), two pharmacological agents with distinct mechanisms of action that have been investigated for their potential in treating substance use disorders. While direct head-to-head clinical trials are not available, this document synthesizes existing preclinical and clinical data to offer researchers, scientists, and drug development professionals a comprehensive overview of their respective efficacies, mechanisms, and experimental evaluations.
Overview and Mechanism of Action
(-)-GSK598809 is a selective antagonist of the dopamine (B1211576) D3 receptor, a key component of the brain's reward circuitry.[1] The rationale for its use in addiction lies in the observation that chronic drug use can lead to an upregulation of D3 receptors, contributing to drug-seeking behavior.[1] By blocking these receptors, (-)-GSK598809 is hypothesized to reduce the reinforcing effects of drugs and diminish cravings.
Buspirone, an approved anxiolytic medication, exhibits a more complex pharmacological profile.[2] It acts as a partial agonist at serotonin (B10506) 5-HT1A receptors and also possesses antagonist activity at dopamine D2, D3, and D4 receptors.[2][3] Its potential efficacy in addiction may stem from its ability to modulate multiple neurotransmitter systems implicated in both anxiety and substance use, which often co-occur.[4]
Signaling Pathway Diagrams
References
- 1. Medication Discovery for Addiction: Translating the Dopamine D3 Receptor Hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of buspirone for relapse-prevention in adults with cocaine dependence: An efficacy trial conducted in the real world - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. therecoveryvillage.com [therecoveryvillage.com]
Selectivity Profile of (-)-GSK598809 vs. Other D3 Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The dopamine (B1211576) D3 receptor has emerged as a significant target in the development of therapeutics for a range of neuropsychiatric disorders, including substance use disorder, schizophrenia, and Parkinson's disease. The therapeutic potential of targeting the D3 receptor is often linked to achieving high selectivity over the closely related D2 receptor to minimize off-target effects, such as extrapyramidal symptoms. This guide provides a comparative analysis of the selectivity profile of the potent D3 receptor antagonist, (-)-GSK598809, against other notable D3 antagonists. The information is presented through quantitative data, detailed experimental methodologies, and visual diagrams to facilitate objective comparison and support ongoing research and development efforts.
Comparative Selectivity of D3 Receptor Antagonists
The following table summarizes the in vitro binding affinities (Ki values in nM) of (-)-GSK598809 and other selected D3 receptor antagonists for various dopamine and serotonin (B10506) receptor subtypes. A lower Ki value indicates a higher binding affinity. The selectivity ratio (D2/D3) is calculated to illustrate the preference for the D3 receptor over the D2 receptor.
| Compound | D3 Ki (nM) | D2 Ki (nM) | D1 Ki (nM) | D4 Ki (nM) | D5 Ki (nM) | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | 5-HT2B Ki (nM) | α1-adrenergic Ki (nM) | D2/D3 Selectivity Ratio |
| (-)-GSK598809 | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | >100 |
| Cariprazine | 0.085 - 0.3[1] | 0.49 - 0.71[1] | >1000 | Data not available | >1000 | 1.4 - 2.6[1] | 18.8[1] | 0.58 - 1.1[1] | 155[1] | ~3-8 |
| SB-277011-A | ~1.0 (pKi 7.97) | ~80 (pKi ~6.0) | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | ~80-120 |
| ABT-925 | 1.6 | 71 | Data not available | 6220 | Data not available | Data not available | Data not available | Data not available | Data not available | ~44-100 |
| NGB 2904 | 1.4[1][2] | 217[1][2] | >10000[1][2] | >5000[1][2] | >10000[1][2] | Data not available | 223 (5-HT2)[1][2] | Data not available | 642[1][2] | ~155 |
Note: While specific Ki values for (-)-GSK598809 are not publicly available, it is consistently reported to exhibit a high selectivity of over 100-fold for the D3 receptor compared to the D2 receptor.[2] Cariprazine also demonstrates a preference for D3 over D2 receptors, although to a lesser extent than the other listed antagonists.[1]
Experimental Protocols
The binding affinities presented in this guide are typically determined using in vitro radioligand binding assays. A detailed methodology for a competitive binding assay is provided below.
Radioligand Competition Binding Assay for Dopamine D2 and D3 Receptors
This protocol is a generalized procedure based on established methods for determining the binding affinity of unlabelled compounds for dopamine D2 and D3 receptors.
1. Materials:
-
Membrane Preparations: Cell membranes expressing recombinant human dopamine D2 or D3 receptors (e.g., from CHO or HEK293 cells).
-
Radioligand: [3H]-Spiperone, a high-affinity antagonist for D2-like receptors.
-
Non-specific Binding Agent: (+)-Butaclamol or Haloperidol at a high concentration (e.g., 1-10 µM) to determine non-specific binding.[3]
-
Assay Buffer: Typically 50 mM Tris-HCl buffer (pH 7.4) containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.
-
Test Compounds: Serial dilutions of the unlabeled antagonist being tested (e.g., (-)-GSK598809, cariprazine).
-
Filtration Apparatus: A cell harvester to separate bound and free radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
2. Procedure:
-
Incubation: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [3H]-spiperone (typically at or near its Kd value for the target receptor), and varying concentrations of the unlabeled test compound. For total binding, no test compound is added. For non-specific binding, a high concentration of a suitable displacing agent like (+)-butaclamol is added.[3]
-
Equilibrium: Incubate the plates at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters (pre-soaked in a solution like polyethyleneimine to reduce non-specific binding) using a cell harvester. This step separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Specific Binding: Calculate specific binding by subtracting the non-specific binding from the total binding.
-
IC50 Determination: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Dopamine D3 Receptor Signaling Pathway
The dopamine D3 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs). Its primary signaling mechanism involves coupling to inhibitory G proteins (Gαi/o).
Caption: Dopamine D3 Receptor Signaling Pathway.
Experimental Workflow: Radioligand Competition Binding Assay
The following diagram illustrates the key steps involved in a typical radioligand competition binding assay to determine the affinity of a test compound for a target receptor.
Caption: Radioligand Binding Assay Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigation of the binding and functional properties of extended length D3 dopamine receptor-selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine D3 Receptor Antagonist (GSK598809) Potentiates the Hypertensive Effects of Cocaine in Conscious, Freely-Moving Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side Effect Profiles of (-)-GSK598809 and R-VK4-116
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profiles of two dopamine (B1211576) D3 receptor antagonists, (-)-GSK598809 and R-VK4-116. The information is compiled from preclinical and clinical studies to assist researchers and drug development professionals in understanding the differing safety profiles of these compounds. This document summarizes quantitative data in tabular format, details key experimental methodologies, and provides diagrams of relevant biological pathways.
Executive Summary
(-)-GSK598809 and R-VK4-116 are both selective antagonists of the dopamine D3 receptor, a target of interest for treating substance use disorders. While both compounds show therapeutic potential, their side effect profiles, particularly concerning cardiovascular safety, are markedly different. Preclinical studies have indicated that (-)-GSK598809 is associated with adverse cardiovascular effects, including an increase in blood pressure, which is notably exacerbated when administered with cocaine.[1][2][3] In contrast, R-VK4-116 appears to have a more favorable safety profile, lacking the cardiovascular liabilities observed with (-)-GSK598809 and, in some instances, even attenuating the cardiovascular effects of substances like cocaine and oxycodone.[4][5][6][7]
Comparative Side Effect Data
The following tables summarize the known side effects of (-)-GSK598809 and R-VK4-116 based on available data.
Table 1: Side Effects of (-)-GSK598809
| Side Effect Category | Specific Effect | Observed In | Notes |
| Neurological | Headache | Humans | [8][9] |
| Dizziness | Humans | [8] | |
| Somnolence | Humans | [8][9] | |
| Cardiovascular | Increased Blood Pressure | Animals (Dogs) | [1][2][10] |
| Potentiation of Cocaine-Induced Hypertension | Animals (Dogs) | [1][2][3][10] | |
| Endocrine | Prolactin Elevation | Humans | [8] |
Table 2: Side Effect Profile of R-VK4-116
| Side Effect Category | Specific Effect/Observation | Observed In | Notes |
| Cardiovascular | Does not potentiate cardiovascular effects of cocaine or oxycodone | Animals (Rats) | [4][5][6][7] |
| May attenuate cocaine- and oxycodone-induced increases in blood pressure and heart rate | Animals (Rats) | [4][5][6] | |
| In Vitro Safety | Metabolically stable | Human, Rat, Dog, Monkey liver microsomes and hepatocytes | [11][12][13][14][15] |
| No lysosomal perturbation, mitochondrial toxicity, phospholipidosis, or steatosis at ≤10 μM | In vitro assays | [11][12][13][14][15] | |
| Inhibition of hERG and Kir2.1 channels | In vitro assays | Observed at a high concentration of 100 μM.[11][12][13][14] | |
| Off-target effects | In vitro assays | Antagonist effects on α1A(h) and H1(h) receptors, and agonist effect on hGABAA at 10 μM.[11][12][13][14] |
Experimental Protocols
Assessment of Cardiovascular Side Effects of (-)-GSK598809 in Dogs
This study aimed to evaluate the interaction between (-)-GSK598809 and cocaine on hemodynamics and cardiac function.
-
Animal Model: Conscious, freely-moving, telemetered male Beagle dogs.[16]
-
Instrumentation: Animals were surgically implanted with telemetry transmitters to continuously monitor cardiovascular parameters.
-
Drug Administration:
-
(-)-GSK598809 was administered orally.
-
Cocaine was administered via intravenous infusion.[16]
-
-
Data Collection: Hemodynamic parameters, including blood pressure and heart rate, were continuously recorded before and after drug administration.
-
Experimental Design: The study likely followed a crossover design where animals received either vehicle or (-)-GSK598809 followed by a cocaine challenge.
In Vitro Safety Profiling of R-VK4-116
A comprehensive in vitro safety assessment was conducted to identify potential off-target effects and other liabilities.
-
Metabolic Stability: Assessed in hepatocytes and liver microsomes from humans, rats, dogs, and monkeys.[11][12][13][14][15]
-
Metabolite Identification: Major metabolites were characterized.
-
Drug-Drug Interaction Potential: Evaluated for induction and inhibition of major cytochrome P450 (CYP) enzymes and interaction with drug transporters like BCRP and P-gp.[11][12][13][14]
-
Cellular Toxicity Assays:
-
Off-Target Pharmacology: Screened against a panel of receptors and enzymes (KINOMEscanTM) to identify potential off-target binding and functional activity.[11][12][13][14]
-
Cardiovascular Safety (In Vitro):
Signaling Pathways and Mechanism of Action
Both (-)-GSK598809 and R-VK4-116 exert their primary effect by blocking the dopamine D3 receptor. The following diagrams illustrate the general signaling pathway of the D3 receptor and the mechanism of antagonism.
Caption: Dopamine D3 Receptor Signaling Pathway.
The binding of dopamine to its D3 receptor activates an inhibitory G-protein (Gi), which in turn inhibits adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in Protein Kinase A (PKA) activity, modulating various downstream cellular functions.
Caption: Mechanism of D3 Receptor Antagonism.
Both (-)-GSK598809 and R-VK4-116 act as antagonists by binding to the dopamine D3 receptor and preventing dopamine from binding and activating it. This blockade prevents the initiation of the downstream signaling cascade. The differences in their side effect profiles likely arise from variations in their binding to other off-target receptors and their pharmacokinetic properties.
References
- 1. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. What are D3 receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. Abnormalities of Dopamine D3 Receptor Signaling in the Diseased Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. reactionbiology.com [reactionbiology.com]
- 9. In Vitro Safety Pharmacology: A Roadmap to Safer and More Effective Drugs | ChemPartner [chempartner.com]
- 10. Dog blood pressure | PPTX [slideshare.net]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases [frontiersin.org]
- 13. mycalpharm.com [mycalpharm.com]
- 14. Redirecting [linkinghub.elsevier.com]
- 15. Two intracellular signaling pathways for the dopamine D3 receptor: opposite and synergistic interactions with cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dopamine D3 Receptor Antagonist (GSK598809) Potentiates the Hypertensive Effects of Cocaine in Conscious, Freely-Moving Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile Showdown: (-)-GSK598809 Hydrochloride vs. PG-619 in Substance Use Disorder Models
A Comparative Analysis for Researchers and Drug Development Professionals
The dopamine (B1211576) D3 receptor has emerged as a promising target for the development of therapeutics for substance use disorders. Modulating the activity of this receptor is hypothesized to reduce the rewarding effects of drugs of abuse and decrease craving. This guide provides a comparative overview of the preclinical data for two investigational compounds targeting the D3 receptor: (-)-GSK598809 hydrochloride, a selective D3 receptor antagonist, and PG-619, a D3 receptor partial agonist.
At a Glance: Key Compound Characteristics
| Feature | This compound | PG-619 |
| Target | Dopamine D3 Receptor | Dopamine D3 Receptor |
| Mechanism of Action | Selective Antagonist | Partial Agonist |
| Therapeutic Indication | Substance-related disorders, smoking withdrawal, eating disorders | Substance use disorders |
| Key Preclinical Model | Cardiovascular safety in dogs (in combination with cocaine) | Cocaine self-administration in rhesus monkeys |
In Vitro Pharmacological Profile
A direct comparison of the in vitro binding affinities and functional activities of this compound and PG-619 is limited by the publicly available data for PG-619. While detailed information is available for (-)-GSK598809, specific K_i_ and E_max_ values for PG-619 at dopamine D2 and D3 receptors were not identified in the reviewed literature.
Table 1: In Vitro Receptor Binding and Functional Activity
| Parameter | This compound | PG-619 |
| Binding Affinity (K_i_) | ||
| Dopamine D3 Receptor | 6.2 nM[1] | Data not available |
| Dopamine D2 Receptor | 740 nM[1] | Data not available |
| Selectivity (D2/D3) | ~120-fold[1] | Data not available |
| Functional Activity (E_max_) | Antagonist (0% intrinsic activity) | Partial Agonist (Data not available) |
Preclinical In Vivo Studies: Contrasting Effects in Animal Models
Preclinical in vivo studies have revealed distinct and important characteristics of both compounds, highlighting their differing pharmacological profiles and potential clinical implications.
This compound: Cardiovascular Safety Concerns
A significant preclinical finding for this compound comes from a cardiovascular safety study in conscious, freely-moving dogs. This study investigated the interaction between GSK598809 and cocaine to assess the safety of the compound in a scenario relevant to treating cocaine use disorder.
Table 2: In Vivo Effects of this compound in Dogs
| Parameter | Vehicle + Cocaine | (-)-GSK598809 (3 mg/kg) + Cocaine | (-)-GSK598809 (9 mg/kg) + Cocaine |
| Mean Arterial Blood Pressure | Increased | Significantly greater increase than vehicle + cocaine | Significantly greater increase than vehicle + cocaine |
| Heart Rate | Increased | Dose-dependent increase | Decrease (at the highest dose) |
The study concluded that (-)-GSK598809 potentiates the hypertensive effects of cocaine, raising concerns about its cardiovascular safety in patients who might use cocaine while on this medication[2][3]. This finding ultimately dampened enthusiasm for its clinical development for cocaine use disorder[1].
PG-619: Modulation of Cocaine Self-Administration
Preclinical evaluation of PG-619 focused on its effects on drug-seeking behavior in a rhesus monkey model of cocaine self-administration. A study involving chronic treatment with PG-619 in monkeys self-administering cocaine under a second-order schedule of reinforcement was identified.
Table 3: In Vivo Effects of PG-619 in Rhesus Monkeys
| Parameter | Effect of Chronic PG-619 Treatment |
| Cocaine-Maintained Responding | Dependent on baseline response rates: no effect or increased responding in low-responders; decreased responding in high-responders. |
| Cue-Induced Brain Glucose Utilization | Blunted cue-induced elevations in the amygdala, ventral striatum, and precuneus. |
These findings suggest that PG-619 can modulate cocaine-seeking behavior, with effects dependent on individual differences in drug-taking patterns. The blunting of cue-induced metabolic activity in brain regions associated with reward and motivation suggests a potential mechanism for reducing craving and relapse.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental designs discussed, the following diagrams are provided.
References
Validating Dopamine D3 Receptor Occupancy of (-)-GSK598809 with PET: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Positron Emission Tomography (PET) methodologies for validating the dopamine (B1211576) D3 receptor occupancy of the selective D3 antagonist, (-)-GSK598809. We present supporting experimental data from key studies, detail the experimental protocols, and offer a comparative analysis with other PET radioligands used for imaging the dopamine D2/D3 system.
Data Presentation: Quantitative Comparison of PET Radioligands
The selection of an appropriate PET radioligand is critical for accurately quantifying D3 receptor occupancy. The following tables summarize the in vitro binding affinities and in vivo characteristics of [¹¹C]-(+)-PHNO, the D3-preferring agonist used to validate (-)-GSK598809 occupancy, and compares it with other commonly used D2/D3 radioligands.
Table 1: In Vitro Binding Affinities of Dopamine D2/D3 PET Radioligands
| Radioligand | Receptor | Binding Affinity (Ki, nM) | D3 vs D2 Selectivity Ratio |
| [¹¹C]-(+)-PHNO | D3 | 0.23-0.56 (Kd/fND) | ~20-60 fold preference for D3 |
| D2 | 11-14 (Kd/fND) | ||
| [¹⁸F]Fallypride | D3 | 0.17 | ~160 |
| D2 | ~28 | ||
| [¹¹C]raclopride | D3 | High Affinity (undifferentiated) | Non-selective D2/D3 |
| D2 | High Affinity (undifferentiated) |
Table 2: Regional D3 Receptor Occupancy of (-)-GSK598809 Measured by [¹¹C]-(+)-PHNO PET
| Brain Region | Estimated D3 Fraction of [¹¹C]-(+)-PHNO Signal (%) |
| Substantia Nigra | ~100% |
| Globus Pallidus | 67% ± 13% |
| Thalamus | 46% ± 54% |
| Ventral Striatum | 26% ± 9% |
| Dorsal Caudate | 1% ± 13% |
| Dorsal Putamen | 0% ± 11% |
Data derived from a study where various doses of (-)-GSK598809 were administered to healthy volunteers prior to [¹¹C]-(+)-PHNO PET scans.[1]
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the replication and interpretation of receptor occupancy studies.
Protocol for Validating (-)-GSK598809 D3 Receptor Occupancy with [¹¹C]-(+)-PHNO PET
This protocol is based on the methodology described in the key validation study by Searle et al. (2010).[1]
1. Subject Recruitment and Screening:
-
Nineteen healthy human volunteers were recruited.
-
Subjects underwent a comprehensive medical and psychiatric screening to ensure they were suitable for participation.
2. Study Design:
-
A baseline [¹¹C]-(+)-PHNO PET scan was performed on each subject.
-
Subsequently, subjects received one or more oral doses of the selective D3 antagonist, (-)-GSK598809.
-
Follow-up [¹¹C]-(+)-PHNO PET scans were conducted after the administration of (-)-GSK598809.
3. Radioligand Synthesis:
-
[¹¹C]-(+)-PHNO was synthesized as previously described in the literature.
4. PET Imaging:
-
Dynamic PET scans were acquired.
-
Arterial blood sampling was performed to measure the arterial input function and plasma free fraction of the radioligand.
5. Data Analysis:
-
The simplified reference tissue model (SRTM) was applied to the PET data to estimate the binding potential (BPND) of [¹¹C]-(+)-PHNO in various brain regions.
-
The cerebellum was used as the reference region.
-
The D3 contribution (f(PHNO)(D3)) to the [¹¹C]-(+)-PHNO BPND was defined by the regionally selective displacement by (-)-GSK598809.
-
Receptor occupancy was calculated based on the reduction in BPND after (-)-GSK598809 administration compared to baseline.
Mandatory Visualization
Dopamine D3 Receptor Occupancy Validation Workflow
The following diagram illustrates the logical workflow for validating the D3 receptor occupancy of (-)-GSK598809 using [¹¹C]-(+)-PHNO PET.
Signaling Pathway of Dopamine D3 Receptor Antagonism
The following diagram illustrates the mechanism of action of a D3 receptor antagonist like (-)-GSK598809 at the synapse.
Comparison with Alternative PET Radioligands
While [¹¹C]-(+)-PHNO is a D3-preferring agonist, other radioligands are available for imaging the D2/D3 system, each with its own advantages and disadvantages.
-
[¹¹C]raclopride : A non-selective D2/D3 antagonist. It is widely used for measuring overall D2/D3 receptor availability, particularly in the striatum.[2][3] However, it cannot differentiate between D2 and D3 receptors, making it unsuitable for selective D3 occupancy studies.
-
[¹⁸F]Fallypride : A high-affinity D2/D3 antagonist with some selectivity for D3 over D2 receptors.[2] Its higher affinity allows for imaging in extrastriatal regions with lower receptor densities. However, like [¹¹C]raclopride, it does not provide a direct measure of D3 receptor occupancy in the presence of D2 receptors.
The use of a D3-preferring agonist like [¹¹C]-(+)-PHNO in combination with a selective D3 antagonist such as (-)-GSK598809 represents a robust method for dissecting the D3 receptor signal in vivo.[1] This approach allows for a more precise quantification of D3 receptor occupancy, which is crucial for the development of D3-targeted therapeutics. The study by Searle et al. (2010) demonstrated that in brain regions with a high density of D3 receptors, such as the substantia nigra, (-)-GSK598809 dose-dependently reduced [¹¹C]-(+)-PHNO binding to non-specific levels, confirming nearly 100% of the signal in this region is attributable to D3 receptors.[1] Conversely, in dorsal striatal regions, (-)-GSK598809 had a negligible effect on [¹¹C]-(+)-PHNO binding, indicating the signal is predominantly from D2 receptors.[1]
Conclusion
The validation of (-)-GSK598809's D3 receptor occupancy using [¹¹C]-(+)-PHNO PET provides a clear and quantifiable method for assessing target engagement in the human brain. This experimental paradigm, which leverages a D3-preferring agonist radioligand and a selective antagonist, offers a significant advantage over non-selective D2/D3 radioligands by enabling the specific measurement of D3 receptor binding. The data and protocols presented in this guide are intended to assist researchers in the design and interpretation of PET occupancy studies for the development of novel D3-targeted therapies.
References
- 1. Imaging dopamine D3 receptors in the human brain with positron emission tomography, [11C]PHNO, and a selective D3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interaction of Ligands for PET with the Dopamine D3 Receptor: In Silico and In Vitro Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of Dopamine D3 Receptor Antagonists for the Management of Substance Use Disorders
For Researchers, Scientists, and Drug Development Professionals
The dopamine (B1211576) D3 receptor (D3R) has emerged as a promising target for the pharmacological treatment of substance use disorders (SUDs). Its preferential expression in limbic brain regions associated with reward and motivation, coupled with its upregulation following chronic drug exposure, makes it an attractive candidate for therapeutic intervention. This guide provides a cross-study comparison of the performance of several key D3R antagonists, supported by preclinical and clinical experimental data.
Overview of Investigated D3 Receptor Antagonists
A variety of selective D3R antagonists have been developed and evaluated for their potential to mitigate addiction-related behaviors. This guide focuses on a selection of these compounds that have been extensively studied in preclinical models, with some progressing to clinical trials. The antagonists covered include:
-
SB-277011A: A highly selective D3R antagonist that has been a benchmark compound in preclinical SUD research.
-
NGB 2904: Another selective D3R antagonist evaluated for its effects on cocaine-seeking behaviors.
-
PG01037: A D3R antagonist investigated for its efficacy in models of methamphetamine addiction.
-
VK4-116 and R-VK4-40: Selective D3R antagonists studied for their potential in treating opioid use disorder.
-
BP-897: A D3R partial agonist/antagonist that has been assessed in various models of drug addiction.
-
GSK598809: A selective D3R antagonist that has advanced to clinical trials in human subjects.
Data Presentation: Preclinical Efficacy in Models of Substance Use
The following tables summarize the quantitative data from key preclinical studies investigating the effects of these D3R antagonists on drug-seeking and drug-taking behaviors.
Table 1: Effects of D3R Antagonists on Cocaine Self-Administration and Reinstatement
| Compound | Animal Model | Behavioral Paradigm | Substance | Doses Tested | Key Findings | Citation(s) |
| SB-277011A | Rat | Progressive-Ratio Self-Administration | Cocaine (0.25-1.0 mg/kg/infusion) | 6-24 mg/kg (i.p.) | Dose-dependently lowered the breakpoint for cocaine self-administration. | [1] |
| Rat | Cue-Induced Reinstatement | Cocaine | 6, 12, 24 mg/kg (i.p.) | Dose-dependent inhibition of reinstatement by 35%, 65%, and 85%, respectively. | [2] | |
| NGB 2904 | Rat | Progressive-Ratio Self-Administration | Cocaine (0.5 mg/kg/infusion) | 1, 5 mg/kg (i.p.) | Significantly lowered the breakpoint for cocaine self-administration. | [3] |
| Rat | Cue-Induced Reinstatement | Cocaine | 0.1, 1.0, 5.0 mg/kg (i.p.) | Inhibition of reinstatement by 45%, 30%, and 70%, respectively. | [2] | |
| BP-897 | Rat | Cue-Induced Reinstatement | Cocaine | 0.1, 1, 3 mg/kg (i.p.) | 3 mg/kg dose produced a 70% inhibition of reinstatement. | [2] |
| Rhesus Monkey | Self-Administration | Cocaine | up to 30 µg/kg (i.v.) | Not self-administered and reduced cocaine self-administration. | [4] |
Table 2: Effects of D3R Antagonists on Methamphetamine-Related Behaviors
| Compound | Animal Model | Behavioral Paradigm | Substance | Doses Tested | Key Findings | Citation(s) |
| PG01037 | Rat | Progressive-Ratio Self-Administration | Methamphetamine (0.05 mg/kg/injection) | 8, 16, 32 mg/kg (s.c.) | The highest dose (32 mg/kg) significantly reduced the breakpoint in rats with extended access. | [5] |
| Rat | Cue-Induced Reinstatement | Methamphetamine | 3, 10, 30 mg/kg (i.p.) | 10 and 30 mg/kg doses significantly inhibited reinstatement. | [6] | |
| SB-277011A | Rat | Progressive-Ratio Self-Administration | Methamphetamine (0.05 mg/kg/infusion) | 6, 12, 24 mg/kg (i.p.) | Significantly lowered the breakpoint for methamphetamine self-administration. | [7] |
Table 3: Effects of D3R Antagonists on Opioid Self-Administration
| Compound | Animal Model | Behavioral Paradigm | Substance | Doses Tested | Key Findings | Citation(s) |
| VK4-116 | Rat | Progressive-Ratio Self-Administration | Oxycodone | 5, 15, 25 mg/kg (i.p.) | Dose-dependently lowered the breakpoint for oxycodone self-administration. | [8] |
| Rat | Self-Administration (Dose-Response) | Oxycodone | 25 mg/kg (i.p.) | Produced a significant downward shift of the oxycodone dose-response curve. | [8] | |
| R-VK4-40 | Rat | Progressive-Ratio Self-Administration | Oxycodone | 10, 20 mg/kg (i.p.) | 20 mg/kg dose significantly reduced the breakpoint for oxycodone self-administration. | [9] |
Clinical Findings with GSK598809
GSK598809 is one of the few selective D3R antagonists to be evaluated in human clinical trials for SUDs. A key study investigated its effects on neural responses to reward anticipation and negative emotional processing in individuals with alcohol and polysubstance dependence.
-
Monetary Incentive Delay Task (fMRI): In a double-blind, placebo-controlled, crossover study, a single 60 mg oral dose of GSK598809 was administered to abstinent individuals with substance dependence and healthy controls.[9][10] The study found that GSK598809 normalized the blunted ventral striatal response to reward anticipation observed in the substance-dependent group under placebo.[9][10]
-
Negative Emotional Processing (fMRI): The same study also examined the effects of GSK598809 on brain activity during the viewing of aversive images.[11] While no significant group differences were observed at baseline, GSK598809 modulated the BOLD response in brain regions rich in D3 receptors, suggesting an impact on emotional regulation.[11]
-
Craving: A separate study in overnight abstinent smokers found that a single dose of GSK598809, which achieved 72-89% D3R occupancy, transiently reduced cigarette craving.[12] However, a study investigating the interaction of GSK598809 with cocaine in dogs revealed a potentiation of cocaine's hypertensive effects, raising cardiovascular safety concerns and halting further development for cocaine use disorder.[1]
Experimental Protocols
Detailed methodologies for the key experimental paradigms cited in this guide are outlined below.
Self-Administration and Reinstatement Models
These models are considered to have high face validity for studying the reinforcing effects of drugs and relapse behavior.
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a drug infusion pump, and cue lights/tone generators are used. For intravenous self-administration, animals are surgically implanted with an indwelling catheter into the jugular vein.[8]
-
Acquisition: Animals are trained to press an "active" lever to receive an infusion of a drug (e.g., cocaine, methamphetamine, oxycodone). The other "inactive" lever serves as a control for general activity.
-
Maintenance: Once the self-administration behavior is stable, the effects of D3R antagonists can be tested.
-
Progressive-Ratio (PR) Schedule: This schedule is used to assess the motivation for a drug. The number of lever presses required to receive a single infusion increases progressively with each earned infusion. The "breakpoint" is the highest number of responses an animal is willing to make for a single infusion and is considered a measure of the reinforcing efficacy of the drug.[1]
-
Reinstatement (Relapse Model): After the self-administration phase, the drug is withheld, and lever pressing is extinguished (i.e., pressing the active lever no longer results in drug delivery). Once responding is low, relapse can be triggered by a priming injection of the drug, presentation of drug-associated cues (e.g., lights and tones previously paired with drug infusion), or a stressor. The ability of a D3R antagonist to block this reinstatement of drug-seeking behavior is measured.[2]
Conditioned Place Preference (CPP)
The CPP paradigm is used to assess the rewarding or aversive properties of drugs.
-
Apparatus: A two-chambered apparatus with distinct visual and tactile cues in each chamber.
-
Conditioning: On conditioning days, animals receive an injection of the drug and are confined to one chamber. On alternate days, they receive a vehicle injection and are confined to the other chamber.
-
Test: On the test day, animals are drug-free and allowed to freely explore both chambers. An increase in the time spent in the drug-paired chamber is interpreted as a conditioned place preference, indicating the rewarding effects of the drug.
-
Reinstatement of CPP: Similar to the self-administration model, after the initial preference is established, it can be extinguished by repeatedly exposing the animal to the apparatus without the drug. Reinstatement can then be triggered by a priming dose of the drug. The ability of a D3R antagonist to block the expression or reinstatement of CPP is evaluated.[13]
Dopamine D3 Receptor Signaling Pathway
The D3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. This initiates a signaling cascade that ultimately modulates neuronal excitability and gene expression, influencing behaviors related to reward and motivation.
Upon activation by dopamine, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and subsequent reduction in Protein Kinase A (PKA) activity. This, in turn, can influence the phosphorylation state of various downstream targets, including the transcription factor cAMP response element-binding protein (CREB), which is implicated in long-term neuronal adaptations to drugs of abuse.[6][14]
Furthermore, D3R activation can modulate other signaling pathways, including the Akt/mTOR and ERK (extracellular signal-regulated kinase) pathways, which are involved in cell growth, survival, and synaptic plasticity.[15][16] D3R signaling can also be modulated by β-arrestins, which can lead to receptor desensitization and internalization, as well as initiating G protein-independent signaling.[17][18]
Conclusion
Preclinical evidence strongly supports the potential of selective D3R antagonists in reducing the motivational aspects of drug-seeking and preventing relapse across various classes of abused substances. Compounds like SB-277011A, NGB 2904, PG01037, and VK4-116 have consistently demonstrated efficacy in animal models. Clinical studies with GSK598809 have provided proof-of-concept for the role of D3R in human addiction-related neurocircuitry, although safety concerns have hindered its development for certain indications. The distinct profiles of full antagonists versus partial agonists, such as BP-897, warrant further investigation to determine the optimal pharmacological approach. Future research should focus on direct comparative studies of these antagonists to better delineate their relative efficacy and on the continued development of D3R ligands with favorable safety profiles for clinical use in the treatment of substance use disorders.
References
- 1. Dopamine D3 Receptor Antagonist (GSK598809) Potentiates the Hypertensive Effects of Cocaine in Conscious, Freely-Moving Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acute Administration of SB-277011A, NGB 2904, or BP 897 Inhibits Cocaine Cue-Induced Reinstatement of Drug-Seeking Behavior in Rats: Role of Dopamine D3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of a D3 receptor antagonist on context-induced reinstatement of nicotine seeking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine D3 Receptor Antagonism Inhibits Cocaine-Seeking and Cocaine-Enhanced Brain Reward in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Perspectives on Selective Dopamine D3 Receptor Antagonists/Partial Agonists as Pharmacotherapeutics for Opioid and Psychostimulant Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Dopamine D3 Receptor Is Part of a Homeostatic Pathway Regulating Ethanol Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current perspectives on selective dopamine D3 receptor antagonists as pharmacotherapeutics for addictions and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Acute D3 Antagonist GSK598809 Selectively Enhances Neural Response During Monetary Reward Anticipation in Drug and Alcohol Dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective D3 receptor antagonism modulates neural response during negative emotional processing in substance dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Occupancy of brain dopamine D3 receptors and drug craving: a translational approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. imrpress.com [imrpress.com]
- 14. Increased hippocampal CREB phosphorylation in dopamine D3 receptor knockout mice following passive avoidance conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dopamine D3 receptor ligands for drug addiction treatment: update on recent findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics and central nervous system effects of the novel dopamine D3 receptor antagonist GSK598809 and intravenous alcohol infusion at pseudo-steady state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Amphetamine pretreatment blunts dopamine-induced D2/D3-receptor occupancy by an arrestin-mediated mechanism: A PET study in internalization compromised mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Arresting the Development of Addiction: The Role of β-Arrestin 2 in Drug Abuse - PMC [pmc.ncbi.nlm.nih.gov]
The Double-Edged Sword of Dopamine D3 Receptor Antagonism in Cocaine Use Disorder: A Comparative Analysis of (-)-GSK598809 and Newer Antagonists
For researchers, scientists, and drug development professionals, the dopamine (B1211576) D3 receptor (D3R) remains a compelling yet challenging target for treating cocaine use disorder. While preclinical data have consistently highlighted the potential of D3R antagonists to curb cocaine-seeking behaviors, the clinical translation has been hampered by safety concerns, most notably with the compound (-)-GSK598809. This guide provides a detailed comparison of (-)-GSK598809 with newer D3R antagonists, presenting key experimental data, methodologies, and the underlying signaling pathways.
The rationale for targeting the D3R in cocaine addiction is rooted in its preferential expression in the mesocorticolimbic dopamine system, a key circuit in reward and motivation.[1] Chronic cocaine use is associated with alterations in D3R expression, suggesting its involvement in the pathophysiology of addiction.[2] Preclinical studies have demonstrated that D3R antagonists can effectively reduce cocaine self-administration, prevent the reinstatement of cocaine-seeking behavior, and block cocaine-induced conditioned place preference.[1][3]
(-)-GSK598809: A Promising Candidate Derailed by Cardiovascular Risks
(-)-GSK598809 emerged as a highly selective D3R antagonist with a binding affinity (Ki) of 6.2 nM for the D3R, showing approximately 120-fold selectivity over the D2R.[4] Early clinical trials showed that it could achieve high D3R occupancy (72-89%) in humans at a single dose and was generally well-tolerated, with side effects including headache and somnolence.[4][5]
However, a significant safety issue arose from its interaction with cocaine. Preclinical studies in conscious, freely-moving dogs revealed that (-)-GSK598809 potentiated the hypertensive effects of cocaine.[6][7] Both cocaine and (-)-GSK598809 individually increased mean arterial blood pressure, and this effect was significantly greater when the drugs were co-administered.[6] This finding raised serious concerns about the cardiovascular safety of (-)-GSK598809 in a clinical population where concurrent cocaine use is likely, ultimately dampening enthusiasm for its development for cocaine use disorder.[4][6]
Newer D3 Antagonists: A Quest for Efficacy Without Cardiovascular Liabilities
The adverse cardiovascular profile of (-)-GSK598809 prompted the development of a new generation of D3R antagonists with a focus on improved safety. Among these, R-VK4-40 and R-VK4-116 have shown promise.[3][4] A key study demonstrated that, unlike (-)-GSK598809, R-VK4-40 and R-VK4-116 did not potentiate the cardiovascular effects of cocaine in rats.[3]
While direct comparative efficacy data with (-)-GSK598809 in cocaine models is limited, these newer antagonists have demonstrated efficacy in preclinical models of substance use. For instance, the highly selective D3R antagonist VK4-40 (with over 250-fold selectivity for D3R vs. D2R) was shown to attenuate morphine-induced hyperactivity without affecting cocaine-induced hyperactivity in mice, suggesting a nuanced pharmacological profile.[8] More recent research on the D3R partial agonist (±)VK4–40, which has a high affinity for D3R (Ki = 0.35 nM) and over 400-fold selectivity over D2R, showed it dose-dependently decreased cocaine self-administration and reinstatement in rodents.[9]
Quantitative Data Comparison
The following tables summarize the available quantitative data for (-)-GSK598809 and newer D3R antagonists.
| Compound | D3 Receptor Binding Affinity (Ki) | D2 Receptor Binding Affinity (Ki) | Selectivity (D2/D3) | Reference |
| (-)-GSK598809 | 6.2 nM | 740 nM | ~120-fold | [4] |
| R-VK4-40 | Not explicitly stated, but described as highly selective | Not explicitly stated | >250-fold | [8] |
| (±)VK4–40 | 0.35 nM | 151 nM | ~417-fold | [9] |
| SB-277011-A | Not explicitly stated | Not explicitly stated | High | [1][3] |
| Compound | Animal Model | Behavioral Effect | Cardiovascular Interaction with Cocaine | Reference |
| (-)-GSK598809 | Dogs | Not explicitly tested for efficacy in this study | Potentiated cocaine-induced hypertension | [6][7] |
| R-VK4-40 | Rats | Attenuated morphine-induced hyperactivity | Did not potentiate cocaine's cardiovascular effects | [3][8] |
| R-VK4-116 | Rats | Not explicitly detailed | Did not potentiate cocaine's cardiovascular effects | [3] |
| (±)VK4–40 | Rodents | Decreased cocaine self-administration and reinstatement | Reduced cocaine-induced elevation in heart rate | [9] |
| SB-277011-A | Rats | Blocked acquisition of cocaine-induced CPP; Reduced cue-induced reinstatement of cocaine seeking | Not explicitly stated | [1][10] |
Experimental Protocols
Conditioned Place Preference (CPP) to Assess Cocaine Reward:
A standard unbiased CPP apparatus is used, consisting of two distinct compartments separated by a removable guillotine door. The protocol involves three phases:
-
Pre-conditioning (Baseline Preference): On day 1, rats are allowed to freely explore both compartments for 15 minutes to determine any initial preference.
-
Conditioning: Over the next 8 days, rats receive alternating daily injections of cocaine (e.g., 15 mg/kg, i.p.) and saline. Immediately following the cocaine injection, they are confined to one compartment for 30 minutes. On saline days, they are confined to the opposite compartment. The D3 antagonist or vehicle is administered prior to the cocaine injections.
-
Post-conditioning (Test): On day 10, the guillotine door is removed, and the rats are allowed to freely explore both compartments for 15 minutes without any drug administration. The time spent in each compartment is recorded. A significant increase in time spent in the cocaine-paired compartment is indicative of cocaine-induced CPP.
Cocaine Self-Administration and Reinstatement to Model Relapse:
This model uses operant conditioning chambers equipped with two levers.
-
Acquisition: Rats are trained to press an active lever to receive an intravenous infusion of cocaine. The other lever is inactive.
-
Maintenance: Once a stable pattern of self-administration is established, the effect of the D3 antagonist on cocaine intake is assessed by administering it before the self-administration session.
-
Extinction: Cocaine is withheld, and lever presses no longer result in infusions. This continues until responding on the active lever significantly decreases.
-
Reinstatement: To model relapse, a priming injection of cocaine or presentation of a cocaine-associated cue is used to reinstate the previously extinguished lever-pressing behavior. The ability of the D3 antagonist to block this reinstatement is evaluated.
Cardiovascular Safety Assessment in Telemetered Dogs:
-
Surgical Implantation: Dogs are surgically implanted with a telemetry device to continuously monitor cardiovascular parameters such as blood pressure and heart rate.
-
Acclimation and Baseline: Following recovery, the animals are acclimated to the experimental setting, and stable baseline cardiovascular recordings are obtained.
-
Drug Administration: A crossover design is typically used. On different days, dogs receive either vehicle or varying doses of the D3 antagonist, followed by an intravenous infusion of cocaine.
-
Data Analysis: The changes in mean arterial pressure, systolic and diastolic pressure, and heart rate from baseline are calculated and compared across the different treatment conditions to assess for any potentiation of cocaine's cardiovascular effects.
Signaling Pathways and Mechanisms
The therapeutic effects of D3R antagonists in cocaine use disorder are thought to be mediated through the modulation of intracellular signaling cascades. Cocaine administration leads to the activation of the extracellular signal-regulated kinase (ERK) and Ca2+/calmodulin-dependent protein kinase IIα (CaMKIIα) pathways in brain regions associated with reward.[11] D3 receptor activation has been shown to inhibit these signaling pathways.[11] Therefore, by blocking the D3R, antagonists may disinhibit these pathways, potentially contributing to the reduction of cocaine's rewarding effects and seeking behaviors.
The D1 and D3 receptors often exert opposing effects on downstream signaling. For instance, D1 receptor activation stimulates, while D3 receptor activation inhibits, cocaine-induced ERK activation and subsequent gene expression, such as c-Fos.[12] This opposing regulation highlights the complexity of dopamine receptor signaling in the context of cocaine addiction.
Caption: Cocaine blocks the dopamine transporter (DAT), increasing synaptic dopamine which activates both D1 and D3 receptors. These receptors have opposing effects on downstream signaling pathways that regulate gene expression and drug-seeking behavior.
Caption: Both (-)-GSK598809 and newer antagonists block the D3 receptor, leading to reduced cocaine seeking. However, they differ in their cardiovascular safety profiles when co-administered with cocaine.
Conclusion
The development of D3R antagonists for cocaine use disorder exemplifies the complexities of translating preclinical findings to clinical success. While (-)-GSK598809 demonstrated target engagement and some favorable early clinical signals, its potentiation of cocaine's hypertensive effects proved to be a significant hurdle. The emergence of newer D3R antagonists, such as R-VK4-40 and (±)VK4–40, with improved cardiovascular safety profiles is encouraging. These next-generation compounds, which appear to retain efficacy in preclinical models of addiction-related behaviors, represent a renewed hope for a safe and effective pharmacotherapy for cocaine use disorder. Future research should focus on direct, head-to-head comparisons of these newer agents with older compounds in a wider range of preclinical models, followed by carefully designed clinical trials to validate their efficacy and safety in humans.
References
- 1. Dopamine D3 Receptor Antagonism Inhibits Cocaine-Seeking and Cocaine-Enhanced Brain Reward in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine D3 Receptor Alterations in Cocaine-Dependent Humans Imaged with [11C](+)PHNO - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Newly Developed Dopamine D3 Receptor Antagonists, R-VK4-40 and R-VK4-116, Do Not Potentiate Cardiovascular Effects of Cocaine or Oxycodone in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSK-598809 - Wikipedia [en.wikipedia.org]
- 5. Pharmacokinetics and central nervous system effects of the novel dopamine D3 receptor antagonist GSK598809 and intravenous alcohol infusion at pseudo-steady state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopamine D3 Receptor Antagonist (GSK598809) Potentiates the Hypertensive Effects of Cocaine in Conscious, Freely-Moving Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dopamine D3 Receptor Antagonist (GSK598809) Potentiates the Hypertensive Effects of Cocaine in Conscious, Freely-Moving Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rowan Digital Works - Rowan-Virtua Research Day: The Dopamine D3 Receptor Antagonist VK4-40 Attenuates Morphine-Induced Hyperactivity But Not Cocaine-Induced Hyperactivity in Mice [rdw.rowan.edu]
- 9. Selective dopamine D3 receptor partial agonist (±)VK4–40 reduces the reinforcing strength of d-amphetamine but not cocaine in rhesus monkeys responding under a progressive-ratio schedule of reinforcement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current perspectives on selective dopamine D3 receptor antagonists as pharmacotherapeutics for addictions and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ACTIVATION OF DOPAMINE D3 RECEPTORS INHIBITS REWARD-RELATED LEARNING INDUCED BY COCAINE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cocaine-Induced Intracellular Signaling and Gene Expression Are Oppositely Regulated by the Dopamine D1 and D3 Receptors | Journal of Neuroscience [jneurosci.org]
Unraveling the Role of D3 Antagonists in Reward Processing: A Comparative Analysis
For researchers, scientists, and drug development professionals, the dopamine (B1211576) D3 receptor (D3R) has emerged as a compelling target for therapeutic interventions aimed at substance use disorders and other conditions characterized by dysregulated reward processing. Its preferential expression in limbic brain regions involved in motivation and reinforcement, coupled with its upregulation following exposure to drugs of abuse, positions the D3R as a key player in the neurocircuitry of addiction.[1][2][3] This guide provides a comparative analysis of prominent D3 antagonists, presenting key experimental data on their pharmacological profiles and their efficacy in preclinical models of reward-related behaviors.
This analysis focuses on a selection of D3R antagonists, ranging from highly selective research compounds to clinically utilized medications with significant D3R activity. By examining their binding affinities and behavioral effects, we aim to provide a clear, data-driven overview to inform future research and drug development efforts.
Pharmacological Profile: A Head-to-Head Comparison
The therapeutic potential of a D3 antagonist is intrinsically linked to its binding affinity and selectivity for the D3R over other receptors, particularly the closely related D2 receptor (D2R). High selectivity for D3R is hypothesized to reduce the motor side effects often associated with D2R blockade.[4][5] The following table summarizes the in vitro binding affinities (Ki) of several key D3R antagonists for human D3 and D2 receptors. Lower Ki values indicate higher binding affinity.
| Compound | D3 Receptor Ki (nM) | D2 Receptor Ki (nM) | D3/D2 Selectivity Ratio | Compound Type |
| SB-277011-A | ~1.13 (pKi=7.95-8.4) | ~113 (pKi=7.95, 100-fold lower) | ~100-120 | Selective Antagonist |
| NGB-2904 | 1.4 | 217 | ~155 | Selective Antagonist |
| VK4-116 | 6.8 | 11,400 | ~1676 | Highly Selective Antagonist |
| Cariprazine (B1246890) | 0.085 - 0.22 | 0.49 - 0.79 | ~3.6 - 5.8 | Partial Agonist |
| Buspirone | 98 | 484 | ~5 | Partial Agonist / Antagonist |
Note: Ki values can vary between studies due to different experimental conditions. The values presented are representative figures from the cited literature.[4][6][7][8][9][10][11]
Efficacy in Preclinical Models of Reward Processing
The ultimate test of a D3 antagonist's potential lies in its ability to modulate reward-related behaviors in vivo. Animal models such as drug self-administration and reinstatement of drug-seeking are crucial for evaluating this. The following table summarizes the effects of selected D3 antagonists in these key preclinical paradigms.
| Compound | Animal Model | Effect on Reward Processing | Effective Dose Range (mg/kg, i.p.) | Reference |
| SB-277011-A | Cocaine Self-Administration (Progressive Ratio) | Reduced breakpoint for cocaine reinforcement | 6 - 24 | [12] |
| Methamphetamine Reinstatement | Inhibited methamphetamine-induced reinstatement of drug-seeking | 12 - 24 | [6] | |
| NGB-2904 | Cocaine Cue-Induced Reinstatement | Inhibited cue-induced reinstatement of drug-seeking | 0.1 - 5.0 | [13] |
| VK4-116 | Oxycodone Self-Administration | Inhibited acquisition and maintenance of oxycodone self-administration | 5 - 25 | [4] |
| Cariprazine | Cocaine Self-Administration | Decreased cocaine self-administration | 1 - 10 | [9] |
| Buspirone | Cocaine Self-Administration (in non-human primates) | Decreased cocaine-maintained behavior | N/A (oral) | [8] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and methodologies discussed, the following diagrams are provided.
Experimental Protocols
Rodent Drug Self-Administration and Reinstatement Model
This model is a cornerstone for assessing the reinforcing properties of drugs and the potential of therapeutic compounds to prevent relapse.[14]
1. Surgical Preparation:
-
Animals (typically rats) are anesthetized and surgically implanted with an intravenous catheter into the jugular vein. The catheter is externalized on the back of the animal.
-
Animals are allowed a recovery period of several days.
2. Acquisition Phase (Self-Administration):
-
Animals are placed in operant conditioning chambers equipped with two levers.
-
Pressing the "active" lever results in the intravenous infusion of a drug (e.g., cocaine, 0.75 mg/kg/infusion) and the presentation of a conditioned stimulus (e.g., a light and a tone).
-
Pressing the "inactive" lever has no programmed consequences.
-
Sessions typically last for 2-3 hours daily.
-
This phase continues until animals demonstrate stable drug-taking behavior.[13][15]
3. Extinction Phase:
-
Following stable acquisition, extinction sessions begin.
-
During these sessions, pressing the active lever no longer results in drug infusion or the presentation of the conditioned cues.
-
This phase continues until lever pressing is significantly reduced (e.g., to less than 20% of the acquisition baseline).
4. Reinstatement Phase (Test for Relapse):
-
Prior to the test session, animals are administered the D3 antagonist at a specific dose or the vehicle control via intraperitoneal (i.p.) injection.[13]
-
The reinstatement test is then conducted. Drug-seeking behavior can be triggered by:
-
The primary measure is the number of presses on the active lever, which is interpreted as a measure of drug-seeking behavior.
Conditioned Place Preference (CPP)
The CPP paradigm is used to assess the rewarding or aversive properties of a drug by measuring an animal's preference for an environment that has been paired with the drug experience.[16][17][18]
1. Pre-Conditioning Phase (Baseline Preference):
-
The apparatus typically consists of two or three distinct chambers with different visual and tactile cues.
-
Animals are allowed to freely explore the entire apparatus, and the time spent in each chamber is recorded to determine any initial preference.
2. Conditioning Phase:
-
This phase consists of several conditioning sessions.
-
On "drug" days, animals receive an injection of the drug and are confined to one of the chambers for a set period (e.g., 30 minutes).
-
On "vehicle" days, animals receive a saline injection and are confined to the alternate chamber.
-
The drug is typically paired with the initially non-preferred chamber to avoid confounding results.
3. Post-Conditioning Phase (Preference Test):
-
After the conditioning phase, the animal is placed back into the apparatus with free access to all chambers in a drug-free state.
-
The time spent in each chamber is recorded.
-
A significant increase in time spent in the drug-paired chamber compared to the pre-conditioning baseline indicates a conditioned place preference, suggesting the drug has rewarding properties.
-
To test the effect of a D3 antagonist, the compound can be administered before the preference test to see if it blocks the expression of the learned preference.
Conclusion
The selective blockade of dopamine D3 receptors presents a promising avenue for the development of novel pharmacotherapies for substance use disorders. Highly selective antagonists like SB-277011-A and VK4-116 have demonstrated robust efficacy in reducing the reinforcing effects of various drugs of abuse and preventing relapse-like behavior in preclinical models.[4][6][12] Furthermore, clinically available drugs such as cariprazine, with its D3-preferring partial agonist profile, have shown potential in modulating reward processing, particularly in the context of anhedonia.[10][19]
The data presented in this guide underscore the importance of D3R selectivity and highlight the utility of established preclinical models in evaluating the therapeutic potential of D3R-targeting compounds. Future research should continue to explore the nuanced pharmacology of these agents and their translation into clinical settings to address the significant unmet medical need in addiction and related disorders.
References
- 1. Selective D3 Receptor Antagonist SB-277011-A Potentiates the Effect of Cocaine on Extracellular Dopamine in the Nucleus Accumbens: a Dual Core-Shell Voltammetry Study in Anesthetized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine D3 receptor ligands for drug addiction treatment: update on recent findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of central dopamine D3 receptors in drug addiction: a review of pharmacological evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dopamine D3R antagonist VK4-116 attenuates oxycodone self-administration and reinstatement without compromising its antinociceptive effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dopamine D3 receptor antagonist SB-277011A inhibits methamphetamine self-administration and methamphetamine-induced reinstatement of drug-seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Occupancy of dopamine D2 and D3 and serotonin 5-HT1A receptors by the novel antipsychotic drug candidate, cariprazine (RGH-188), in monkey brain measured using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Dopamine D3/D2 Receptor Ligands Based on Cariprazine for the Treatment of Psychostimulant Use Disorders that May be Dual Diagnosed with Affective Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. D3 Receptor-Targeted Cariprazine: Insights from Lab to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of selective dopamine D3 receptor partial agonist/antagonists on oxycodone self-administration and antinociception in monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective dopamine D3 receptor antagonism by SB-277011A attenuates cocaine reinforcement as assessed by progressive-ratio and variable-cost-variable-payoff fixed-ratio cocaine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Acute Administration of SB-277011A, NGB 2904, or BP 897 Inhibits Cocaine Cue-Induced Reinstatement of Drug-Seeking Behavior in Rats: Role of Dopamine D3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Animal models of addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selective dopamine D3 receptor antagonism by SB-277011A attenuates cocaine reinforcement as assessed by progressive-ratio and variable-cost–variable-payoff fixed-ratio cocaine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Conditioned place preference - Wikipedia [en.wikipedia.org]
- 19. Frontiers | Treatment of Symptom Clusters in Schizophrenia, Bipolar Disorder and Major Depressive Disorder With the Dopamine D3/D2 Preferring Partial Agonist Cariprazine [frontiersin.org]
Head-to-Head Comparison: (-)-GSK598809 vs. SB-277011A Side Effect Profiles
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of the adverse effects of two selective dopamine (B1211576) D3 receptor antagonists, (-)-GSK598809 and SB-277011A, supported by available preclinical and clinical data.
This guide provides a comparative overview of the side effect profiles of (-)-GSK598809 and SB-277011A, two selective antagonists of the dopamine D3 receptor (D3R). The dopamine D3 receptor is a key target in the development of therapeutics for substance use disorders and other neuropsychiatric conditions. Understanding the potential adverse effects of compounds targeting this receptor is crucial for their clinical development and risk-benefit assessment. This comparison synthesizes findings from human clinical trials and preclinical animal studies to highlight the distinct and overlapping side effect profiles of these two molecules.
Summary of Key Findings
| Side Effect Category | (-)-GSK598809 | SB-277011A |
| Central Nervous System | Headache, Dizziness, Somnolence[1] | Potential exacerbation of tardive dyskinesia.[2] |
| Endocrine | Elevation of serum prolactin.[1] | Preclinical studies in rats suggest no significant effect on prolactin levels. |
| Cardiovascular | Potentiation of cocaine-induced hypertension in dogs.[3][4] | Adverse cardiovascular effects, including increased blood pressure and heart rate, particularly in the presence of cocaine, observed in dogs.[5][6] |
| Motor System | Small decrease in adaptive tracking performance.[1] | Preclinical studies in rats suggest a lack of sedative or locomotor impairing effects at therapeutic doses. |
Detailed Side Effect Profiles
(-)-GSK598809
(-)-GSK598809 has been evaluated in human clinical trials, providing direct insight into its side effect profile in humans.
Central Nervous System Effects: In a randomized, placebo-controlled study in healthy volunteers, the most frequently reported adverse effects of (-)-GSK598809 were headache, dizziness, and somnolence.[1] The study also noted a small decrease in adaptive tracking performance.[1]
Endocrine Effects: The same clinical study demonstrated that (-)-GSK598809 administration leads to an elevation in serum prolactin levels.[1] This is a known effect of dopamine receptor antagonists, as dopamine tonically inhibits prolactin release from the pituitary gland.
Cardiovascular Effects: A preclinical study in conscious, freely-moving dogs investigated the cardiovascular interaction between (-)-GSK598809 and cocaine. This study found that pretreatment with (-)-GSK598809 potentiated the hypertensive effects of cocaine.[3][4]
Quantitative Data from Preclinical Cardiovascular Study in Dogs:
| Treatment Group | Peak Mean Arterial Blood Pressure (mmHg) |
| Vehicle + Saline | 98 ± 2 |
| Vehicle + 0.56 mg/kg Cocaine | 115 ± 4 |
| Vehicle + 1.7 mg/kg Cocaine | 134 ± 5 |
| 3 mg/kg (-)-GSK598809 + 1.7 mg/kg Cocaine | 154 ± 6 |
| 9 mg/kg (-)-GSK598809 + 1.7 mg/kg Cocaine | 151 ± 7 |
| *p < 0.05 compared with vehicle + 1.7 mg/kg cocaine. Data are presented as mean ± SEM. |
SB-277011A
The side effect profile of SB-277011A is primarily characterized through preclinical animal studies.
Central Nervous System and Motor Effects: A significant finding from a study in non-human primates (Cebus monkeys) with pre-existing tardive dyskinesia (TD) induced by chronic neuroleptic treatment suggested that SB-277011A, when administered alone, increased TD symptoms relative to placebo.[2] Tardive dyskinesia is a serious, often irreversible movement disorder.
In contrast, studies in rats have suggested that SB-277011A does not produce catalepsy, a state of motor immobility, nor does it appear to have sedative or locomotor impairing effects at doses effective in addiction models.
Endocrine Effects: Preclinical studies in rats have indicated that SB-277011A does not significantly raise plasma prolactin levels, distinguishing it from many other dopamine receptor antagonists.
Cardiovascular Effects: Similar to (-)-GSK598809, preclinical investigations have revealed that SB-277011A can produce adverse cardiovascular effects, particularly when co-administered with cocaine.[5][6] Studies in dogs have shown that SB-277011A can increase blood pressure and heart rate.[5][6]
Experimental Protocols
Assessment of Cardiovascular Effects of (-)-GSK598809 in Dogs: This study utilized male beagle dogs surgically implanted with telemetry devices for continuous monitoring of arterial blood pressure and heart rate.[4] The dogs were conscious and freely moving during the experiments. (-)-GSK598809 was administered orally at doses of 3 and 9 mg/kg. Cocaine was administered intravenously at doses of 0.56 and 1.7 mg/kg. A crossover design was employed where each dog received all treatment combinations. Hemodynamic parameters were recorded continuously, and the peak changes in mean arterial blood pressure following cocaine administration were analyzed.[4]
Assessment of Tardive Dyskinesia in Non-human Primates with SB-277011A: This study was conducted in Cebus monkeys that had developed tardive dyskinesia following chronic treatment with dopamine D2 receptor antagonists.[2] Oral dyskinesia was the primary endpoint and was rated by trained observers. The monkeys were acutely injected with SB-277011A at doses of 1 and 5 mg/kg, and changes in the severity of their dyskinetic movements were evaluated.[2]
Clinical Assessment of (-)-GSK598809 Side Effects in Healthy Volunteers: This was a blinded, randomized, placebo-controlled, crossover study.[1] Healthy adult volunteers received single oral doses of 175 mg of (-)-GSK598809 or placebo. Adverse events were recorded throughout the study. Central nervous system effects were evaluated using a battery of tests including adaptive tracking, visual analogue scales for subjective feelings, and measurement of serum prolactin levels.[1]
Signaling Pathways and Experimental Workflows
Caption: Dopamine D3 Receptor Signaling Pathway and Point of Antagonism.
Caption: Preclinical Cardiovascular Safety Assessment Workflow.
References
- 1. Experimental tardive dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of tardive dyskinesia in Cebus apella and Macaca speciosa monkeys: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological modification of experimental tardive dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiovascular effects of a new inotropic drug in dog and normal man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (-)-GSK598809 Hydrochloride: A Step-by-Step Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling (-)-GSK598809 hydrochloride must adhere to strict disposal protocols to ensure safety and environmental compliance. This guide provides essential, step-by-step instructions for the proper disposal of this potent and selective dopamine (B1211576) D3 receptor antagonist.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS). The primary hazard associated with this compound is that it may cause an allergic skin reaction. Therefore, appropriate personal protective equipment (PPE), including gloves and a lab coat, must be worn at all times.
Prohibited Disposal Methods
Under no circumstances should this compound or its containers be disposed of in the regular trash or down the sanitary sewer system[1]. Improper disposal of pharmacologically active compounds can harm human health and the environment[1].
Step-by-Step Disposal Protocol
The mandated disposal method for this compound is through an approved waste disposal plant[2]. The following steps outline the process for preparing the compound for collection by a certified chemical waste management service.
-
Segregation and Labeling :
-
Keep this compound in its original container whenever possible.
-
Ensure the container is clearly labeled with the chemical name and any relevant hazard symbols.
-
Do not mix this compound with other waste chemicals.
-
-
Container Management :
-
The container must be tightly closed to prevent any leakage or contamination.
-
Handle uncleaned, empty containers as you would the product itself. These must also be disposed of as hazardous waste.
-
-
Waste Accumulation and Storage :
-
Arranging for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for hazardous chemical waste[1].
-
Follow all institutional procedures for waste manifest and hand-off.
-
Quantitative Data Summary
For quick reference, the following table summarizes key information related to the disposal and safety of this compound.
| Parameter | Information | Source |
| Primary Disposal Method | Dispose of contents/container to an approved waste disposal plant. | |
| Primary Hazard | May cause an allergic skin reaction (Skin Sensitisation, Category 1). | |
| Personal Protective Equipment | Protective gloves, lab coat. | |
| Prohibited Disposal | Do not dispose of in sanitary sewer or normal trash. | [1] |
| Waste Handling | Leave in original containers; do not mix with other waste. | |
| Container State | Tightly closed. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance.
References
Safeguarding Researchers: Essential Protocols for Handling (-)-GSK598809 Hydrochloride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with potent, novel compounds like (-)-GSK598809 hydrochloride. As a selective dopamine (B1211576) D3 receptor antagonist, this compound requires stringent handling and disposal protocols to minimize exposure and ensure operational safety.[1] This guide provides essential, immediate safety and logistical information, from personal protective equipment (PPE) to disposal plans, fostering a culture of safety and trust in the laboratory.
Personal Protective Equipment (PPE): A Multi-layered Defense
Given the potent nature of this compound and the absence of a specific Safety Data Sheet (SDS), a conservative approach to PPE is critical. The following table summarizes the recommended PPE for various laboratory activities involving this compound, based on general guidelines for handling highly potent active pharmaceutical ingredients (HPAPIs).[2][3][4]
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (as a powder) | - Full-face powered air-purifying respirator (PAPR) or a fit-tested N95 respirator with a face shield- Disposable solid-front lab coat with tight-fitting cuffs- Double-gloving with chemotherapy-rated gloves (e.g., nitrile)- Disposable sleeves | High risk of aerosolization and inhalation of the potent powder. Full respiratory and skin protection is crucial to prevent exposure.[2][5] |
| Solution Preparation and Handling | - Chemical fume hood or other certified ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Chemical-resistant gloves (e.g., nitrile) | Reduced risk of aerosolization compared to handling powders, but the potential for splashes and spills remains.[2] |
| General Laboratory Operations | - Lab coat- Safety glasses- Nitrile gloves | Standard laboratory practice to protect against incidental contact. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A clear and methodical workflow is essential to minimize the risk of contamination and exposure. The following diagram and protocol outline the key steps for safely handling this compound in a research setting.
Caption: A stepwise workflow for the safe handling of potent compounds.
Experimental Protocol: Safe Handling Procedure
-
Review Safety Information : Before any work begins, thoroughly review all available safety information, including any internal risk assessments and the SDS of structurally similar compounds.[4]
-
Prepare Work Area : Ensure that the chemical fume hood is certified and functioning correctly. Decontaminate the work surfaces and ensure a spill kit is readily accessible.
-
Don Appropriate PPE : Select and put on the appropriate PPE as determined by the risk assessment for the specific task.[2]
-
Perform Experiment : All manipulations of this compound, especially weighing and preparing solutions, should be conducted within a certified chemical fume hood or other containment device to minimize inhalation exposure.[6]
-
Decontaminate : After the experiment, decontaminate all equipment and work surfaces with an appropriate solvent (e.g., 70% ethanol) to remove any residual compound. For highly potent compounds, a validated decontamination process is recommended.[3]
-
Doff PPE : Remove PPE in the correct sequence to avoid cross-contamination. As a general rule, remove gloves first, followed by the lab coat, and then eye and respiratory protection.
-
Segregate and Label Waste : All contaminated materials, including gloves, wipes, and disposable labware, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[2]
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of this compound and any contaminated materials is a critical final step in the safety protocol. All waste should be handled as hazardous chemical waste.[7]
| Waste Stream | Disposal Procedure | Rationale |
| Contaminated Solid Waste (e.g., PPE, vials, pipette tips) | - Place in a dedicated, puncture-resistant, and sealed container.- Label clearly as "Hazardous Waste" with the chemical name.[2]- Dispose of through a certified hazardous waste vendor. | To prevent environmental release and ensure the safety of waste handlers. All disposable items that have come into contact with the compound should be considered contaminated.[2] |
| Aqueous Waste (e.g., solutions) | - Collect in a sealed, labeled, and compatible container.- Do not mix with other waste streams unless compatibility has been confirmed.[2]- Dispose of through a certified hazardous waste vendor. | To avoid unintended chemical reactions and ensure proper disposal by a licensed facility. |
| Unused Compound | - Treat as hazardous waste.- Dispose of in its original container, placed within a secondary sealed container, and labeled appropriately.- Follow institutional and local regulations for hazardous waste disposal.[7][8] | To prevent the potent compound from entering the environment and to comply with regulatory requirements. |
By adhering to these stringent safety and logistical protocols, research institutions can build a deep trust with their personnel, providing value that extends beyond the chemical products themselves and fostering a robust culture of safety in the pursuit of scientific advancement.
References
- 1. GSK-598809 - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. pharmtech.com [pharmtech.com]
- 5. gerpac.eu [gerpac.eu]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
